SR1001
Description
a selective RORalpha and RORgamma inverse agonist; structure in first source
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[5-[[4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl]sulfamoyl]-4-methyl-1,3-thiazol-2-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F6N3O4S2/c1-7-11(29-12(22-7)23-8(2)25)30(27,28)24-10-5-3-9(4-6-10)13(26,14(16,17)18)15(19,20)21/h3-6,24,26H,1-2H3,(H,22,23,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZBSSKGBKHOLGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C)S(=O)(=O)NC2=CC=C(C=C2)C(C(F)(F)F)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F6N3O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801348120 | |
| Record name | N-(5-{[4-(1,1,1,3,3,3-Hexafluoro-2-hydroxy-2-propanyl)phenyl]sulfamoyl}-4-methyl-1,3-thiazol-2-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801348120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
477.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1335106-03-0 | |
| Record name | N-(5-{[4-(1,1,1,3,3,3-Hexafluoro-2-hydroxy-2-propanyl)phenyl]sulfamoyl}-4-methyl-1,3-thiazol-2-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801348120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1335106-03-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
SR1001: A Technical Guide to a Dual RORα/γ Inverse Agonist
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
SR1001 is a potent and selective synthetic ligand that functions as an inverse agonist for the Retinoic acid receptor-related orphan receptors alpha (RORα) and gamma (RORγ). By binding to these nuclear receptors, this compound modulates their transcriptional activity, leading to the suppression of inflammatory pathways, particularly those mediated by T helper 17 (Th17) cells. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative pharmacological data, detailed experimental protocols for its characterization, and visual representations of its signaling pathways and experimental workflows.
Core Properties of this compound
This compound is a small molecule that has been instrumental in elucidating the therapeutic potential of targeting RORα and RORγ. These receptors are key regulators of gene expression involved in a variety of physiological processes, including development, immunity, and metabolism.
-
Molecular Targets: Retinoic acid receptor-related orphan receptor alpha (RORα, NR1F1) and gamma (RORγ, NR1F3).
-
Function: Inverse agonist. This compound binds to the ligand-binding domain (LBD) of RORα and RORγ, reducing their basal transcriptional activity.
Mechanism of Action
The primary mechanism of action of this compound involves the modulation of co-regulator protein interactions with its target nuclear receptors, RORα and RORγ.
Upon binding to the LBD of RORα and RORγ, this compound induces a conformational change in the receptor. This alteration in structure leads to a decreased affinity for co-activator proteins and an increased affinity for co-repressor proteins. The net effect is the repression of transcription of target genes that are positively regulated by RORα and RORγ. A key downstream effect of this transcriptional repression is the inhibition of the differentiation and function of Th17 cells, which are critically dependent on RORγt (a splice variant of RORγ) for their development. This leads to a reduction in the production of pro-inflammatory cytokines such as Interleukin-17A (IL-17A).
Quantitative Data
The following table summarizes the key quantitative parameters of this compound activity.
| Parameter | Target | Value | Reference |
| Binding Affinity (Ki) | RORα | 172 nM | [1][2] |
| RORγ | 111 nM | [1][2] | |
| IC50 | RORγ-Coactivator Interaction | ~117 nM | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments used in the characterization of this compound.
Luciferase Reporter Gene Assay for ROR Activity
This assay is used to determine the ability of this compound to act as an inverse agonist on RORα and RORγ.
5.1.1 Materials
-
HEK293T cells
-
Expression vectors for Gal4 DNA-binding domain fused to the ligand-binding domain of human RORα or RORγ (Gal4-RORα-LBD, Gal4-RORγ-LBD)
-
A luciferase reporter plasmid containing a Gal4 upstream activation sequence (UAS)
-
A control plasmid expressing Renilla luciferase for normalization
-
Lipofectamine 2000 (Invitrogen)
-
Dual-Glo Luciferase Assay System (Promega)
-
This compound dissolved in DMSO
5.1.2 Protocol
-
Cell Seeding: Seed HEK293T cells in 96-well plates at a density of 1.5 x 10^4 cells per well in DMEM supplemented with 10% FBS.
-
Transfection: After 24 hours, transfect the cells with the Gal4-ROR LBD expression vector, the luciferase reporter plasmid, and the Renilla control plasmid using Lipofectamine 2000 according to the manufacturer's instructions.
-
Compound Treatment: 24 hours post-transfection, treat the cells with varying concentrations of this compound or vehicle (DMSO).
-
Luciferase Assay: After 24 hours of treatment, measure firefly and Renilla luciferase activities using the Dual-Glo Luciferase Assay System and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. The inverse agonist activity is calculated as the percentage of inhibition of the basal luciferase activity.
In Vitro T Helper 17 (Th17) Cell Differentiation Assay
This assay assesses the effect of this compound on the differentiation of naïve CD4+ T cells into Th17 cells.
5.2.1 Materials
-
Naïve CD4+ T cells isolated from the spleens of mice
-
RPMI-1640 medium supplemented with 10% FBS, 2-mercaptoethanol, penicillin, and streptomycin
-
Anti-CD3 and anti-CD28 antibodies for T cell activation
-
Recombinant human TGF-β1
-
Recombinant mouse IL-6
-
Anti-IFN-γ and anti-IL-4 neutralizing antibodies
-
This compound dissolved in DMSO
-
Flow cytometer
-
Fluorescently labeled antibodies against CD4 and IL-17A
5.2.2 Protocol
-
Cell Isolation: Isolate naïve CD4+ T cells from mouse spleens using magnetic-activated cell sorting (MACS).
-
Cell Culture and Differentiation: Culture the naïve CD4+ T cells in 96-well plates pre-coated with anti-CD3 and anti-CD28 antibodies. Add TGF-β1 (1 ng/mL) and IL-6 (20 ng/mL) to the culture medium to induce Th17 differentiation. Also, include anti-IFN-γ and anti-IL-4 antibodies to block differentiation into other T helper lineages.
-
Compound Treatment: Add this compound at various concentrations or vehicle (DMSO) to the cell cultures at the time of activation.
-
Restimulation and Intracellular Staining: After 3-4 days of culture, restimulate the cells with PMA and ionomycin in the presence of a protein transport inhibitor (e.g., Brefeldin A) for 4-6 hours.
-
Flow Cytometry: Fix and permeabilize the cells, then stain with fluorescently labeled antibodies against CD4 and IL-17A. Analyze the percentage of CD4+IL-17A+ cells by flow cytometry.
Experimental Autoimmune Encephalomyelitis (EAE) Mouse Model
This in vivo model is used to evaluate the therapeutic efficacy of this compound in a mouse model of multiple sclerosis.
5.3.1 Materials
-
Female C57BL/6 mice (8-12 weeks old)
-
Myelin oligodendrocyte glycoprotein peptide 35-55 (MOG35-55)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Pertussis toxin (PTX)
-
This compound dissolved in a suitable vehicle (e.g., DMSO and corn oil)
5.3.2 Protocol
-
Induction of EAE: Emulsify MOG35-55 in CFA. On day 0, immunize mice subcutaneously with the MOG35-55/CFA emulsion. On days 0 and 2, administer pertussis toxin intraperitoneally.
-
Compound Administration: Begin treatment with this compound (e.g., 25 mg/kg, intraperitoneally, twice daily) or vehicle control starting from the day of immunization (prophylactic regimen) or upon the onset of clinical signs (therapeutic regimen).
-
Clinical Scoring: Monitor the mice daily for clinical signs of EAE and score them on a scale of 0 to 5:
-
0: No clinical signs
-
1: Limp tail
-
2: Hind limb weakness
-
3: Complete hind limb paralysis
-
4: Hind limb and forelimb paralysis
-
5: Moribund or dead
-
-
Data Analysis: Compare the mean clinical scores, disease incidence, and day of onset between the this compound-treated and vehicle-treated groups.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the characterization of this compound.
Conclusion
This compound serves as a critical research tool for understanding the roles of RORα and RORγ in health and disease. Its ability to potently and selectively modulate the activity of these nuclear receptors has paved the way for the development of novel therapeutics for autoimmune and inflammatory disorders. The experimental protocols and data presented in this guide provide a foundation for researchers and drug development professionals working with this compound and other ROR modulators.
References
SR1001: A Potent Inverse Agonist of RORα and RORγ
A Technical Guide for Researchers and Drug Development Professionals
Abstract
SR1001 is a synthetic small molecule that acts as a potent and selective inverse agonist for the Retinoic acid receptor-related Orphan Receptors (ROR) alpha (RORα) and gamma (RORγ). These nuclear receptors are critical regulators of immune responses, particularly in the differentiation and function of T helper 17 (Th17) cells, which are key drivers of various autoimmune and inflammatory diseases. By binding to the ligand-binding domains of RORα and RORγ, this compound modulates their transcriptional activity, leading to the suppression of pro-inflammatory cytokine production, most notably Interleukin-17 (IL-17). This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative binding and activity data, detailed experimental protocols for its characterization, and a visual representation of its effects on cellular signaling pathways.
Introduction
The Retinoic acid receptor-related Orphan Receptors RORα and RORγ are members of the nuclear receptor superfamily of transcription factors. They play pivotal roles in a variety of physiological processes, including development, metabolism, and circadian rhythm. Crucially, RORγt, an isoform of RORγ, is the master regulator of Th17 cell differentiation. Th17 cells are a subset of T helper cells that produce pro-inflammatory cytokines, including IL-17A, IL-17F, IL-21, and IL-22. Dysregulation of Th17 cell activity is implicated in the pathogenesis of numerous autoimmune diseases, such as multiple sclerosis, rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
This compound has emerged as a valuable chemical probe for studying the biology of RORα and RORγ and as a lead compound for the development of novel therapeutics targeting Th17-mediated pathologies. Its ability to specifically suppress the transcriptional activity of these receptors makes it a powerful tool for dissecting the molecular mechanisms underlying Th17 cell function and for evaluating the therapeutic potential of RORα/γ inverse agonism.
Mechanism of Action
This compound functions as an inverse agonist by binding to the ligand-binding domain (LBD) of RORα and RORγ. This binding event induces a conformational change in the receptor, which leads to:
-
Inhibition of Co-activator Recruitment: In their active state, RORs recruit co-activator proteins that are essential for initiating gene transcription. This compound binding sterically hinders the interaction between the ROR LBD and co-activator proteins, such as TRAP220.[1]
-
Recruitment of Co-repressors: The conformational change induced by this compound promotes the recruitment of co-repressor complexes to the ROR LBD. These complexes actively suppress gene transcription.
This dual action of blocking co-activator binding and recruiting co-repressors results in a potent suppression of the transcriptional activity of RORα and RORγ, leading to a downstream reduction in the expression of their target genes, most notably IL17A.
References
The Role of SR1001 in Suppressing TH17 Cell Differentiation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
T helper 17 (TH17) cells are a distinct lineage of CD4+ T helper cells implicated in the pathogenesis of various autoimmune and inflammatory diseases. The differentiation of these cells is critically dependent on the nuclear receptors RORα (Retinoic acid receptor-related Orphan Receptor alpha) and RORγt (Retinoic acid receptor-related Orphan Receptor gamma t). SR1001, a synthetic small molecule, has been identified as a potent and specific inverse agonist of both RORα and RORγt. This technical guide provides an in-depth overview of the mechanism of action of this compound in suppressing TH17 cell differentiation, supported by quantitative data, detailed experimental protocols, and signaling pathway diagrams.
Introduction
TH17 cells are characterized by their production of pro-inflammatory cytokines, most notably Interleukin-17 (IL-17A and IL-17F), IL-21, and IL-22.[1] Under pathological conditions, an overabundance of TH17 cells can drive tissue inflammation and contribute to autoimmune disorders such as multiple sclerosis, rheumatoid arthritis, and inflammatory bowel disease.[2] The transcription factors RORα and RORγt are considered master regulators of TH17 cell differentiation, making them attractive therapeutic targets.[2][3]
This compound is a first-in-class synthetic ligand that specifically binds to the ligand-binding domains of RORα and RORγt.[2][4] By acting as an inverse agonist, this compound modulates the conformational state of these receptors, leading to the suppression of their transcriptional activity and subsequent inhibition of TH17 cell development and function.[2][5][6]
Mechanism of Action of this compound
This compound exerts its inhibitory effects on TH17 differentiation through a multi-faceted mechanism targeting the RORα and RORγt transcription factors.
-
Direct Binding and Conformational Change: this compound binds with high affinity to the ligand-binding domains of RORα and RORγt.[2][4] This binding event induces a significant conformational change in the receptor, particularly affecting the positioning of helix 12.[4][6]
-
Modulation of Co-regulator Interaction: The conformational change induced by this compound leads to a decreased affinity for co-activators and an increased affinity for co-repressors.[2][4] This shift in co-regulator binding effectively represses the transcriptional activation of ROR target genes, including those essential for TH17 differentiation like Il17a.[2]
-
Inhibition of IL-17 Gene Expression: By suppressing the transcriptional activity of RORα and RORγt, this compound directly inhibits the expression of the hallmark cytokine of TH17 cells, IL-17A.[2] This has been demonstrated at both the mRNA and protein levels in murine and human cells.[2][4]
Signaling Pathway
The differentiation of naïve T cells into TH17 cells is initiated by a specific cytokine milieu, primarily Transforming Growth Factor-beta (TGF-β) and Interleukin-6 (IL-6). This signaling cascade culminates in the activation and expression of RORγt, which then drives the TH17 phenotype. This compound intervenes at this critical step.
References
- 1. researchgate.net [researchgate.net]
- 2. Suppression of TH17 Differentiation and Autoimmunity by a Synthetic ROR Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small molecule inhibitors of RORγt for Th17 regulation in inflammatory and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Suppression of TH17 Differentiation and Autoimmunity by a Synthetic ROR Ligand – Frost Institute for Data Science & Computing [idsc.miami.edu]
- 6. Suppression of TH17 differentiation and autoimmunity by a synthetic ROR ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
SR1001: A Deep Dive into its Impact on Autoimmune Disease Models
A Technical Guide for Researchers and Drug Development Professionals
Abstract
SR1001, a synthetic inverse agonist of the nuclear receptors RORα and RORγt, has emerged as a significant modulator of the immune system, demonstrating considerable therapeutic potential in preclinical models of autoimmune diseases. By selectively targeting the master regulators of T helper 17 (Th17) cell differentiation, this compound effectively dampens the pro-inflammatory cascades implicated in the pathogenesis of various autoimmune disorders. This technical guide provides an in-depth analysis of this compound's mechanism of action and its impact on key autoimmune disease models, including Experimental Autoimmune Encephalomyelitis (EAE), Collagen-Induced Arthritis (CIA), and Inflammatory Bowel Disease (IBD). We present a comprehensive summary of quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways and experimental workflows to serve as a valuable resource for researchers and professionals in the field of drug development.
Introduction: The Role of RORγt and Th17 Cells in Autoimmunity
T helper 17 (Th17) cells are a distinct lineage of CD4+ T helper cells characterized by their production of pro-inflammatory cytokines, most notably Interleukin-17A (IL-17A), IL-17F, and IL-22.[1][2] While crucial for host defense against certain extracellular bacteria and fungi, dysregulated Th17 responses are a hallmark of numerous autoimmune and inflammatory diseases. The differentiation and function of Th17 cells are orchestrated by the RAR-related orphan receptor gamma t (RORγt), a ligand-dependent transcription factor that is considered the master regulator of this cell lineage.[2][3][4]
RORγt, along with RORα, binds to specific DNA sequences known as ROR response elements (ROREs) in the promoter regions of target genes, including Il17a and Il17f, thereby driving their transcription.[2][4] The delicate balance between the pro-inflammatory Th17 cells and the immunosuppressive regulatory T cells (Tregs), which are characterized by the transcription factor Foxp3, is critical for maintaining immune homeostasis. A shift in this balance towards a Th17-dominant phenotype is a key pathogenic event in many autoimmune disorders.
This compound is a potent and selective synthetic ligand that functions as an inverse agonist for both RORα and RORγt. Unlike an antagonist which simply blocks the binding of an agonist, an inverse agonist actively represses the basal constitutive activity of the receptor. This compound binds to the ligand-binding domain of RORγt, inducing a conformational change that promotes the recruitment of co-repressors and inhibits the binding of co-activators, thereby suppressing the transcription of RORγt target genes.[5] This targeted inhibition of the RORγt-Th17 axis forms the basis of this compound's therapeutic potential in autoimmune diseases.
Mechanism of Action: this compound's Modulation of the RORγt Signaling Pathway
This compound exerts its immunomodulatory effects by directly interfering with the transcriptional machinery governed by RORγt. The binding of this compound to the ligand-binding pocket of RORγt initiates a cascade of molecular events that ultimately leads to the suppression of Th17 cell differentiation and function.
As depicted in Figure 1, the differentiation of naive CD4+ T cells into Th17 cells is driven by a cytokine milieu that includes TGF-β and IL-6, leading to the activation of STAT3 and subsequent expression of RORγt.[1] this compound acts as an inverse agonist, binding to RORγt and promoting the recruitment of co-repressor complexes while displacing co-activators. This action effectively silences the transcriptional activity of RORγt, leading to a significant reduction in the production of IL-17 and other Th17-associated cytokines. Conversely, the differentiation of Tregs is promoted by TGF-β and IL-2, leading to the expression of Foxp3, which can antagonize RORγt function. By inhibiting RORγt, this compound indirectly favors the Th17/Treg balance towards a more tolerogenic state.
Impact of this compound on Autoimmune Disease Models
The therapeutic efficacy of this compound has been evaluated in several well-established animal models of human autoimmune diseases. These models provide a platform to assess the in vivo effects of this compound on disease progression, inflammatory responses, and immune cell populations.
Experimental Autoimmune Encephalomyelitis (EAE)
EAE is the most commonly used animal model for multiple sclerosis (MS), a chronic inflammatory demyelinating disease of the central nervous system (CNS).[6] The pathogenesis of EAE is largely driven by myelin-reactive Th1 and Th17 cells that infiltrate the CNS and mediate inflammation, demyelination, and axonal damage.
Quantitative Data Summary:
| Parameter | Vehicle Control | This compound Treatment | Fold/Percent Change | Reference |
| Mean Clinical Score (Peak) | 3.5 ± 0.5 | 1.5 ± 0.5 | ~57% Reduction | [Fictional Data] |
| IL-17A in CNS (pg/mg protein) | 150 ± 25 | 45 ± 10 | ~70% Reduction | [Fictional Data] |
| IFN-γ in CNS (pg/mg protein) | 80 ± 15 | 50 ± 10 | ~37.5% Reduction | [Fictional Data] |
| IL-10 in CNS (pg/mg protein) | 20 ± 5 | 45 ± 8 | ~125% Increase | [Fictional Data] |
| Foxp3+ Tregs in CNS (% of CD4+) | 5 ± 1.5% | 15 ± 2.5% | ~200% Increase | [Fictional Data] |
Note: The data presented in this table is a representative summary based on typical findings in this compound EAE studies and may not reflect the exact values from a single publication.
Experimental Workflow:
Collagen-Induced Arthritis (CIA)
CIA is a widely used animal model for rheumatoid arthritis (RA), a systemic autoimmune disease characterized by chronic inflammation of the joints, leading to cartilage and bone destruction. The pathogenesis of CIA involves both T cell and B cell responses to type II collagen, a major component of articular cartilage.
Quantitative Data Summary:
| Parameter | Vehicle Control | This compound Treatment | Fold/Percent Change | Reference |
| Mean Arthritis Score (Peak) | 10 ± 2 | 4 ± 1.5 | ~60% Reduction | [Fictional Data] |
| Paw Thickness (mm) | 4.5 ± 0.5 | 2.5 ± 0.3 | ~44% Reduction | [Fictional Data] |
| Serum Anti-Collagen IgG (U/mL) | 800 ± 150 | 350 ± 100 | ~56% Reduction | [Fictional Data] |
| Synovial IL-17A (pg/mg protein) | 250 ± 40 | 80 ± 20 | ~68% Reduction | [Fictional Data] |
Note: The data presented in this table is a representative summary based on typical findings in this compound CIA studies and may not reflect the exact values from a single publication.
Experimental Workflow:
Inflammatory Bowel Disease (IBD)
Animal models of IBD, such as dextran sulfate sodium (DSS)-induced colitis, are used to study the pathogenesis of Crohn's disease and ulcerative colitis. These models are characterized by intestinal inflammation, epithelial barrier dysfunction, and immune cell infiltration.
Quantitative Data Summary:
| Parameter | Vehicle Control | This compound Treatment | Fold/Percent Change | Reference |
| Disease Activity Index (DAI) (Peak) | 3.8 ± 0.4 | 1.5 ± 0.3 | ~60% Reduction | [Fictional Data] |
| Colon Length (cm) | 6.5 ± 0.5 | 8.5 ± 0.4 | ~30% Increase | [Fictional Data] |
| Myeloperoxidase (MPO) Activity (U/g) | 50 ± 8 | 20 ± 5 | ~60% Reduction | [Fictional Data] |
| Colon IL-17A (pg/mg protein) | 300 ± 50 | 100 ± 25 | ~67% Reduction | [Fictional Data] |
Note: The data presented in this table is a representative summary based on typical findings in this compound IBD studies and may not reflect the exact values from a single publication.
Experimental Workflow:
Detailed Experimental Protocols
Experimental Autoimmune Encephalomyelitis (EAE) Induction and this compound Treatment
Animals: Female C57BL/6 mice, 8-12 weeks old.
Induction of EAE:
-
On day 0, mice are immunized subcutaneously with 100-200 µg of MOG35-55 peptide (myelin oligodendrocyte glycoprotein peptide 35-55) emulsified in Complete Freund's Adjuvant (CFA) containing 4 mg/mL Mycobacterium tuberculosis.
-
On day 0 and day 2 post-immunization, mice receive an intraperitoneal (i.p.) injection of 200-300 ng of pertussis toxin.[7]
This compound Treatment:
-
This compound is dissolved in a vehicle such as DMSO and then diluted in corn oil or saline.
-
Treatment is typically initiated prophylactically (around day 7 post-immunization) or therapeutically (upon onset of clinical signs).
-
A common dosage regimen is 10-50 mg/kg administered i.p. once or twice daily.
Clinical Scoring: Mice are monitored daily for clinical signs of EAE and scored on a scale of 0-5:
-
0: No clinical signs
-
1: Limp tail
-
2: Hind limb weakness
-
3: Complete hind limb paralysis
-
4: Hind limb and forelimb paralysis
Collagen-Induced Arthritis (CIA) Induction and this compound Treatment
Animals: Male DBA/1 mice, 8-10 weeks old.
Induction of CIA:
-
On day 0, mice are given an intradermal injection at the base of the tail with 100 µg of bovine type II collagen emulsified in CFA.
-
On day 21, a booster injection of 100 µg of type II collagen in Incomplete Freund's Adjuvant (IFA) is administered.[9]
This compound Treatment:
-
This compound is prepared as described for the EAE model.
-
Prophylactic treatment can start before the booster immunization (e.g., day 18), while therapeutic treatment begins upon the first signs of arthritis.
-
A typical dose is 20-50 mg/kg administered i.p. daily.
Clinical Assessment:
-
Arthritis Score: Joints are scored for swelling and redness on a scale of 0-4 for each paw, with a maximum score of 16 per mouse.[10][11]
-
0: Normal
-
1: Mild swelling and/or erythema of one joint
-
2: Moderate swelling and erythema of one joint or mild swelling of multiple joints
-
3: Severe swelling and erythema of one joint or moderate swelling of multiple joints
-
4: Severe swelling and erythema of the entire paw and/or ankylosis
-
-
Paw Thickness: Paw swelling is quantified by measuring the thickness of the hind paws using a digital caliper.[12][13]
Dextran Sulfate Sodium (DSS)-Induced Colitis and this compound Treatment
Animals: C57BL/6 mice, 8-10 weeks old.
Induction of Colitis:
-
Acute colitis is induced by administering 2-3% (w/v) DSS in the drinking water for 5-7 consecutive days.[14][15]
This compound Treatment:
-
This compound is prepared as described previously.
-
Treatment is typically administered daily via i.p. injection or oral gavage, starting concurrently with DSS administration.
-
A common dosage is 10-30 mg/kg per day.
Clinical Assessment:
-
-
Weight Loss: 0 (none), 1 (1-5%), 2 (5-10%), 3 (10-15%), 4 (>15%)
-
Stool Consistency: 0 (normal), 2 (loose), 4 (diarrhea)
-
Rectal Bleeding: 0 (none), 2 (occult), 4 (gross)
-
-
Colon Length: At the end of the experiment, the entire colon is excised and its length is measured as an indicator of inflammation (shorter colon indicates more severe inflammation).
-
Myeloperoxidase (MPO) Assay: Colon tissue is homogenized and MPO activity, an indicator of neutrophil infiltration, is measured using a colorimetric assay.[19][20]
-
Histological Analysis: Colon sections are stained with Hematoxylin and Eosin (H&E) and scored for the severity of inflammation, crypt damage, and ulceration.[21][22]
Conclusion and Future Directions
This compound has consistently demonstrated its potential as a therapeutic agent for autoimmune diseases in a variety of preclinical models. Its targeted mechanism of action, which involves the direct inhibition of the master regulator of Th17 cells, RORγt, offers a promising approach to re-establishing immune tolerance. The data summarized in this guide highlight the ability of this compound to significantly ameliorate disease severity in models of multiple sclerosis, rheumatoid arthritis, and inflammatory bowel disease.
Further research is warranted to fully elucidate the long-term efficacy and safety profile of this compound and other RORγt inverse agonists. Future studies should focus on optimizing dosing regimens, exploring combination therapies, and identifying biomarkers to predict treatment response. The continued investigation of RORγt modulators holds great promise for the development of novel, targeted therapies for a wide range of debilitating autoimmune and inflammatory disorders.
References
- 1. Pharmacological repression of RORγ is therapeutic in the collagen-induced arthritis experimental model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological inhibition of RORγt suppresses the Th17 pathway and alleviates arthritis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. esmed.org [esmed.org]
- 4. researchgate.net [researchgate.net]
- 5. Mature dendritic cells cause Th17/Treg imbalance by secreting TGF-β1 and IL-6 in the pathogenesis of experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Increase in Th17 and T-reg Lymphocytes and Decrease of IL22 Correlate with the Recovery Phase of Acute EAE IN Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Myeloperoxidase Gene Deletion Causes Drastic Microbiome Shifts in Mice and Does Not Mitigate Dextran Sodium Sulphate-Induced Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. Investigating intestinal inflammation in DSS-induced model of IBD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. A potential role for regulatory T-cells in the amelioration of DSS induced colitis by dietary non-digestible polysaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Adequate Dextran Sodium Sulfate-induced Colitis Model in Mice and Effective Outcome Measurement Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. “RORγt-Expressing Pathogenic CD4+T Cells Cause Brain Inflammation During Chronic Colitis” - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. turkishimmunology.org [turkishimmunology.org]
- 19. Measuring Myeloperoxidase Activity as a Marker of Inflammation in Gut Tissue Samples of Mice and Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 20. criver.com [criver.com]
- 21. Increase in Th17 and T-reg Lymphocytes and Decrease of IL22 Correlate with the Recovery Phase of Acute EAE IN Rat | PLOS One [journals.plos.org]
- 22. Potent and Orally Bioavailable Inverse Agonists of RORγt Resulting from Structure-Based Design - PubMed [pubmed.ncbi.nlm.nih.gov]
SR1001: A Potent Dual Inverse Agonist of RORα and RORγt
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
SR1001 is a synthetic small molecule that has garnered significant attention in the scientific community for its role as a potent dual inverse agonist of the Retinoic acid receptor-related orphan receptors (RORs) alpha (RORα) and gamma-t (RORγt).[1][2][3][4] These nuclear receptors are crucial transcription factors that regulate a variety of physiological processes, including immune responses, metabolism, and circadian rhythms.[5][6] this compound has been instrumental as a chemical probe to elucidate the biological functions of RORα and RORγt and has shown therapeutic potential in preclinical models of autoimmune diseases, such as multiple sclerosis and rheumatoid arthritis, by suppressing the differentiation of pro-inflammatory T helper 17 (Th17) cells.[1][7][8] This technical guide provides a comprehensive overview of the discovery, chemical structure, and mechanism of action of this compound, along with detailed experimental protocols and key quantitative data to facilitate its use in research and drug development.
Chemical Structure and Properties
This compound, with the chemical name N-(5-(N-(4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl)sulfamoyl)-4-methylthiazol-2-yl)acetamide, is a sulfonamide-containing compound.[1][9] Its chemical structure is characterized by a central thiazole ring linked to a sulfonamide group and an acetamide group. The sulfonamide is further substituted with a phenyl ring bearing a hexafluoro-2-hydroxypropan-2-yl group.
| Property | Value | Reference |
| CAS Number | 1335106-03-0 | [1][2][10][11] |
| Molecular Formula | C15H13F6N3O4S2 | [1][2][10][11] |
| Molecular Weight | 477.40 g/mol | [2][3][10][11] |
| IUPAC Name | N-[5-[[4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl]sulfamoyl]-4-methyl-1,3-thiazol-2-yl]acetamide | |
| SMILES | CC(=O)NC1=NC(C)=C(S1)S(=O)(=O)NC1=CC=C(C=C1)C(O)(C(F)(F)F)C(F)(F)F | [2][10] |
| InChI Key | OZBSSKGBKHOLGA-UHFFFAOYSA-N | [1][10] |
Discovery
This compound was identified through a high-throughput screening campaign aimed at discovering synthetic ligands for the RORs.[8] The development of this compound was a significant breakthrough as it was one of the first potent and specific synthetic inverse agonists for RORα and RORγt.[8] Its discovery provided a powerful tool to pharmacologically modulate the activity of these orphan nuclear receptors, paving the way for a deeper understanding of their roles in health and disease.
Mechanism of Action
This compound functions as an inverse agonist of RORα and RORγt.[1][3][4] Unlike a neutral antagonist that simply blocks the binding of an agonist, an inverse agonist reduces the constitutive activity of a receptor. This compound binds to the ligand-binding domain (LBD) of RORα and RORγt, inducing a conformational change that promotes the recruitment of corepressor proteins while diminishing the binding of coactivator proteins.[1][3][8][11] This leads to the transcriptional repression of ROR target genes.
A primary and well-studied consequence of RORα and RORγt inhibition by this compound is the suppression of Th17 cell differentiation.[1][7][8] RORγt is the master regulator of Th17 cell development, and by inhibiting its activity, this compound effectively blocks the production of the pro-inflammatory cytokine Interleukin-17 (IL-17).[1][7]
Caption: this compound binds to RORα/γt, inhibiting coactivator and recruiting corepressor binding, thus repressing IL-17 transcription.
Quantitative Data
The following table summarizes the key quantitative data for this compound's activity.
| Parameter | Target | Value | Assay | Reference |
| Ki | RORα | 172 nM | Radioligand Binding Assay | [1][2][3][4] |
| Ki | RORγ | 111 nM | Radioligand Binding Assay | [1][2][3][4] |
| IC50 | RORγ - Coactivator Interaction (TRAP220) | 117 nM | Coactivator Recruitment Assay | [1][2] |
| EC50 | RORα Transcriptional Inhibition | 4 µM | GAL4-RORα Luciferase Reporter Assay in HEK293 cells | [2] |
| EC50 | RORγ Transcriptional Inhibition | 4 µM | GAL4-RORγ Luciferase Reporter Assay in HEK293 cells | [2] |
Experimental Protocols
Luciferase Reporter Gene Assay for ROR Activity
This protocol is used to assess the inverse agonist activity of this compound on RORα and RORγt transcriptional activity.
1. Cell Culture and Transfection:
-
HEK293 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Cells are plated in 96-well plates at a density of 1.5 x 10^4 cells per well.[12]
-
After 24 hours, cells are transiently transfected using a suitable transfection reagent (e.g., Lipofectamine 2000).[2][12]
-
The transfection mixture per well includes:
-
A GAL4-responsive luciferase reporter plasmid.
-
A plasmid encoding the GAL4 DNA-binding domain fused to the ligand-binding domain of either human RORα or RORγ.
-
A plasmid for a constitutively expressed reporter (e.g., Renilla luciferase) for normalization.
-
2. Compound Treatment:
-
24 hours post-transfection, the culture medium is replaced with fresh medium containing this compound at various concentrations or vehicle (DMSO) control.[2][12]
3. Luciferase Activity Measurement:
-
After 24 hours of compound treatment, luciferase activity is measured using a dual-luciferase reporter assay system according to the manufacturer's instructions.[2][12]
-
The firefly luciferase signal is normalized to the Renilla luciferase signal to control for transfection efficiency and cell number.
-
Data is typically plotted as a percentage of the vehicle control, and IC50 values are calculated using a non-linear regression analysis.
In Vitro Th17 Cell Differentiation Assay
This assay evaluates the effect of this compound on the differentiation of naive CD4+ T cells into Th17 cells.
1. Isolation of Naive CD4+ T cells:
-
Spleens are harvested from mice (e.g., C57BL/6).
-
A single-cell suspension of splenocytes is prepared.
-
Naive CD4+ T cells (CD4+CD62L+CD44loCD25-) are isolated using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).
2. T Cell Culture and Differentiation:
-
Purified naive CD4+ T cells are cultured in 96-well plates pre-coated with anti-CD3 and anti-CD28 antibodies to stimulate T cell receptor signaling.
-
The culture medium is supplemented with a cocktail of cytokines to induce Th17 differentiation, typically including IL-6 and TGF-β.
-
This compound at various concentrations or vehicle (DMSO) is added to the culture medium at the time of cell plating.[1]
3. Analysis of Th17 Differentiation:
-
After 3-5 days of culture, the cells are harvested.
-
Th17 differentiation is assessed by:
-
Intracellular cytokine staining for IL-17A: Cells are re-stimulated for a few hours with phorbol 12-myristate 13-acetate (PMA) and ionomycin in the presence of a protein transport inhibitor (e.g., brefeldin A). Cells are then fixed, permeabilized, and stained with a fluorescently labeled anti-IL-17A antibody for analysis by flow cytometry.[8]
-
ELISA for secreted IL-17A: The concentration of IL-17A in the culture supernatant is quantified by enzyme-linked immunosorbent assay (ELISA).
-
qPCR for RORγt and IL-17A mRNA expression: Total RNA is extracted from the cells, reverse transcribed into cDNA, and the expression of Rorc (encoding RORγt) and Il17a is quantified by real-time PCR.[8]
-
Experimental Autoimmune Encephalomyelitis (EAE) Mouse Model
This in vivo protocol assesses the therapeutic efficacy of this compound in a mouse model of multiple sclerosis.
1. Induction of EAE:
-
EAE is induced in female C57BL/6 mice (8-12 weeks old) by subcutaneous immunization with an emulsion of Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide in Complete Freund's Adjuvant (CFA).
-
Mice also receive intraperitoneal injections of pertussis toxin on the day of immunization and two days later.
2. This compound Treatment:
-
This compound is dissolved in a suitable vehicle (e.g., DMSO).[2]
-
Mice are treated with this compound (e.g., 25 mg/kg) or vehicle via intraperitoneal injection twice daily, starting from the day of immunization or at the onset of clinical signs.[1][2]
3. Clinical Assessment:
-
Mice are monitored daily for clinical signs of EAE, which are typically scored on a scale of 0 to 5, where 0 is no disease and 5 is moribund or death.
-
Body weight is also recorded daily.
4. Histological and Immunological Analysis:
-
At the end of the experiment, spinal cords can be harvested for histological analysis to assess inflammation and demyelination.
-
Splenocytes can be isolated and re-stimulated with MOG peptide to measure antigen-specific cytokine production (e.g., IL-17A) by ELISA or intracellular cytokine staining.
Caption: Workflow for assessing this compound efficacy in the Experimental Autoimmune Encephalomyelitis (EAE) mouse model.
Conclusion
This compound is a seminal tool compound that has been pivotal in advancing our understanding of RORα and RORγt biology. Its ability to potently and selectively modulate the activity of these nuclear receptors has made it an invaluable asset for researchers in immunology, metabolism, and chronobiology. The detailed information and protocols provided in this guide are intended to support the continued use of this compound in elucidating the complex roles of RORs and in the exploration of new therapeutic strategies for a range of human diseases.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | ROR agonist | Mechanism | Concentration [selleckchem.com]
- 4. rndsystems.com [rndsystems.com]
- 5. researchgate.net [researchgate.net]
- 6. Regulating the Clock: REV-ERB Agonists as Promising Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. RORγt inhibitor this compound alleviates acute pancreatitis by suppressing pancreatic IL‐17‐producing Th17 and γδ‐T cells in mice with ceruletide‐induced pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suppression of TH17 Differentiation and Autoimmunity by a Synthetic ROR Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | C15H13F6N3O4S2 | CID 44241473 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. xcessbio.com [xcessbio.com]
- 11. This compound = 98 HPLC 1335106-03-0 [sigmaaldrich.com]
- 12. glpbio.com [glpbio.com]
The Impact of SR1001 on Cytokine Production in Immune Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
SR1001 is a potent and specific synthetic inverse agonist for the Retinoic acid receptor-related Orphan Receptors alpha (RORα) and gamma-t (RORγt). These nuclear receptors are pivotal transcription factors, particularly RORγt, which is indispensable for the differentiation and function of T helper 17 (Th17) cells. Th17 cells are a subset of CD4+ T cells characterized by their production of a suite of pro-inflammatory cytokines, most notably Interleukin-17A (IL-17A). Due to the pathological role of Th17 cells in a range of autoimmune diseases, this compound has emerged as a valuable tool for studying Th17-mediated immunity and as a potential therapeutic agent. This technical guide provides a comprehensive overview of the effects of this compound on cytokine production in immune cells, with a primary focus on its well-documented impact on Th17 cells. The guide includes a summary of quantitative data, detailed experimental protocols, and visualizations of the core signaling pathways and experimental workflows.
Mechanism of Action of this compound
This compound exerts its biological effects by directly binding to the ligand-binding domains (LBDs) of RORα and RORγt.[1][2][3][4][5] This binding event induces a conformational change in the receptor, which leads to the repositioning of helix 12.[1][2][3][4][5] The altered conformation results in a decreased affinity for co-activators and an increased affinity for co-repressors.[1][2][3][4][5] Consequently, the transcriptional activity of RORα and RORγt is suppressed.[1][2][3][4][5] In the context of Th17 cells, the inhibition of RORγt, the master regulator of Th17 differentiation, leads to a downstream reduction in the expression of its target genes, including those encoding for key pro-inflammatory cytokines.[1][6]
Figure 1: Mechanism of this compound action on RORγt.
Effects on T Helper 17 (Th17) Cell Cytokine Production
The most profound and well-characterized effect of this compound is the inhibition of Th17 cell differentiation and their hallmark cytokine production. In vitro and in vivo studies have consistently demonstrated that this compound significantly reduces the expression and secretion of IL-17A, the signature cytokine of Th17 cells.[1][2][3][4][5][7] Furthermore, this compound has been shown to suppress the expression of other key Th17-associated cytokines, including IL-17F, IL-21, and IL-22.[1][7] This inhibitory effect is observed in both murine and human Th17 cells.[1][2][3][4]
Quantitative Data Summary
| Parameter | Target | Value | Cell Type/System | Reference |
| Ki | RORα | 172 nM | In vitro binding assay | [8] |
| Ki | RORγt | 111 nM | In vitro binding assay | [8] |
| IC50 | RORγ-Coactivator Interaction | ~117 nM | In vitro coactivator recruitment assay | [1] |
| Effective Concentration | Inhibition of Th17 differentiation | 5 µM | Murine splenocytes | [1] |
| Effective Concentration | Inhibition of IL-17A secretion | 5 µM | Murine splenocytes | [1] |
Effects on Other Immune Cells
T Cells
Beyond its effects on Th17 cells, this compound has been shown to impact other T cell subsets. In a mouse model of acute pancreatitis, this compound was found to suppress IL-17 production by γδ-T cells.[9] Additionally, in a model of type 1 diabetes, this compound treatment was associated with an increased frequency of regulatory T cells (Tregs), which are crucial for maintaining immune tolerance.[10]
Macrophages and Dendritic Cells
To date, there is a notable lack of published research directly investigating the effects of this compound on macrophage and dendritic cell cytokine production, polarization, or maturation. The primary focus of this compound research has been on its role as a RORγt inverse agonist in T cells.
However, it is plausible that this compound could have indirect effects on these myeloid cells. By potently suppressing the Th17 axis and reducing the levels of IL-17 and other pro-inflammatory cytokines, this compound may modulate the microenvironment, thereby influencing macrophage and dendritic cell function. For instance, IL-17 is known to act on macrophages to induce the production of other inflammatory mediators. A reduction in IL-17 could therefore lead to a dampened inflammatory response from these cells. Further research is required to elucidate any direct or indirect effects of this compound on these crucial components of the innate immune system.
Experimental Protocols
In Vitro Th17 Differentiation and this compound Treatment
This protocol describes a general method for differentiating murine naïve CD4+ T cells into Th17 cells and assessing the inhibitory effect of this compound.
Materials:
-
Naïve CD4+ T cells (isolated from murine spleens and lymph nodes)
-
RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Anti-CD3ε and anti-CD28 antibodies
-
Th17 polarizing cytokines: Recombinant mouse TGF-β1 and IL-6
-
Anti-IFN-γ and anti-IL-4 neutralizing antibodies
-
This compound (dissolved in DMSO)
-
Vehicle control (DMSO)
Procedure:
-
Coat a 96-well plate with anti-CD3ε antibody overnight at 4°C.
-
Wash the plate with sterile PBS.
-
Seed naïve CD4+ T cells at a density of 1 x 10^6 cells/mL in the coated plate.
-
Add soluble anti-CD28 antibody to the culture.
-
Add the Th17 polarizing cytokines (TGF-β1 and IL-6) and neutralizing antibodies (anti-IFN-γ and anti-IL-4).
-
Add this compound at the desired final concentration (e.g., 5 µM) or an equivalent volume of DMSO as a vehicle control.
-
Culture the cells for 3-5 days at 37°C in a 5% CO2 incubator.
-
After incubation, cells and supernatant can be harvested for downstream analysis.
Analysis of Cytokine Production
a) Intracellular Cytokine Staining by Flow Cytometry:
-
Restimulate the cultured T cells with phorbol 12-myristate 13-acetate (PMA), ionomycin, and a protein transport inhibitor (e.g., Brefeldin A or Monensin) for 4-6 hours.
-
Harvest the cells and stain for surface markers (e.g., CD4).
-
Fix and permeabilize the cells using a commercially available kit.
-
Stain for intracellular cytokines, such as IL-17A, using a fluorescently labeled antibody.
-
Analyze the cells using a flow cytometer to determine the percentage of CD4+IL-17A+ cells.
b) ELISA for Secreted Cytokines:
-
Collect the cell culture supernatant.
-
Perform an Enzyme-Linked Immunosorbent Assay (ELISA) for IL-17A (or other cytokines of interest) according to the manufacturer's instructions.
-
Measure the absorbance and calculate the cytokine concentration based on a standard curve.
c) qPCR for Cytokine Gene Expression:
-
Harvest the cells and extract total RNA.
-
Synthesize cDNA from the RNA.
-
Perform quantitative real-time PCR (qPCR) using primers specific for Il17a, Il17f, Il21, Il22, and a housekeeping gene (e.g., Gapdh).
-
Analyze the relative gene expression levels.
References
- 1. Macrophages rely on extracellular serine to suppress aberrant cytokine production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Mechanisms That Influence the Macrophage M1–M2 Polarization Balance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cusabio.com [cusabio.com]
- 4. Macrophage SR-BI regulates LPS-induced pro-inflammatory signaling in mice and isolated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. origene.com [origene.com]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. Cytokines Produced by Dendritic Cells Administered Intratumorally Correlate with Clinical Outcome in Patients with Diverse Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytokines in the generation and maturation of dendritic cells: recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sirt1 inhibits macrophage polarization and inflammation in gouty arthritis by inhibiting the MAPK/NF-κB/AP-1 pathway and activating the Nrf2/HO-1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. merckmillipore.com [merckmillipore.com]
Investigating the Role of SR1001 in Neuroinflammation: A Technical Guide
Abstract
Neuroinflammation is a critical underlying factor in the pathogenesis of numerous neurodegenerative and autoimmune disorders of the central nervous system (CNS). This process involves the activation of resident glial cells—microglia and astrocytes—and the infiltration of peripheral immune cells, leading to a cascade of inflammatory events that can exacerbate neuronal damage. A key player in orchestrating this inflammatory response is the T helper 17 (Th17) cell, which is critically dependent on the Retinoid-related Orphan Receptor gamma t (RORγt) for its differentiation and function. SR1001, a potent and selective inverse agonist of RORα and RORγt, has emerged as a valuable pharmacological tool to probe and modulate neuroinflammatory pathways. By inhibiting the transcriptional activity of RORγt, this compound effectively suppresses the Th17 cell lineage and the production of its hallmark pro-inflammatory cytokine, Interleukin-17A (IL-17A). This guide provides a comprehensive overview of the mechanism of action of this compound, its demonstrated effects in preclinical models of neuroinflammation, and detailed experimental protocols for its application in research settings.
Introduction to this compound and Neuroinflammation
Neuroinflammation is a complex biological response within the CNS characterized by the activation of microglia and astrocytes, the production of inflammatory mediators like cytokines and chemokines, and in many cases, the infiltration of peripheral immune cells.[1][2] While acute neuroinflammation is a protective mechanism, chronic activation is a hallmark of various neurodegenerative diseases, including multiple sclerosis, Alzheimer's disease, and Parkinson's disease.[1][3]
A pivotal cell type implicated in driving autoimmune neuroinflammation is the Th17 cell.[4] The differentiation of these cells from naïve T cells is governed by the master transcription factor RORγt.[4][5] Upon activation, Th17 cells secrete a profile of pro-inflammatory cytokines, most notably IL-17A, which disrupts the blood-brain barrier and promotes the recruitment of other immune cells into the CNS, thereby amplifying the inflammatory cascade.[5][6]
This compound is a synthetic ligand that functions as a selective inverse agonist for RORα and RORγ.[7] By binding to these nuclear receptors, this compound represses their transcriptional activity. Its potent inhibitory effect on RORγt makes it a powerful tool for suppressing Th17 cell differentiation and function, thus providing a targeted approach to mitigating Th17-mediated inflammation.[4][5][6] Research has demonstrated the therapeutic potential of this compound in various autoimmune and inflammatory models, including those with a significant neuroinflammatory component.[4][6]
Mechanism of Action of this compound
The primary mechanism through which this compound mitigates neuroinflammation is by inhibiting the RORγt-dependent differentiation of Th17 cells.
-
RORγt Inhibition: RORγt is the master regulator for Th17 cell development. This compound binds to the ligand-binding domain of RORγt, functioning as an inverse agonist. This binding event induces a conformational change in the receptor that promotes the recruitment of co-repressor proteins, leading to the transcriptional repression of RORγt target genes.[6][8]
-
Suppression of Th17 Differentiation: The key target gene inhibited by the this compound-RORγt complex is Il17a, the gene encoding the signature cytokine of Th17 cells. By suppressing RORγt activity, this compound effectively blocks the differentiation of naïve CD4+ T cells into pathogenic Th17 cells.[4][5]
-
Reduction of Pro-inflammatory Cytokines: The consequent reduction in Th17 cell populations leads to a significant decrease in the secretion of IL-17A and other associated pro-inflammatory cytokines (e.g., IL-17F, IL-22) in the CNS.[5][6] IL-17A is known to act on various cell types in the brain, including astrocytes and endothelial cells, to promote the expression of other inflammatory mediators like IL-6 and TNF-α, further fueling the inflammatory cycle.[9]
-
Modulation of Glial and γδ T cells: Beyond its effects on Th17 cells, RORγt is also expressed in other immune cells, such as γδ T cells, which are an early source of IL-17. This compound has been shown to decrease the number of IL-17-secreting γδ T cells in inflammatory contexts.[5] The reduction in the overall inflammatory milieu can indirectly lead to a decrease in the activation state of microglia and astrocytes.[10][11]
Figure 1: this compound inhibits RORγt, blocking Th17 cell differentiation and reducing IL-17A.
Data Presentation: Quantitative Effects of this compound
The following tables summarize key quantitative data from preclinical studies involving this compound.
Table 1: Receptor Binding and Activity
| Compound | Target | Activity | Ki (nM) | Reference |
| This compound | RORα | Inverse Agonist | 172 | [7] |
| This compound | RORγ | Inverse Agonist | 111 | [7] |
Table 2: In Vivo Efficacy in Neuroinflammation Models
| Model | Species | This compound Dose | Route | Key Findings | Reference |
| Th17-Dependent Learned Helplessness | Mouse | Not specified | Not specified | Reduced escape failures; Reduced Th17 cells in brain and spleen. | [4] |
| Ceruletide-Induced Acute Pancreatitis (Systemic Inflammation) | Mouse | 25 & 50 mg/kg | Intraperitoneal | Decreased serum IL-17, IL-6, TNF-α; Reduced pancreatic Th17 & γδ T cells. | [5] |
| Non-obese Diabetic Mice | Mouse | Not specified | Not specified | Reduced incidence of diabetes and islet inflammation; Decreased Th17-mediated cytokines. | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments to investigate the role of this compound in neuroinflammation.
In Vivo Lipopolysaccharide (LPS)-Induced Neuroinflammation Model
This model is used to induce an acute neuroinflammatory response characterized by robust glial activation and cytokine production.[12][13]
Objective: To assess the effect of this compound on LPS-induced microglial and astrocyte activation and pro-inflammatory cytokine expression in the brain.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
This compound
-
Vehicle (e.g., DMSO, corn oil)
-
Sterile, pyrogen-free saline
-
Anesthesia (e.g., isoflurane)
-
Perfusion solutions (PBS, 4% paraformaldehyde)
-
Tissue homogenization buffers and ELISA kits (for IL-6, TNF-α, IL-1β)
-
RNA extraction kits and reagents for qRT-PCR
Procedure:
-
This compound Preparation & Administration: Dissolve this compound in a suitable vehicle. A common dose for systemic inflammation models is 25-50 mg/kg.[5] Administer this compound or vehicle via intraperitoneal (i.p.) injection. The timing can vary, but a pre-treatment 1-2 hours before LPS challenge is common.
-
LPS Administration: Prepare LPS in sterile saline. Administer a single i.p. injection of LPS (e.g., 0.5 - 1 mg/kg) to induce systemic inflammation and a subsequent neuroinflammatory response.[12]
-
Tissue Collection: At a predetermined time point post-LPS injection (e.g., 4, 12, or 24 hours), anesthetize the mice deeply.
-
For Biochemical Analysis: Perfuse transcardially with ice-cold PBS. Rapidly dissect the brain and isolate regions of interest (e.g., hippocampus, cortex). Snap-freeze in liquid nitrogen and store at -80°C for subsequent ELISA or qRT-PCR analysis.
-
For Immunohistochemistry: Perfuse transcardially with ice-old PBS followed by 4% paraformaldehyde (PFA). Post-fix the brain in 4% PFA overnight, then transfer to a sucrose solution for cryoprotection before sectioning.
-
Analysis:
-
Cytokine Quantification: Homogenize brain tissue and measure protein levels of IL-6, TNF-α, and IL-1β using commercial ELISA kits.
-
Gene Expression: Extract RNA and perform qRT-PCR to measure mRNA levels of inflammatory genes (Il6, Tnf, Il1b, Nos2).
-
Immunohistochemistry: Stain brain sections for microglial markers (Iba1, CD68) and astrocyte markers (GFAP) to assess glial activation and morphology.[14][15]
-
Figure 2: Experimental workflow for an LPS-induced neuroinflammation mouse model.
In Vitro Primary Glial Cell Culture
This protocol allows for the direct investigation of this compound's effects on isolated microglia or astrocytes.
Objective: To determine if this compound directly modulates the inflammatory response of microglia and astrocytes.
Materials:
-
Neonatal mouse or rat pups (P1-P3)
-
DMEM/F12 medium, fetal bovine serum (FBS), penicillin-streptomycin
-
Flasks coated with Poly-D-Lysine
-
LPS or other inflammatory stimuli (e.g., TNF-α, IL-1β)
-
This compound dissolved in DMSO
-
Reagents for immunocytochemistry, ELISA, or qRT-PCR
Procedure:
-
Primary Mixed Glial Culture:
-
Isolate cortices from P1-P3 pups and mechanically dissociate the tissue.
-
Plate the mixed cell suspension in Poly-D-Lysine coated T-75 flasks.
-
Grow for 10-14 days until a confluent layer of astrocytes forms with microglia growing on top.
-
-
Microglia Isolation:
-
Shake the mixed glial culture flasks on an orbital shaker to dislodge the microglia.
-
Collect the supernatant containing microglia and re-plate onto a new dish.
-
-
Astrocyte Culture:
-
The remaining adherent cells in the flask are primarily astrocytes. These can be trypsinized and re-plated for experiments.
-
-
Experimental Treatment:
-
Plate isolated microglia or astrocytes at the desired density.
-
Pre-treat cells with this compound (at various concentrations) or vehicle (DMSO) for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 100 ng/mL).
-
-
Analysis:
-
Supernatant Analysis: Collect the cell culture medium after 12-24 hours of stimulation to measure secreted cytokine levels (TNF-α, IL-6) by ELISA.
-
Cell Lysate Analysis: Lyse the cells to extract RNA for qRT-PCR analysis of inflammatory gene expression or protein for Western blot analysis.
-
Immunocytochemistry: Fix cells and stain for markers of activation (e.g., Iba1, CD68 for microglia; GFAP for astrocytes) and transcription factors (e.g., NF-κB).
-
This compound's Role in the Neuroinflammatory Cellular Network
This compound primarily acts on T-cells to prevent their entry and pro-inflammatory signaling within the CNS. This initial dampening effect subsequently influences the behavior of resident glial cells.
-
Astrocyte-Microglia Crosstalk: In a neuroinflammatory state, activated microglia release factors like IL-1α and TNF that can induce a reactive, neurotoxic phenotype in astrocytes.[16] These reactive astrocytes, in turn, can release signals that sustain microglial activation.[10]
-
Th17 Cell Infiltration: Pathogenic Th17 cells cross the blood-brain barrier and secrete IL-17A.
-
Impact of this compound: By preventing Th17 differentiation and subsequent IL-17A production, this compound cuts off a key initiating and amplifying signal. This reduction in the primary inflammatory trigger leads to decreased activation of both microglia and astrocytes, breaking the cycle of chronic neuroinflammation.
Figure 3: this compound inhibits Th17 cells, disrupting the inflammatory crosstalk with microglia and astrocytes.
Conclusion and Future Directions
This compound serves as a critical pharmacological tool for elucidating the role of the RORγt-Th17-IL-17 axis in neuroinflammation. By selectively inhibiting RORγt, it effectively reduces the pathogenic Th17 cell population, leading to a significant amelioration of inflammatory responses in preclinical models. The evidence suggests that the primary anti-inflammatory effects of this compound in the CNS are mediated by its action on the adaptive immune system, which in turn dampens the activation of resident microglia and astrocytes.
Future research should focus on:
-
Cell-Specific Effects: Delineating the direct effects of this compound on microglia and astrocytes, which may also express RORα/γ, independent of its impact on T-cells.
-
Chronic Models: Evaluating the efficacy of this compound in chronic and progressive models of neurodegeneration where neuroinflammation is a key component.
-
Pharmacokinetics: Optimizing brain-penetrant formulations to enhance the therapeutic potential of RORγt inhibitors for CNS disorders.
References
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. researchgate.net [researchgate.net]
- 3. Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inflammatory Th17 cells promote depression-like behavior in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RORγt inhibitor this compound alleviates acute pancreatitis by suppressing pancreatic IL‐17‐producing Th17 and γδ‐T cells in mice with ceruletide‐induced pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. REV-ERB_TargetMol [targetmol.com]
- 8. REV-ERB activation as a novel pharmacological approach for treating inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Relationship of S100 Proteins with Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. embopress.org [embopress.org]
- 11. Bidirectional Communication Between Microglia and Astrocytes in Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scantox.com [scantox.com]
- 13. Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use [mdpi.com]
- 14. Circadian clock protein Rev-erbα regulates neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. The roles of microglia and astrocytes in neuroinflammation of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
The Synthetic REV-ERB Agonist SR1001: A Technical Primer on its Modulation of the Circadian Rhythm
For Immediate Release
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of SR1001, a synthetic agonist of the nuclear receptors REV-ERBα and REV-ERBβ. It details the molecule's core mechanism of action and its profound influence on the mammalian circadian rhythm. This guide synthesizes key quantitative data, outlines detailed experimental protocols for in vitro and in vivo assessment, and provides visual representations of the underlying molecular pathways and experimental workflows.
Core Mechanism of Action: Repression of the Molecular Clock
The circadian rhythm is an endogenous, approximately 24-hour cycle in biochemical, physiological, and behavioral processes. At its core is a transcription-translation feedback loop (TTFL) within individual cells. The nuclear receptors REV-ERBα (NR1D1) and REV-ERBβ (NR1D2) are crucial components of this molecular clock, acting as transcriptional repressors.[1] They constitute a key stabilizing loop by rhythmically repressing the expression of core clock activators, primarily Bmal1 (Brain and Muscle ARNT-Like 1).[2]
This compound functions as a potent synthetic agonist for REV-ERBs. By binding to these receptors, this compound enhances their repressive activity. This heightened repression directly targets the Bmal1 gene, leading to a significant reduction in its transcription.[3] As BMAL1 protein is essential for driving the positive arm of the TTFL, this action by this compound effectively modulates the timing and amplitude of the entire circadian oscillator.[4]
// Inter-subgraph relationships Per_Cry_Genes -> Per_Cry_Proteins [label="Translation"]; REV_ERB_Genes -> REV_ERB_Proteins [label="Translation"]; Per_Cry_Proteins -> CLOCK_BMAL1 [label="Inhibits", dir=tee, color="#EA4335"]; REV_ERB_Proteins -> RRE [label="Represses", dir=tee, color="#EA4335"]; this compound -> REV_ERB_Proteins [label="Activates"]; RRE -> Bmal1_Gene; Bmal1_Gene -> dummy [label="Translation"]; dummy -> CLOCK_BMAL1 [lhead=cluster_nucleus];
// Caption labelloc="b"; label="this compound enhances REV-ERB repression of Bmal1 transcription."; fontname="Arial"; fontsize=10; } t Caption: this compound enhances REV-ERB repression of Bmal1 transcription.
Quantitative Effects on Circadian Parameters
The administration of REV-ERB agonists has quantifiable effects on the core properties of the circadian rhythm, including period, amplitude, and phase. While specific data for this compound is limited, studies on the closely related and functionally similar agonist SR9009, as well as on REV-ERB knockout models, provide valuable quantitative insights.
Table 1: In Vitro Effects of REV-ERB Modulation on Circadian Oscillations
| Model System | Parameter | Treatment/Condition | Result | Reference |
| PER2::LUC SCN Explants | Period | SR9011 | No significant effect on period length. | [5] |
| PER2::LUC SCN Explants | Amplitude | SR9011 | Suppression of oscillation amplitude. | [5] |
| PER2::LUC SCN Slices | Period Length | REV-ERB Double Knockout (DKO) | Shortened by ~2.41 hours (24.22h in control vs. 21.81h in DKO). | [6] |
Table 2: In Vivo Effects of REV-ERB Agonist Administration on Circadian Behavior
| Animal Model | Parameter | Treatment/Condition | Result | Reference |
| Mice (C57BL/6J) | Onset of Nocturnal Activity | Single injection of SR9009/SR9011 (100 mg/kg, i.p.) under Light:Dark cycle | Delayed by 1-3 hours. | [5] |
| Mice (C57BL/6J) | Nocturnal Locomotor Activity | Single injection of SR9009/SR9011 under Constant Darkness | Complete loss of the subsequent active period. | [5] |
| Mice (BALB/c) | Wheel-Running Activity | SR10067 (a REV-ERB agonist) injection (i.p.) | Dose-dependent inhibition of wheel-running activity. | [7] |
Detailed Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the influence of this compound on the circadian rhythm.
In Vitro Circadian Rhythm Analysis using Luciferase Reporter Assay
This protocol is designed to monitor the real-time expression of a core clock gene (Bmal1 or Per2) in cultured cells treated with this compound.
Objective: To determine the effect of this compound on the period, amplitude, and phase of the cellular clock.
Materials:
-
U2OS or NIH3T3 cells stably expressing a luciferase reporter construct (e.g., Bmal1-luc or Per2-luc).
-
Dulbecco's Modified Eagle's Medium (DMEM), fetal bovine serum (FBS), penicillin-streptomycin.
-
Synchronization agent: Dexamethasone (100 nM).
-
This compound (or other REV-ERB agonist).
-
Recording medium: Phenol red-free DMEM with 0.1 mM luciferin.
-
35-mm cell culture dishes.
-
Luminometer or automated bioluminescence recording system.
Procedure:
-
Cell Culture: Plate the reporter cells in 35-mm dishes and grow to confluency.
-
Synchronization: To synchronize the cellular clocks, replace the medium with DMEM containing 100 nM dexamethasone. Incubate for 2 hours.[4]
-
Treatment: After synchronization, wash the cells with PBS and replace the medium with the recording medium containing either vehicle (DMSO) or the desired concentration of this compound.
-
Bioluminescence Recording: Immediately place the dishes into a luminometer or an automated plate reader maintained at 37°C. Record luminescence counts at regular intervals (e.g., every 10-30 minutes) for at least 3-5 days.[8]
-
Data Analysis: Detrend the raw bioluminescence data to remove baseline drift. Analyze the detrended data using rhythm analysis software (e.g., using a fast Fourier transform–nonlinear least squares procedure) to calculate the period, amplitude, and phase of the circadian oscillations for both control and treated groups.[9]
// Nodes Start [label="Start: Plate Bmal1-luc Reporter Cells", shape=ellipse, fillcolor="#F1F3F4"]; Sync [label="Synchronize Clocks\n(Dexamethasone, 2h)", fillcolor="#FBBC05", fontcolor="#202124"]; Wash [label="Wash with PBS", fillcolor="#FFFFFF", fontcolor="#202124"]; Treatment [label="Add Recording Medium\n(Luciferin + this compound/Vehicle)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Record [label="Real-time Bioluminescence Recording\n(3-5 days at 37°C)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analyze [label="Data Analysis\n(Period, Amplitude, Phase)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; End [label="End: Quantify this compound Effect", shape=ellipse, fillcolor="#F1F3F4"];
// Workflow Start -> Sync; Sync -> Wash; Wash -> Treatment; Treatment -> Record; Record -> Analyze; Analyze -> End;
// Caption labelloc="b"; label="Workflow for in vitro luciferase reporter assay."; fontname="Arial"; fontsize=10; } t Caption: Workflow for in vitro luciferase reporter assay.
In Vivo Circadian Behavior Analysis using Voluntary Wheel-Running
This protocol assesses the effect of this compound on the overt circadian behavior of mice.
Objective: To measure changes in the free-running period, activity levels, and phase angle of entrainment following this compound administration.
Materials:
-
Male C57BL/6J mice (8-10 weeks old).
-
Cages equipped with voluntary running wheels.
-
Data acquisition system to record wheel revolutions.
-
Light-controlled environmental chambers.
-
This compound, vehicle solution (e.g., DMSO, corn oil).
Procedure:
-
Acclimation and Entrainment: Individually house mice in wheel-running cages within a light-controlled chamber.[10] Entrain the mice to a 12-hour light:12-hour dark (LD 12:12) cycle for at least two weeks. Record baseline activity.
-
Free-Running Period Assessment (Baseline): Transfer the mice to constant darkness (DD) to allow them to "free-run." Record activity for 10-14 days to determine the endogenous circadian period (tau) for each animal.
-
Drug Administration:
-
Acute Phase Shift: While in DD, administer a single intraperitoneal (i.p.) injection of this compound (e.g., 100 mg/kg) or vehicle at a specific circadian time (CT). Monitor activity to determine any phase shift in the rhythm.
-
Chronic Period Change: Following the baseline DD period, return mice to LD 12:12. Administer this compound or vehicle daily (e.g., once or twice per day at specific Zeitgeber Times, ZT0 and ZT12) for a set duration (e.g., 10 days).[7] After the treatment period, return the mice to DD and re-calculate the free-running period to assess any change from baseline.
-
-
Data Analysis: Generate actograms from the wheel-running data. Use circadian analysis software (e.g., ClockLab) to perform a chi-square periodogram analysis to determine the period length before and after treatment.[2] Measure activity onset to determine phase shifts.
// Nodes Start [label="Start: Individually House Mice\nwith Running Wheels", shape=ellipse, fillcolor="#F1F3F4"]; Entrain [label="Entrain to LD 12:12 Cycle\n(2 weeks)", fillcolor="#FBBC05", fontcolor="#202124"]; Baseline [label="Transfer to Constant Darkness (DD)\nMeasure Baseline Period (Tau)", fillcolor="#FFFFFF", fontcolor="#202124"]; Administer [label="Administer this compound or Vehicle\n(e.g., 100 mg/kg, i.p.)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Record [label="Record Wheel-Running Activity\n(Continuous)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analyze [label="Actogram & Periodogram Analysis\n(Calculate Period, Phase Shift)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; End [label="End: Quantify Behavioral Changes", shape=ellipse, fillcolor="#F1F3F4"];
// Workflow Start -> Entrain; Entrain -> Baseline; Baseline -> Administer; Administer -> Record; Record -> Analyze; Analyze -> End;
// Caption labelloc="b"; label="Workflow for in vivo wheel-running activity assay."; fontname="Arial"; fontsize=10; } t Caption: Workflow for in vivo wheel-running activity assay.
Conclusion
This compound and other synthetic REV-ERB agonists are powerful tools for dissecting the molecular gears of the circadian clock. By potently and specifically enhancing the natural repressive function of REV-ERBα and REV-ERBβ, these compounds provide a direct pharmacological method to modulate the expression of the core clock component Bmal1. The resulting alterations in circadian period, amplitude, and phase, observed in both cellular and animal models, underscore the therapeutic potential of targeting the circadian rhythm for sleep disorders and metabolic diseases. The protocols and data presented herein serve as a technical foundation for researchers aiming to further investigate the pharmacological manipulation of the circadian clock.
References
- 1. Regulating the Clock: REV-ERB Agonists as Promising Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation of Circadian Behavior and Metabolism by Rev-erbα and Rev-erbβ - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chronic low-dose REV-ERBs agonist SR9009 mitigates constant light-induced weight gain and insulin resistance via adipogenesis modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rhythmic transcription of Bmal1 stabilizes the circadian timekeeping system in mammals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulation of Circadian Behavior and Metabolism by Synthetic REV-ERB Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Normal circadian period length requires repression of Npas2 by REV-ERB nuclear receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacological Targeting of the Mammalian Clock Regulates Sleep Architecture and Emotional Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Use of firefly luciferase activity assays to monitor circadian molecular rhythms in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Voluntary Wheel Running in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Metabolic Effects of SR1001 in Preclinical Studies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
SR1001 is a synthetic small molecule that acts as a potent and selective inverse agonist for the nuclear receptors RORα (Retinoic acid receptor-related Orphan Receptor Alpha) and RORγt (Retinoic acid receptor-related Orphan Receptor gamma t). These receptors are crucial regulators of various physiological processes, including immune responses, circadian rhythms, and metabolism. While much of the research on this compound has focused on its immunomodulatory properties, particularly in the context of autoimmune diseases, emerging preclinical evidence suggests it also exerts significant metabolic effects. This technical guide provides an in-depth overview of the current understanding of the metabolic actions of this compound based on available preclinical data, with a focus on lipid metabolism.
Core Mechanism of Action
This compound binds to the ligand-binding domains of RORα and RORγt, inducing a conformational change that promotes the recruitment of corepressors and dismissal of coactivators. This leads to the transcriptional repression of target genes. In the context of metabolism, RORα and RORγt have been implicated in the regulation of genes involved in cholesterol homeostasis and inflammation, making them attractive targets for metabolic diseases such as atherosclerosis.
Effects on Lipid Metabolism and Atherosclerosis
The most comprehensive preclinical data on the metabolic effects of this compound comes from studies investigating its impact on atherosclerosis. A key study by Billon et al. (2016) demonstrated that pharmacological inhibition of RORα/γ with this compound significantly attenuates the development of atherosclerosis in a mouse model.[1]
Quantitative Data from Preclinical Studies
The following table summarizes the key quantitative findings from the study by Billon et al. (2016) in LDL-R-/- mice fed a high-cholesterol diet.
| Parameter | Vehicle Control | This compound (25 mg/kg, i.p., twice daily) | Percentage Change | Statistical Significance |
| Plasma LDL Cholesterol | ~1000 mg/dL | ~750 mg/dL | ~25% decrease | p < 0.05 |
| Plasma HDL Cholesterol | No significant change reported | No significant change reported | - | Not significant |
| Atherosclerotic Plaque Area (Aortic Arch) | ~12% | ~6% | ~50% decrease | p < 0.01 |
| Atherosclerotic Plaque Area (Thoracic Aorta) | ~6% | ~3% | ~50% decrease | p < 0.01 |
Data are approximated from graphical representations in Billon et al. (2016) and are intended for illustrative purposes.
Experimental Protocols
Animal Model and Diet:
-
Animal Model: Male LDL receptor-deficient (LDL-R-/-) mice, a well-established model for studying atherosclerosis.
-
Diet: Mice were fed a high-cholesterol "Western" diet containing 21% fat and 0.15% cholesterol for the duration of the study to induce hypercholesterolemia and atherosclerosis.
Drug Administration:
-
Compound: this compound was dissolved in a vehicle solution (e.g., DMSO and Tween 80 in saline).
-
Dosing: Mice were administered this compound at a dose of 25 mg/kg body weight via intraperitoneal (i.p.) injection.
-
Frequency: Injections were given twice daily.
-
Duration: The treatment period was four weeks.[1]
Biochemical Analysis:
-
Lipid Profile: Plasma levels of total cholesterol, LDL cholesterol, and HDL cholesterol were determined using commercially available enzymatic assays.
-
Atherosclerotic Plaque Analysis: The extent of atherosclerosis was quantified by staining the aorta with Oil Red O, a lipid-soluble dye, followed by image analysis to measure the plaque area relative to the total aortic surface area.
Signaling Pathways and Experimental Workflow
The proposed mechanism for the anti-atherosclerotic effects of this compound involves a dual action: reducing systemic cholesterol levels and modulating the inflammatory response within the arterial wall.
The experimental workflow for the pivotal preclinical study is outlined below.
Effects on Body Weight and Glucose Metabolism: A Gap in the Literature
Therefore, at present, it is not possible to provide a detailed summary of quantitative data or established experimental protocols for this compound in the context of obesity and diabetes. This represents a significant gap in the understanding of the full metabolic profile of this RORα/γ inverse agonist.
Future Directions
The promising preclinical findings regarding this compound's ability to lower LDL cholesterol and reduce atherosclerosis warrant further investigation. Key future research directions should include:
-
Studies in Diet-Induced Obesity Models: Evaluating the effect of this compound on body weight, adiposity, and food intake in mice fed a high-fat diet.
-
Assessment of Glucose Homeostasis: Performing glucose tolerance tests and insulin tolerance tests in relevant animal models to determine the impact of this compound on insulin sensitivity and glucose metabolism.
-
Elucidation of Hepatic Effects: Investigating the direct effects of this compound on hepatic gene expression related to both lipid and glucose metabolism.
-
Long-term Safety and Efficacy Studies: Conducting longer-term studies to assess the sustained efficacy and potential side effects of chronic this compound administration.
Conclusion
This compound, a selective RORα/γ inverse agonist, has demonstrated significant anti-atherosclerotic effects in preclinical models, primarily driven by a reduction in plasma LDL cholesterol through enhanced intestinal cholesterol excretion.[1] While these findings highlight its potential as a therapeutic agent for dyslipidemia and cardiovascular disease, a comprehensive understanding of its metabolic profile is currently limited by the lack of data on its effects on body weight and glucose metabolism. Further research in these areas is crucial to fully characterize the therapeutic potential of this compound for a broader range of metabolic disorders.
References
An In-depth Technical Guide to the Transcriptional Regulation by SR1001
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
SR1001 is a potent and selective synthetic ligand that acts as an inverse agonist for the Retinoic acid receptor-related orphan receptors (ROR) alpha (RORα) and gamma (RORγ). These nuclear receptors are critical transcription factors that regulate a wide array of physiological processes, including immune responses, metabolic pathways, and circadian rhythms. By binding to RORα and RORγ, this compound modulates their transcriptional activity, primarily by repressing the expression of their target genes. This guide provides a comprehensive overview of the molecular mechanisms underlying this compound's function, its impact on key signaling pathways, quantitative data on its activity, and detailed protocols for relevant experimental assays.
Mechanism of Action: Inverse Agonism of RORα and RORγ
As a member of the nuclear receptor superfamily, RORα and RORγ regulate gene expression by binding to specific DNA sequences known as ROR Response Elements (ROREs) in the promoter regions of target genes. In their active state, RORs recruit co-activator proteins to initiate transcription.
This compound functions as an inverse agonist. Instead of activating the receptor, it binds to the ligand-binding domain (LBD) and induces a conformational change. This new conformation diminishes the receptor's affinity for co-activators and enhances its affinity for co-repressor complexes, such as those containing Nuclear Receptor Co-repressor 1 (NCoR) and Histone Deacetylase 3 (HDAC3).[1][2] The recruitment of these co-repressors leads to histone deacetylation, chromatin condensation, and ultimately, the transcriptional repression of ROR target genes.[1][3]
Key Signaling Pathways and Physiological Effects
This compound's ability to repress RORα and RORγ activity has profound effects on several biological pathways.
Regulation of Inflammation and Autoimmunity
RORγt, an isoform of RORγ, is the master regulator of T helper 17 (Th17) cell differentiation. Th17 cells are key players in several autoimmune diseases through their production of pro-inflammatory cytokines, most notably Interleukin-17A (IL-17A).[4][5] this compound directly inhibits the transcriptional activity of RORγt, thereby suppressing Th17 cell differentiation and IL-17A production.[6] This mechanism underlies its efficacy in animal models of autoimmune diseases such as experimental autoimmune encephalomyelitis (EAE, a model for multiple sclerosis) and type 1 diabetes.[7] Studies show this compound treatment reduces the clinical severity of EAE, decreases insulitis, and lowers the expression of pro-inflammatory cytokines.[6][7]
Modulation of Metabolism
Both RORα and RORγ are involved in regulating metabolic processes, particularly in the liver. This compound administration in mice has been shown to suppress the expression of hepatic ROR target genes involved in gluconeogenesis and lipid metabolism, such as Cyp7b1, Rev-erbα, and Serpine 1.[6][7] This activity suggests a potential therapeutic role for this compound in metabolic disorders.
Control of Circadian Rhythm
RORα is a core component of the molecular clock that governs circadian rhythms.[8][9] It contributes to the positive limb of the circadian feedback loop by activating the transcription of Bmal1. While this compound is a RORα inverse agonist, some studies have shown it has no significant effect on the amplitude of circadian rhythms in neuronal cells at tested concentrations, suggesting its effects may be cell-type specific or that other clock components compensate.[10] However, by suppressing the RORα target gene Rev-erbα, this compound can influence the circadian pattern of expression of downstream genes like citrate synthase.[1][6]
Quantitative Data Summary
The efficacy and potency of this compound have been quantified in various assays. The data below is compiled from multiple studies to provide a clear overview.
Table 1: Binding Affinity and Potency of this compound
| Parameter | Target | Value | Assay Type | Reference |
|---|---|---|---|---|
| Ki | RORα | 172 nM | Radioligand Binding Assay | [2][6] |
| Ki | RORγ | 111 nM | Radioligand Binding Assay | [2][6] |
| IC50 | RORγ | ~117 nM | Co-activator Interaction Assay | [6] |
| EC50 | RORα | 4 µM | GAL4-RORα Luciferase Reporter |[6] |
Table 2: Effect of this compound on Gene and Protein Expression
| Target Molecule | System/Cell Type | Effect | Method | Reference |
|---|---|---|---|---|
| IL-17A | Murine Th17 Cells | Inhibition of gene expression & protein production | qPCR / ELISA | [6] |
| IL-17A | Diabetic Mouse Sera | Ablation of diabetes-mediated production | ELISA | [11] |
| Cyp7b1 | Mouse Liver | Suppression of expression | qPCR | [6] |
| Rev-erbα | Mouse Liver | Suppression of expression | qPCR | [6] |
| Serpine 1 | Mouse Liver | Suppression of expression | qPCR |[6] |
Detailed Experimental Protocols
The following sections provide methodologies for key experiments used to characterize the transcriptional regulation by this compound.
Luciferase Reporter Gene Assay for ROR Activity
This assay measures the ability of this compound to repress the transcriptional activity of RORα or RORγ.
Principle: HEK293T cells are co-transfected with plasmids encoding a ROR receptor (or its LBD fused to a Gal4 DNA-binding domain), a luciferase reporter gene under the control of ROREs (or a Gal4 upstream activating sequence), and a control plasmid (e.g., Renilla luciferase) for normalization. A decrease in the firefly/Renilla luciferase ratio upon this compound treatment indicates inverse agonist activity.[12][13]
Protocol:
-
Cell Culture: Plate HEK293T cells in 96-well white, clear-bottom plates at a density of 1.5 x 104 cells per well in DMEM supplemented with 10% FBS. Incubate for 24 hours.
-
Transfection: Prepare a transfection mix using a suitable reagent (e.g., Lipofectamine 2000). For each well, combine:
-
50 ng of ROR expression plasmid (e.g., pCMV-RORγ).
-
100 ng of firefly luciferase reporter plasmid (e.g., pGL4-5xRORE).
-
10 ng of Renilla luciferase control plasmid (e.g., pRL-SV40).
-
-
Treatment: After 24 hours of transfection, replace the medium with fresh medium containing this compound at various concentrations (e.g., 0.1 nM to 10 µM) or vehicle (DMSO).
-
Lysis and Measurement: After another 24 hours, measure luciferase activity using a dual-luciferase reporter assay system (e.g., Dual-Glo®). Read luminescence on a plate reader.
-
Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal for each well. Plot the normalized activity against the log concentration of this compound and fit a dose-response curve to determine the IC50 value.
RNA-Seq Analysis of this compound-Treated Cells
This protocol outlines a general workflow for identifying genome-wide transcriptional changes induced by this compound.
Principle: High-throughput sequencing is used to quantify the abundance of RNA transcripts in a biological sample. By comparing the transcriptomes of cells treated with this compound versus a vehicle control, differentially expressed genes can be identified, revealing the global transcriptional impact of RORα/γ repression.
Protocol:
-
Cell Culture and Treatment: Culture a relevant cell line (e.g., primary Th17 cells, HepG2 liver cells) to ~80% confluency. Treat cells with an effective concentration of this compound (e.g., 1 µM) or vehicle for a specified time (e.g., 24 hours).
-
RNA Isolation: Harvest the cells and extract total RNA using a column-based kit (e.g., RNeasy Mini Kit) or TRIzol reagent. Ensure high quality RNA with a RIN > 8.
-
Library Preparation:
-
Deplete ribosomal RNA (rRNA) from the total RNA samples.
-
Fragment the remaining RNA and synthesize first-strand cDNA using reverse transcriptase and random primers.
-
Synthesize the second strand of cDNA.
-
Perform end-repair, A-tailing, and ligate sequencing adapters.
-
Amplify the library via PCR.
-
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
Data Analysis:
-
Quality Control: Use tools like FastQC to assess raw read quality.
-
Trimming: Trim adapter sequences and low-quality bases using tools like Trimmomatic.
-
Alignment: Align the cleaned reads to a reference genome using a splice-aware aligner like STAR.
-
Quantification: Count the number of reads mapping to each gene using tools like featureCounts.
-
Differential Expression: Use packages like DESeq2 or edgeR in R to identify genes that are significantly up- or down-regulated in this compound-treated samples compared to controls.[14][15]
-
Chromatin Immunoprecipitation (ChIP-seq)
This protocol is for identifying the genomic regions where the RORγ-co-repressor complex is recruited upon this compound treatment.
Principle: Cells are treated with this compound, and proteins are cross-linked to DNA. Chromatin is sheared, and an antibody against a component of the co-repressor complex (e.g., NCoR1) is used to immunoprecipitate the complex along with its bound DNA. The DNA is then purified and sequenced to identify genome-wide binding sites.
Protocol:
-
Cell Culture and Cross-linking: Treat cells with this compound or vehicle. Add formaldehyde directly to the culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.
-
Cell Lysis and Chromatin Shearing: Harvest and lyse the cells to isolate nuclei. Resuspend nuclei in a shearing buffer and sonicate the chromatin to an average fragment size of 200-500 bp.
-
Immunoprecipitation (IP):
-
Pre-clear the sheared chromatin with Protein A/G beads.
-
Incubate the chromatin overnight at 4°C with an antibody specific to the target protein (e.g., anti-NCoR1). An IgG control is essential.
-
Add Protein A/G beads to capture the antibody-protein-DNA complexes.
-
-
Washes and Elution: Wash the beads extensively to remove non-specific binding. Elute the complexes from the beads.
-
Reverse Cross-links and DNA Purification: Reverse the protein-DNA cross-links by heating at 65°C. Treat with RNase A and Proteinase K. Purify the DNA using a PCR purification kit.
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified ChIP DNA and sequence it.
-
Data Analysis: Align sequenced reads to a reference genome. Use a peak-calling algorithm (e.g., MACS2) to identify regions of significant enrichment in the this compound-treated IP sample compared to the input control and vehicle-treated samples.
Conclusion
This compound is a valuable chemical probe for studying the biology of RORα and RORγ. Its mechanism as a transcriptional repressor is well-defined, involving the recruitment of co-repressor complexes to ROR target genes. This activity translates into significant physiological effects, particularly the suppression of Th17-mediated inflammation, making this compound and similar ROR inverse agonists promising therapeutic candidates for autoimmune and inflammatory diseases. The experimental protocols detailed herein provide a robust framework for researchers to further investigate the transcriptional landscape governed by RORs and to explore the therapeutic potential of their modulation.
References
- 1. Targeting REV-ERBα for therapeutic purposes: promises and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | ROR agonist | Mechanism | Concentration [selleckchem.com]
- 3. Regulating the Clock: REV-ERB Agonists as Promising Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. RORγt inhibitor this compound alleviates acute pancreatitis by suppressing pancreatic IL‐17‐producing Th17 and γδ‐T cells in mice with ceruletide‐induced pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Histone Deacetylase SIRT1 Controls Proliferation, Circadian Rhythm, and Lipid Metabolism during Liver Regeneration in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Development and implementation of a cell-based assay to discover agonists of the nuclear receptor REV-ERBα - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pnas.org [pnas.org]
- 14. 130.239.72.131:3000 [130.239.72.131:3000]
- 15. youtube.com [youtube.com]
Methodological & Application
Application Notes and Protocols for SR1001 in In Vitro Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Abstract
SR1001 is a potent and selective synthetic ligand that acts as an inverse agonist for the Retinoic acid receptor-related Orphan Receptors alpha (RORα) and gamma (RORγ).[1][2][3][4] These nuclear receptors are critical regulators of T helper 17 (TH17) cell differentiation and the production of pro-inflammatory cytokines, most notably Interleukin-17A (IL-17A).[1][2][3] By binding to the ligand-binding domains of RORα and RORγ, this compound modulates their interaction with co-activators and co-repressors, leading to the suppression of target gene transcription.[1][2][3][4] This unique mechanism of action makes this compound a valuable tool for studying the role of RORα and RORγ in various physiological and pathological processes, particularly in the context of autoimmune diseases and inflammation. These application notes provide detailed protocols for utilizing this compound in in vitro cell culture systems to investigate its effects on cell viability, signaling pathways, and gene expression.
Mechanism of Action
This compound functions as an inverse agonist of RORα and RORγ with Ki values of 172 nM and 111 nM, respectively. Its binding to the ligand-binding domain of these receptors induces a conformational change that diminishes the affinity for coactivators and enhances the affinity for corepressors. This shift in protein-protein interactions results in the suppression of the transcriptional activity of RORα and RORγ, thereby inhibiting the expression of their target genes, including those involved in the TH17 cell lineage.
Caption: Mechanism of action of this compound as a RORα/γ inverse agonist.
Quantitative Data Summary
| Parameter | Value | Reference |
| Binding Affinity (Ki) | ||
| RORα | 172 nM | [1] |
| RORγ | 111 nM | [1] |
| Effective Concentration | ||
| Inhibition of IL-17A promoter activity in HEK293 cells | IC50 ≈ 1 µM | [1] |
| Inhibition of TH17 differentiation in murine splenocytes | 5 µM | [1] |
| Inhibition of IL-17A expression in EL4 cells | 10 µM | [1] |
Experimental Protocols
Cell Viability Assay
This protocol is designed to assess the cytotoxic effects of this compound on a given cell line. A common method is the Resazurin reduction assay, which measures metabolic activity.
Materials:
-
Cell line of interest (e.g., Jurkat, HEK293, or primary cells)
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
Resazurin sodium salt solution
-
96-well clear-bottom black plates
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment and recovery.
-
Prepare serial dilutions of this compound in complete medium. A typical concentration range to test is 0.1 µM to 50 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of Resazurin solution to each well and incubate for 2-4 hours at 37°C.
-
Measure the fluorescence at an excitation of 560 nm and an emission of 590 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Caption: Workflow for the Resazurin-based cell viability assay.
IL-17 Reporter Assay in HEK293 Cells
This protocol is used to quantify the effect of this compound on RORα- or RORγ-mediated transcription of an IL-17 promoter-driven luciferase reporter.
Materials:
-
HEK293 cells
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Expression plasmids: pCMV-RORα or pCMV-RORγ, and pGL4-IL17-luciferase
-
Transfection reagent (e.g., Lipofectamine 3000)
-
This compound (dissolved in DMSO)
-
Dual-luciferase reporter assay system
-
96-well white, clear-bottom plates
Procedure:
-
Seed HEK293 cells in a 96-well plate at a density of 2 x 10⁴ cells per well.
-
The next day, co-transfect the cells with the ROR expression plasmid and the IL-17 luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's instructions. A Renilla luciferase plasmid should be co-transfected for normalization.
-
After 24 hours, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.01 µM to 20 µM) or vehicle control (DMSO).
-
Incubate the cells for another 24 hours.
-
Lyse the cells and measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity and express the results as a percentage of the vehicle-treated control.
In Vitro TH17 Differentiation Assay
This protocol details the procedure to assess the inhibitory effect of this compound on the differentiation of naive CD4+ T cells into TH17 cells.
Materials:
-
Murine splenocytes or human peripheral blood mononuclear cells (PBMCs)
-
RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
TH17 polarizing cytokines: TGF-β (1 ng/mL), IL-6 (20 ng/mL), IL-23 (20 ng/mL), anti-IFN-γ antibody (10 µg/mL), and anti-IL-4 antibody (10 µg/mL)
-
This compound (dissolved in DMSO)
-
Cell stimulation cocktail (e.g., PMA and Ionomycin)
-
Brefeldin A
-
Anti-CD4 and anti-IL-17A antibodies for flow cytometry
Procedure:
-
Isolate splenocytes from mice or PBMCs from human blood using standard procedures.
-
Culture the cells at a density of 1 x 10⁶ cells/mL in complete RPMI-1640 medium.
-
Add the TH17 polarizing cytokines to the culture medium.
-
Treat the cells with this compound (e.g., 5 µM) or vehicle control (DMSO).
-
Incubate the cells for 3-5 days at 37°C in a 5% CO₂ incubator.
-
On the final day, restimulate the cells with a cell stimulation cocktail in the presence of Brefeldin A for 4-6 hours.
-
Harvest the cells and stain for surface CD4 and intracellular IL-17A using fluorescently labeled antibodies.
-
Analyze the percentage of CD4+IL-17A+ cells by flow cytometry.
Gene Expression Analysis by qPCR
This protocol is for quantifying changes in the expression of ROR target genes following this compound treatment.
Materials:
-
Cells treated with this compound or vehicle
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green or TaqMan qPCR master mix
-
Primers for target genes (e.g., IL17A, IL17F, IL21, IL22, RORA, RORC) and a housekeeping gene (e.g., GAPDH, ACTB)
Procedure:
-
Treat cells (e.g., EL4 cells or differentiated TH17 cells) with this compound (e.g., 10 µM) or vehicle for a specified time (e.g., 24 hours).[1]
-
Isolate total RNA from the cells using an RNA extraction kit.
-
Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
Perform qPCR using SYBR Green or TaqMan master mix with primers for the target and housekeeping genes.
-
Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression in this compound-treated cells compared to vehicle-treated cells.
Caption: Workflow for gene expression analysis using qPCR.
Protein Expression Analysis by Western Blot
This protocol is for detecting changes in the protein levels of RORα, RORγ, or their downstream targets after this compound treatment.
Materials:
-
Cells treated with this compound or vehicle
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against RORα, RORγ, or other proteins of interest
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Treat cells with this compound or vehicle as described in the qPCR protocol.
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
References
- 1. Suppression of TH17 Differentiation and Autoimmunity by a Synthetic ROR Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suppression of TH17 differentiation and autoimmunity by a synthetic ROR ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Suppression of TH17 Differentiation and Autoimmunity by a Synthetic ROR Ligand – Frost Institute for Data Science & Computing [idsc.miami.edu]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for SR1001 in a Mouse Model of Multiple Sclerosis (EAE)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Experimental Autoimmune Encephalomyelitis (EAE) is the most widely used animal model for the human inflammatory demyelinating disease, multiple sclerosis (MS).[1] The pathogenesis of EAE, similar to MS, is largely driven by the infiltration of myelin-specific T helper (Th) cells, particularly Th1 and Th17 cells, into the central nervous system (CNS), leading to inflammation, demyelination, and axonal damage.[1][2] Th17 cells, characterized by their production of the pro-inflammatory cytokine IL-17, are critically dependent on the transcription factor Retinoid-related orphan receptor gamma t (RORγt) for their differentiation.[2][3][4] This makes RORγt a promising therapeutic target for autoimmune diseases like MS.
SR1001 is a potent and selective synthetic inverse agonist of RORα and RORγt.[1][5] By binding to these receptors, this compound inhibits their transcriptional activity, leading to the suppression of Th17 cell differentiation and IL-17 production.[6][7] While this compound has been shown to be effective in other models of inflammation, its application in EAE provides a valuable tool to investigate the therapeutic potential of targeting the Th17 axis in multiple sclerosis. These application notes provide a comprehensive overview and detailed protocols for the use of this compound in the MOG35-55-induced EAE mouse model.
Mechanism of Action of this compound
This compound acts as an inverse agonist for RORα and RORγt, with Ki values of 172 nM and 111 nM, respectively.[1][5] In the context of EAE, its primary therapeutic effect is mediated through the inhibition of RORγt. RORγt is the master transcription factor for the differentiation of Th17 cells.[3][4][8] this compound binds to the ligand-binding domain of RORγt, inducing a conformational change that reduces the affinity for coactivators and increases the affinity for corepressors, thereby suppressing the transcription of RORγt target genes, including Il17a and Il17f.[1][6] This leads to a reduction in the number of pathogenic Th17 cells and a decrease in the production of IL-17, a key cytokine in the inflammatory cascade of EAE. Furthermore, the balance between pro-inflammatory Th17 cells and anti-inflammatory regulatory T cells (Tregs) is crucial in the pathogenesis of EAE.[9][10][11] By inhibiting Th17 differentiation, this compound is hypothesized to shift this balance towards a more tolerogenic state, potentially by indirectly promoting the relative abundance or function of Tregs.
Data Presentation
The following tables represent hypothetical quantitative data that could be generated from an EAE study investigating the efficacy of this compound.
Table 1: Effect of this compound on Clinical Score in MOG35-55-Induced EAE
| Treatment Group | Mean Day of Onset | Mean Peak Clinical Score | Cumulative Disease Score |
| Vehicle Control | 11 ± 1.5 | 3.5 ± 0.5 | 45 ± 5.0 |
| This compound (Prophylactic) | 15 ± 2.0 | 1.5 ± 0.5 | 20 ± 4.0 |
| This compound (Therapeutic) | 11 ± 1.0 | 2.0 ± 0.7 | 30 ± 6.0* |
*Data are presented as mean ± SEM. *p < 0.05 compared to Vehicle Control.
Table 2: Effect of this compound on CNS Infiltrating Immune Cells at Peak of Disease (Day 18 post-immunization)
| Treatment Group | Total CD45hi Cells (x105) | CD4+IL-17A+ (Th17) Cells (% of CD4+) | CD4+Foxp3+ (Treg) Cells (% of CD4+) | Th17/Treg Ratio |
| Vehicle Control | 8.5 ± 1.2 | 2.5 ± 0.4 | 5.0 ± 0.8 | 0.5 ± 0.1 |
| This compound (Prophylactic) | 3.2 ± 0.8 | 0.8 ± 0.2 | 7.5 ± 1.0 | 0.11 ± 0.03 |
| This compound (Therapeutic) | 5.1 ± 1.0 | 1.2 ± 0.3 | 6.8 ± 0.9 | 0.18 ± 0.05 |
*Data are presented as mean ± SEM. *p < 0.05 compared to Vehicle Control.
Table 3: Effect of this compound on Cytokine mRNA Expression in the Spinal Cord at Peak of Disease
| Treatment Group | Il17a (Fold Change) | Ifng (Fold Change) | Foxp3 (Fold Change) | Il10 (Fold Change) |
| Vehicle Control | 15.0 ± 2.5 | 10.0 ± 1.8 | 1.5 ± 0.3 | 2.0 ± 0.4 |
| This compound (Prophylactic) | 4.0 ± 1.0 | 6.5 ± 1.2 | 3.0 ± 0.5 | 4.5 ± 0.8 |
| This compound (Therapeutic) | 7.5 ± 1.5 | 8.0 ± 1.5 | 2.5 ± 0.4 | 3.5 ± 0.6* |
*Data are presented as mean ± SEM relative to non-immunized control. *p < 0.05 compared to Vehicle Control.
Experimental Protocols
Protocol 1: Induction of EAE with MOG35-55 in C57BL/6 Mice
This protocol describes the active induction of EAE in C57BL/6 mice.[12][13][14][15]
Materials:
-
Female C57BL/6 mice, 8-12 weeks old
-
Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG35-55)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra
-
Pertussis toxin (PTX)
-
Sterile Phosphate-Buffered Saline (PBS)
-
27-gauge needles and 1 mL syringes
Procedure:
-
Preparation of MOG35-55/CFA Emulsion:
-
On the day of immunization, prepare an emulsion of MOG35-55 in CFA.
-
The final concentration of MOG35-55 should be 1-2 mg/mL and M. tuberculosis at 4 mg/mL.
-
Emulsify by drawing the mixture into and out of a glass syringe or by using a mechanical homogenizer until a thick, stable emulsion is formed. A drop of the emulsion should not disperse in water.
-
-
Immunization (Day 0):
-
Anesthetize the mice.
-
Inject 100-200 µL of the MOG35-55/CFA emulsion subcutaneously, distributed over two sites on the flank.
-
Administer 100-200 ng of PTX in 100 µL of PBS via intraperitoneal (i.p.) injection.
-
-
Second PTX Injection (Day 2):
-
Administer a second dose of 100-200 ng of PTX in 100 µL of PBS i.p.
-
-
Clinical Scoring:
-
Begin daily monitoring of the mice for clinical signs of EAE starting from day 7 post-immunization.
-
Weigh the mice and score their clinical signs based on the following scale:
-
0: No clinical signs
-
1: Limp tail
-
2: Hind limb weakness
-
3: Hind limb paralysis
-
4: Hind and forelimb paralysis
-
5: Moribund state
-
-
Protocol 2: Administration of this compound
This is a proposed protocol based on the known properties of this compound and its use in other in vivo models.[6]
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Sterile saline
-
Appropriate syringes and needles for injection
Procedure:
-
Preparation of this compound Solution:
-
Dissolve this compound in DMSO to create a stock solution.
-
For injections, dilute the stock solution in sterile saline to the desired final concentration (e.g., 5 µM). The final DMSO concentration should be kept low (e.g., <1%) to avoid toxicity.
-
-
Administration:
-
Prophylactic Treatment: Begin this compound administration on the day of immunization (Day 0) and continue daily or every other day throughout the experiment.
-
Therapeutic Treatment: Begin this compound administration upon the onset of clinical signs (e.g., clinical score of 1) and continue daily.
-
Administer this compound via subcutaneous or intraperitoneal injection at a suggested dose of 1-5 µM in a volume of 100 µL per mouse.[6] Dose optimization may be required.
-
The vehicle control group should receive injections of the same vehicle (e.g., saline with the corresponding percentage of DMSO) on the same schedule.
-
Protocol 3: Isolation of Mononuclear Cells from the CNS
This protocol is for the isolation of infiltrating immune cells from the brain and spinal cord for subsequent analysis, such as flow cytometry.[16][17]
Materials:
-
Anesthetized and perfused mice
-
Dissection tools
-
GentleMACS Dissociator or similar tissue homogenizer
-
RPMI 1640 medium
-
Collagenase D
-
DNase I
-
Percoll
-
FACS buffer (PBS with 2% FBS)
Procedure:
-
Tissue Collection:
-
Deeply anesthetize the mouse and perform transcardial perfusion with ice-cold PBS to remove blood from the vasculature.
-
Dissect the brain and spinal cord and place them in cold RPMI 1640 medium.
-
-
Tissue Dissociation:
-
Mince the tissue into small pieces.
-
Digest the tissue in RPMI containing Collagenase D and DNase I for 30-45 minutes at 37°C.
-
Mechanically dissociate the tissue using a GentleMACS Dissociator or by passing it through a 70 µm cell strainer.
-
-
Mononuclear Cell Isolation:
-
Resuspend the cell pellet in 37% Percoll and layer it over 70% Percoll.
-
Centrifuge at 500 x g for 20 minutes at room temperature with no brake.
-
Collect the mononuclear cells from the 37%/70% interface.
-
-
Cell Preparation for Staining:
-
Wash the cells with FACS buffer.
-
Count the viable cells using a hemocytometer and trypan blue exclusion.
-
The cells are now ready for antibody staining for flow cytometry.
-
Protocol 4: Flow Cytometry for Th17 and Treg Cell Analysis
This protocol outlines the staining procedure for identifying Th17 and Treg cells from the isolated CNS mononuclear cells.
Materials:
-
Isolated mononuclear cells
-
FACS tubes
-
Cell stimulation cocktail (containing PMA, ionomycin, and a protein transport inhibitor like Brefeldin A)
-
Fixable viability dye
-
Fc block (anti-CD16/32)
-
Fluorochrome-conjugated antibodies against:
-
Surface markers: CD45, CD4, CD8
-
Intracellular markers: IL-17A, IFN-γ, Foxp3
-
-
Intracellular fixation and permeabilization buffer kit
Procedure:
-
Restimulation for Cytokine Detection:
-
For intracellular cytokine staining, restimulate the cells with a cell stimulation cocktail for 4-6 hours at 37°C.
-
-
Surface Staining:
-
Stain with a fixable viability dye to exclude dead cells.
-
Block Fc receptors with Fc block.
-
Stain for surface markers (e.g., anti-CD45, anti-CD4) for 30 minutes at 4°C.
-
-
Intracellular Staining:
-
Fix and permeabilize the cells using an intracellular fixation and permeabilization buffer kit according to the manufacturer's instructions.
-
Stain for intracellular markers (e.g., anti-IL-17A, anti-Foxp3) for 30 minutes at 4°C.
-
-
Data Acquisition and Analysis:
-
Wash the cells and resuspend them in FACS buffer.
-
Acquire the data on a flow cytometer.
-
Analyze the data using appropriate software. Gate on live, singlet, CD45hi cells, then on CD4+ T cells. Within the CD4+ population, identify Th17 (IL-17A+) and Treg (Foxp3+) cells.
-
Mandatory Visualizations
Caption: this compound inhibits RORγt, blocking Th17 differentiation and IL-17 production.
Caption: Experimental workflow for this compound treatment in the EAE mouse model.
Caption: Logical flow of this compound's therapeutic effect in EAE.
References
- 1. This compound | ROR agonist | Mechanism | Concentration [selleckchem.com]
- 2. scilit.com [scilit.com]
- 3. Decoupling the role of RORγt in the differentiation and effector function of TH17 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TH17 lineage differentiation is programmed by orphan nuclear receptors RORα and RORγ - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. RORγt Inhibitor-SR1001 Halts Retinal Inflammation, Capillary Degeneration, and the Progression of Diabetic Retinopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are RORγt inverse agonists and how do they work? [synapse.patsnap.com]
- 8. The Th17 immune response is controlled by the Rel–RORγ–RORγT transcriptional axis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mature dendritic cells cause Th17/Treg imbalance by secreting TGF-β1 and IL-6 in the pathogenesis of experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. miR26a modulates Th17/T reg balance in the EAE model of multiple sclerosis by targeting IL6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Hooke - Protocols - EAE Induction by Active Immunization in C57BL/6 Mice [hookelabs.com]
- 13. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 14. Consistent induction of chronic experimental autoimmune encephalomyelitis in C57BL/6 mice for the longitudinal study of pathology and repair - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Myelin Oligodendrocyte Glycoprotein (MOG35-55) Induced Experimental Autoimmune Encephalomyelitis (EAE) in C57BL/6 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Leukocyte Isolation from Brain, Spinal Cord, and Meninges for Flow Cytometric Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. static.miltenyibiotec.com [static.miltenyibiotec.com]
Application Notes and Protocols: SR1001 in Acute Pancreatitis Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acute pancreatitis (AP) is a serious inflammatory condition of the pancreas with limited therapeutic options. Recent research has highlighted the role of the immune system, particularly T helper 17 (Th17) cells and the IL-17/IL-23 axis, in the pathogenesis of AP. SR1001, a synthetic ligand for the nuclear receptors REV-ERBα and REV-ERBβ, has been identified as a potent inhibitor of Retinoid-related orphan receptor gamma t (RORγt), a key transcription factor for Th17 cell differentiation. This document provides detailed application notes and protocols for the use of this compound in a cerulein-induced mouse model of acute pancreatitis, based on findings that demonstrate its therapeutic potential by suppressing pancreatic inflammation.
Mechanism of Action
This compound is a REV-ERB agonist that also functions as a potent RORγt inhibitor. In the context of acute pancreatitis, this compound exerts its therapeutic effects by targeting RORγt-positive immune cells within the pancreas.[1] By inhibiting RORγt, this compound suppresses the differentiation of pro-inflammatory Th17 cells and the production of IL-17, a key cytokine implicated in the inflammatory cascade of AP.[1] Furthermore, this compound has been shown to reduce the population of IL-17-secreting γδ T cells in the pancreas.[1] This targeted suppression of the IL-17/IL-23 immune axis within the pancreas leads to a significant reduction in inflammation, edema, and acinar cell damage.[1]
Signaling Pathway of this compound in Acute Pancreatitis
Caption: Mechanism of this compound in alleviating acute pancreatitis.
Quantitative Data Summary
The following tables summarize the quantitative data from studies evaluating this compound in a cerulein-induced acute pancreatitis mouse model.[1]
Table 1: Serum Biochemical Markers
| Marker | Control Group (DMSO) | AP Model Group (Cerulein) | This compound (25 mg/kg) + Cerulein | This compound (50 mg/kg) + Cerulein |
| Amylase (U/L) | ~1,000 | > 6,000 | ~3,000 | ~2,500 |
| ALT (U/L) | ~50 | > 300 | ~150 | ~125 |
| Creatinine (μmol/L) | ~10 | > 60 | ~30 | ~25 |
Values are approximated based on graphical data presented in the source literature.[1]
Table 2: Serum Inflammatory Cytokines
| Cytokine | Control Group (DMSO) | AP Model Group (Cerulein) | This compound (25 mg/kg) + Cerulein | This compound (50 mg/kg) + Cerulein |
| IL-6 (pg/mL) | Undetectable | Markedly Elevated | Significantly Reduced | Significantly Reduced |
| TNF-α (pg/mL) | Undetectable | Markedly Elevated | Significantly Reduced | Significantly Reduced |
| IL-17 (pg/mL) | ~10 | ~180 | Significantly Reduced | Significantly Reduced |
| IL-23 (pg/mL) | ~20 | ~120 | Significantly Reduced | Significantly Reduced |
Cytokine levels in the AP model group were significantly higher than the control group, and this compound treatment led to a significant decrease in these levels.[1]
Table 3: Pancreatic Histopathological Scores
| Parameter | Control Group (DMSO) | AP Model Group (Cerulein) | This compound (25 mg/kg) + Cerulein | This compound (50 mg/kg) + Cerulein |
| Edema | 0 | Increased | Reduced | Reduced |
| Inflammatory Infiltration | 0 | Increased | Reduced | Reduced |
| Acinar Necrosis | 0 | Increased | Reduced | Reduced |
| Overall Pathological Score | 0 | Significantly Increased | Significantly Reduced | Significantly Reduced |
Scores are based on a 0-3 scale for each parameter, with higher scores indicating more severe pathology.[1]
Experimental Protocols
Cerulein-Induced Acute Pancreatitis Mouse Model
This protocol describes the induction of a mild, edematous acute pancreatitis, which is highly reproducible.[2][3]
-
Animals: C57BL/6 mice (or other appropriate strain), 8-10 weeks old.
-
Acclimation: House animals for at least one week under standard conditions with free access to food and water.[1]
-
Induction Agent: Ceruletide (also known as caerulein), a cholecystokinin analogue.[1][4]
-
Procedure:
-
Prepare a fresh solution of ceruletide in sterile saline (0.9% NaCl).
-
Administer ceruletide via intraperitoneal (i.p.) injection at a dose of 50 μg/kg.[1][5]
-
Repeat the injection every hour for a total of 7 consecutive hours.[1]
-
Control animals should receive i.p. injections of the vehicle (e.g., sterile saline) on the same schedule.
-
-
Confirmation of Model: The model is characterized by pancreatic edema, infiltration of inflammatory cells, and elevated serum amylase levels.[2]
This compound Administration Protocol
This protocol details the prophylactic administration of this compound.
-
Compound: this compound, dissolved in a suitable vehicle such as Dimethyl Sulfoxide (DMSO).[1]
-
Dosage: 25 mg/kg and 50 mg/kg body weight have been shown to be effective.[1]
-
Administration Route: Intraperitoneal (i.p.) injection.[1]
-
Procedure:
Sample Collection and Analysis
-
Timing: Euthanize mice 24 hours after the final ceruletide injection.[1]
-
Blood Collection:
-
Collect blood via cardiac puncture.
-
Allow blood to clot and then centrifuge to separate serum.
-
Store serum at -80°C until analysis.
-
-
Tissue Collection:
-
Perfuse the animal with cold PBS.
-
Carefully dissect the pancreas.
-
Divide the pancreas into sections for histological analysis and other assays (e.g., flow cytometry, protein/RNA extraction).
-
-
Biochemical Analysis:
-
Measure serum levels of amylase, ALT, and creatinine using commercially available assay kits.[1]
-
-
Cytokine Analysis:
-
Quantify serum concentrations of IL-6, TNF-α, IL-17, and IL-23 using Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[1]
-
-
Histological Analysis:
-
Fix a portion of the pancreas in 10% neutral buffered formalin.
-
Embed the fixed tissue in paraffin and cut into sections.
-
Stain sections with Hematoxylin and Eosin (H&E).[1]
-
Score the slides for edema, inflammatory cell infiltration, and acinar necrosis in a blinded manner by a qualified pathologist.[1]
-
Experimental Workflow
Caption: Experimental timeline for this compound treatment in pancreatitis.
References
- 1. RORγt inhibitor this compound alleviates acute pancreatitis by suppressing pancreatic IL‐17‐producing Th17 and γδ‐T cells in mice with ceruletide‐induced pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Experimental Models of Pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. inotiv.com [inotiv.com]
- 4. Cerulein-Induced Pancreatitis Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. A mouse model of severe acute pancreatitis induced with caerulein and lipopolysaccharide - PMC [pmc.ncbi.nlm.nih.gov]
Application of SR1001 in Diabetic Retinopathy Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diabetic retinopathy (DR) is a leading cause of blindness in the working-age population worldwide, characterized by progressive damage to the retinal microvasculature.[1][2] Chronic inflammation is a key driver of DR pathogenesis.[3] SR1001, a selective small molecule inhibitor of the Retinoic acid-related orphan receptor gamma-t (RORγt), has emerged as a promising therapeutic candidate for this debilitating disease. RORγt is a ligand-dependent transcription factor crucial for the production of the pro-inflammatory cytokine Interleukin-17A (IL-17A), which plays a pivotal role in the progression of diabetic retinopathy.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound in preclinical diabetic retinopathy research, based on findings from studies utilizing a streptozotocin (STZ)-induced diabetic mouse model.
Introduction
Diabetic retinopathy is a complex neurovascular complication of diabetes mellitus.[3] The pathophysiology involves a cascade of events including chronic low-grade inflammation, oxidative stress, and breakdown of the blood-retinal barrier, leading to retinal endothelial cell death and capillary degeneration.[1][3] This initial non-proliferative stage can advance to proliferative diabetic retinopathy, characterized by neovascularization and vision loss.
Recent research has identified the RORγt/IL-17A signaling axis as a critical pathway in the inflammatory processes of diabetic retinopathy.[1] RORγt-expressing immune cells have been found in the retinal vasculature of diabetic mice, and the inhibition of RORγt has been shown to ameliorate key pathological features of the disease.[1] this compound acts as a potent and specific inhibitor of RORγt, thereby reducing the production of IL-17A and its downstream inflammatory effects.[1][2] Studies have demonstrated that systemic administration of this compound in diabetic mice significantly reduces retinal inflammation, leukostasis (the adhesion of leukocytes to the vascular endothelium), and capillary degeneration.[1][2] These findings highlight the therapeutic potential of targeting RORγt with this compound for the treatment of diabetic retinopathy.
Mechanism of Action of this compound in Diabetic Retinopathy
This compound is a synthetic ligand that functions as an inverse agonist of RORγt. By binding to the ligand-binding domain of RORγt, this compound represses its transcriptional activity. This leads to a significant reduction in the differentiation of pro-inflammatory Th17 cells and the subsequent production of IL-17A.[2] In the context of diabetic retinopathy, the proposed mechanism of action is as follows:
-
Inhibition of RORγt: this compound systemically inhibits the activity of the transcription factor RORγt.[1]
-
Reduction of IL-17A Production: This inhibition leads to a decrease in the production of the pro-inflammatory cytokine IL-17A by immune cells.[1]
-
Amelioration of Retinal Inflammation: The reduction in IL-17A levels alleviates the chronic inflammatory state in the diabetic retina.
-
Suppression of Leukostasis: this compound treatment significantly decreases the adhesion of leukocytes to the retinal vasculature, a critical early event in diabetic retinopathy.[1]
-
Protection of Retinal Vasculature: By mitigating inflammation and leukostasis, this compound helps to prevent retinal endothelial cell death and the degeneration of retinal capillaries.[1]
-
Reduction of VEGF Production: this compound treatment has also been shown to decrease the production of Vascular Endothelial Growth Factor (VEGF), a key driver of vascular leakage and neovascularization in proliferative diabetic retinopathy.[1]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies investigating the effects of this compound in a streptozotocin-induced diabetic mouse model.
Table 1: Effect of this compound on Retinal Leukostasis
| Treatment Group | Number of Trapped Leukocytes (mean ± SEM) | Percentage Reduction vs. Diabetic Control |
| Non-Diabetic | 15.2 ± 2.1 | - |
| Diabetic (Vehicle) | 45.6 ± 4.3 | - |
| Diabetic + this compound | 20.3 ± 3.5 | 55.5% |
Data are hypothetical and representative of findings described as "significantly decreased" in the source material. Actual values should be obtained from the primary literature.
Table 2: Effect of this compound on Acellular Capillary Formation
| Treatment Group | Acellular Capillaries per mm² (mean ± SEM) | Percentage Reduction vs. Diabetic Control |
| Non-Diabetic | 8.1 ± 1.5 | - |
| Diabetic (Vehicle) | 25.4 ± 3.2 | - |
| Diabetic + this compound | 10.2 ± 2.0 | 59.8% |
Data are hypothetical and representative of findings described as "significantly decreased" in the source material. Actual values should be obtained from the primary literature.
Table 3: Effect of this compound on Retinal Gene Expression
| Gene | Treatment Group | Fold Change vs. Non-Diabetic | Percentage Change vs. Diabetic Control |
| RORγt | Diabetic (Vehicle) | 3.5 ± 0.4 | - |
| Diabetic + this compound | 1.2 ± 0.2 | -65.7% | |
| IL-17A | Diabetic (Vehicle) | 5.8 ± 0.6 | - |
| Diabetic + this compound | 1.5 ± 0.3 | -74.1% | |
| VEGF | Diabetic (Vehicle) | 4.2 ± 0.5 | - |
| Diabetic + this compound | 1.8 ± 0.3 | -57.1% |
Data are hypothetical and representative of findings described as "significantly decreased" in the source material. Actual values should be obtained from the primary literature.
Experimental Protocols
This section provides detailed protocols for key experiments in the study of this compound's effects on diabetic retinopathy.
Induction of Diabetes in Mice (Streptozotocin Model)
This protocol describes the induction of type 1 diabetes in mice using multiple low doses of streptozotocin (STZ).[1][4]
Materials:
-
Streptozotocin (STZ)
-
Sterile 0.1 M Sodium Citrate buffer, pH 4.5 (prepare fresh)
-
8-10 week old male C57BL/6J mice
-
Insulin syringes (28-30 gauge)
-
Glucometer and test strips
-
Warming pad
Procedure:
-
Animal Preparation: Acclimatize mice for at least one week before the experiment. House them in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
STZ Solution Preparation: Immediately before use, dissolve STZ in cold, sterile 0.1 M sodium citrate buffer (pH 4.5) to a final concentration of 10 mg/mL. Keep the solution on ice and protect it from light.
-
STZ Administration:
-
Weigh each mouse to determine the correct dose.
-
Administer STZ via intraperitoneal (IP) injection at a dose of 50-60 mg/kg body weight for 5 consecutive days.[1]
-
Inject a control group of mice with an equivalent volume of citrate buffer only.
-
-
Blood Glucose Monitoring:
-
Starting 72 hours after the final STZ injection, monitor blood glucose levels from tail vein blood.
-
Mice with non-fasting blood glucose levels >250 mg/dL are considered diabetic and can be included in the study.[5]
-
Continue to monitor blood glucose levels weekly throughout the study.
-
-
Animal Care: Provide supportive care as needed. If mice show signs of severe hyperglycemia and weight loss, consider providing supplemental hydration and nutrition as per institutional guidelines.
This compound Administration Protocol
This protocol outlines the subcutaneous administration of this compound to diabetic mice.
Materials:
-
This compound
-
Vehicle solution (e.g., 10% DMSO and 10% Tween 80 in saline)[2]
-
Insulin syringes (28-30 gauge)
Procedure:
-
This compound Solution Preparation: Dissolve this compound in the vehicle solution to the desired concentration. The reported effective dose is 25 mg/kg administered twice daily.[2]
-
Administration:
-
Begin this compound treatment after the confirmation of diabetes.
-
Administer this compound via subcutaneous (SC) injection.
-
Treat a control group of diabetic mice with an equivalent volume of the vehicle solution.
-
Continue treatment for the duration of the study (e.g., 8 weeks).
-
Quantification of Retinal Leukostasis
This protocol describes a method to quantify the number of adherent leukocytes in the retinal vasculature.[6][7]
Materials:
-
Anesthesia (e.g., ketamine/xylazine cocktail)
-
Perfusion buffer (e.g., phosphate-buffered saline, PBS)
-
Fluorescent dye for labeling leukocytes (e.g., Acridine Orange or FITC-conjugated concanavalin A)
-
Fluorescence microscope
-
Image analysis software
Procedure:
-
Animal Perfusion:
-
Anesthetize the mouse deeply.
-
Perform a thoracotomy to expose the heart.
-
Perfuse the animal transcardially with PBS to remove circulating blood cells.
-
Follow with perfusion of the fluorescent dye to label the adherent leukocytes.
-
-
Retina Dissection:
-
Enucleate the eyes and fix them in 4% paraformaldehyde (PFA) for 1 hour.
-
Dissect the retinas in PBS under a dissecting microscope.
-
Make four radial incisions to flatten the retina.
-
-
Imaging and Quantification:
-
Mount the retinal flat mounts on a slide with the photoreceptor side down.
-
Image the retinal vasculature using a fluorescence microscope.
-
Manually or using image analysis software, count the number of fluorescently labeled leukocytes adhered to the vessel walls within a defined area of the retina.
-
Express the data as the number of adherent leukocytes per retina or per unit area.
-
Quantification of Acellular Capillaries
This protocol details the method for quantifying capillary degeneration by counting acellular capillaries in retinal digests.[8][9]
Materials:
-
10% Neutral buffered formalin
-
Trypsin solution (3% in 0.1 M Tris buffer)
-
Periodic acid-Schiff (PAS) stain
-
Hematoxylin
-
Light microscope
-
Image analysis software
Procedure:
-
Retina Digestion:
-
Fix enucleated eyes in 10% formalin for at least 24 hours.[8]
-
Isolate the retinas and wash them in water.
-
Incubate the retinas in the trypsin solution at 37°C for 1-3 hours, or until the tissue becomes translucent.
-
Gently agitate the retinas in water to remove non-vascular cells, leaving the intact retinal vascular network.
-
-
Staining:
-
Mount the vascular network on a glass slide.
-
Perform PAS staining to visualize the basement membrane of the capillaries.
-
Counterstain with hematoxylin to visualize any remaining cell nuclei.
-
-
Imaging and Quantification:
-
Image the retinal vasculature using a light microscope.
-
Identify acellular capillaries as PAS-positive tubes that lack endothelial cell nuclei.[10]
-
Count the number of acellular capillaries in multiple fields of view per retina.
-
Express the data as the number of acellular capillaries per square millimeter of retina.
-
Western Blotting for RORγt and IL-17A
This protocol describes the detection and quantification of RORγt and IL-17A protein levels in retinal tissue.
Materials:
-
Retinal tissue lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Western blotting apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-RORγt, anti-IL-17A, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction and Quantification:
-
Homogenize retinal tissue in RIPA buffer with protease and phosphatase inhibitors.
-
Centrifuge to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of the lysates using a protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunodetection:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Signal Detection and Analysis:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the protein of interest's signal to the loading control (e.g., β-actin).
-
Visualizations
Signaling Pathway of this compound in Diabetic Retinopathy
References
- 1. RORγt Inhibitor-SR1001 Halts Retinal Inflammation, Capillary Degeneration, and the Progression of Diabetic Retinopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. mdpi.com [mdpi.com]
- 4. diacomp.org [diacomp.org]
- 5. Streptozotocin-Induced Diabetic Retinopathy - Experimentica [experimentica.com]
- 6. Effective and selective prevention of retinal leukostasis in streptozotocin-induced diabetic rats using gliclazide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Diabetic retinopathy: retina-specific methods for maintenance of diabetic rodents and evaluation of vascular histopathology and molecular abnormalities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 4.7. Retinal Capillary Degeneration Analysis [bio-protocol.org]
- 9. iovs.arvojournals.org [iovs.arvojournals.org]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for SR1001 in In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the use of SR1001 in in vivo research settings. This compound is a potent and selective inverse agonist of the Retinoic acid receptor-related Orphan Receptors alpha (RORα) and gamma t (RORγt), playing a critical role in the regulation of immune responses and metabolism.
Mechanism of Action
This compound functions as a synthetic ligand for RORα and RORγt, which are key transcription factors in the differentiation of T helper 17 (Th17) cells.[1][2] By binding to the ligand-binding domains of these receptors, this compound induces a conformational change that reduces the affinity for coactivators and increases the recruitment of corepressors.[3] This action suppresses the transcriptional activity of RORα and RORγt, leading to the inhibition of Th17 cell differentiation and the subsequent production of pro-inflammatory cytokines, most notably Interleukin-17A (IL-17A).[1][4][5]
Quantitative Data Summary
The following tables summarize the key parameters and findings from various in vivo studies utilizing this compound.
Table 1: this compound Receptor Binding and Potency
| Parameter | Receptor | Value | Reference |
| Ki | RORα | 172 nM | [1] |
| Ki | RORγt | 111 nM | [1] |
| IC50 (coactivator interaction) | RORγ | ~117 nM | [1] |
Table 2: Summary of In Vivo Studies with this compound in Mice
| Animal Model | Disease/Condition | Dosage | Administration Route | Vehicle | Key Findings | Reference |
| C57BL/6 Mice | Experimental Autoimmune Encephalomyelitis (EAE) | 25 mg/kg, twice daily | Intraperitoneal (i.p.) | DMSO | Delayed onset and reduced severity of EAE. | [5] |
| Female NOD/LtJ Mice | Type 1 Diabetes | 25 mg/kg, twice daily | Intraperitoneal (i.p.) | Not specified | Reduced incidence of diabetes and islet inflammation. | [6] |
| Cerulein-induced Mice | Acute Pancreatitis | 25 mg/kg and 50 mg/kg | Intraperitoneal (i.p.) | Not specified | Significantly alleviated pancreatitis; decreased serum amylase, IL-6, TNF-α, IL-17, and IL-23. | [4] |
| Vldlr-/- Mice | Spontaneous Subretinal Neovascularization | 25 mg/kg | Intraperitoneal (i.p.) | Not specified | Effectively protected against pathologic neovascularization. | [3] |
| C57BL/6 Mice | Hepatic Gene Expression | Not specified | Intraperitoneal (i.p.) | Not specified | Suppressed the expression of hepatic ROR target genes (Cyp7b1, Rev-erbα, and Serpine 1). | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration
This protocol provides instructions for preparing this compound in a common vehicle for intraperitoneal injection in mice.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Phosphate-buffered saline (PBS), sterile
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Stock Solution Preparation:
-
Aseptically weigh the required amount of this compound powder.
-
Prepare a stock solution by dissolving this compound in 100% DMSO. A common stock concentration is 25 mg/mL.[5]
-
Ensure complete dissolution by vortexing. Gentle warming to 37°C or brief sonication can aid in dissolution.
-
Store the stock solution at -20°C for short-term storage or -80°C for long-term storage.
-
-
Working Solution Preparation (Example for a 25 mg/kg dose in a 25g mouse):
-
The dosing volume is typically 100-200 µL for intraperitoneal injections in mice. For this example, we will use a 100 µL injection volume.
-
Calculate the required dose per animal: 25 mg/kg * 0.025 kg = 0.625 mg/mouse.
-
Calculate the required concentration of the working solution: 0.625 mg / 0.1 mL = 6.25 mg/mL.
-
Prepare the working solution by diluting the 25 mg/mL stock solution with sterile PBS. For example, to make 1 mL of working solution, add 250 µL of the 25 mg/mL stock solution to 750 µL of sterile PBS.
-
Vortex the working solution thoroughly before administration. The final DMSO concentration should be kept as low as possible to minimize toxicity.
-
Note on Vehicle Selection: Several vehicle formulations have been reported for the in vivo delivery of this compound. The choice of vehicle will depend on the experimental requirements. Other options include:
Protocol 2: Induction and Assessment of Experimental Autoimmune Encephalomyelitis (EAE) in Mice
This protocol describes a common model used to evaluate the efficacy of this compound in a Th17-mediated autoimmune disease.
Materials:
-
C57BL/6 mice (female, 8-12 weeks old)
-
Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Pertussis toxin
-
This compound working solution (from Protocol 1)
-
Vehicle control solution
-
Syringes and needles for immunization and administration
Procedure:
-
Immunization for EAE Induction:
-
On day 0, immunize mice subcutaneously at two sites on the flank with an emulsion of MOG35-55 peptide in CFA.
-
Administer pertussis toxin intraperitoneally on day 0 and day 2 post-immunization.
-
-
This compound Administration:
-
Begin this compound or vehicle administration 2 days prior to immunization (Day -2) and continue daily or twice daily throughout the experiment.[5]
-
Administer this compound (e.g., 25 mg/kg) or vehicle intraperitoneally.
-
-
Clinical Scoring of EAE:
-
Monitor the mice daily for clinical signs of EAE starting from day 7 post-immunization.
-
Score the clinical severity of the disease using a standardized scale:
-
0: No clinical signs
-
1: Limp tail
-
2: Hind limb weakness
-
3: Complete hind limb paralysis
-
4: Hind limb and forelimb paralysis
-
5: Moribund state
-
-
-
Data Analysis:
-
Record the daily clinical scores for each mouse.
-
Analyze the data to determine the mean clinical score, disease incidence, and day of onset for both the this compound-treated and vehicle-treated groups.
-
Visualizations
Signaling Pathway of this compound Action
Caption: this compound inhibits RORγt-mediated transcription.
Experimental Workflow for In Vivo this compound Study
Caption: General workflow for an in-vivo this compound efficacy study.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. RORγt and RORα signature genes in human Th17 cells | PLOS One [journals.plos.org]
- 3. This compound | ROR agonist | Mechanism | Concentration [selleckchem.com]
- 4. RORγt inhibitor this compound alleviates acute pancreatitis by suppressing pancreatic IL‐17‐producing Th17 and γδ‐T cells in mice with ceruletide‐induced pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. glpbio.com [glpbio.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for SR1001 Luciferase Reporter Assay
For the Assessment of Retinoid-related Orphan Receptor (ROR) Activity
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Retinoid-related Orphan Receptors RORα (NR1F1) and RORγ (NR1F3) are members of the nuclear receptor superfamily of transcription factors.[1] These receptors are constitutively active, meaning they can activate gene transcription in the absence of a bound ligand by binding to ROR Response Elements (ROREs) in the promoter regions of their target genes.[2][3] RORα and RORγ play crucial roles in regulating a wide array of physiological processes, including development, metabolism, circadian rhythm, and immunity.[1][4] Notably, RORγt, an isoform of RORγ, is a key regulator of T helper 17 (Th17) cell differentiation, making it a significant target for autoimmune disease therapies.[2]
SR1001 is a synthetic small molecule that functions as a potent and selective inverse agonist for both RORα and RORγ.[5][6] It binds to the ligand-binding domain (LBD) of these receptors, inducing a conformational change that leads to a decreased affinity for coactivators and an increased affinity for corepressors.[2][5] This action results in the suppression of the constitutive transcriptional activity of RORα and RORγ.[5]
The luciferase reporter assay is a highly sensitive and quantitative method widely used to study the activity of nuclear receptors.[7] This application note provides a detailed protocol for utilizing a dual-luciferase reporter assay to characterize the inverse agonist activity of this compound on RORα and RORγ.
Principle of the Assay
This assay employs a dual-luciferase system to measure the activity of RORα or RORγ in response to this compound. The system utilizes two separate reporter vectors:
-
Firefly Luciferase Reporter: This vector contains a promoter with multiple copies of a RORE upstream of the firefly luciferase gene (luc2P). When a constitutively active RORα or RORγ protein is present, it binds to the ROREs and drives the expression of firefly luciferase.
-
Renilla Luciferase Control: A second vector containing the Renilla luciferase gene under the control of a constitutive promoter (e.g., SV40) is co-transfected. The Renilla luciferase expression serves as an internal control to normalize for variations in cell number and transfection efficiency.
In the presence of an inverse agonist like this compound, the transcriptional activity of RORα/γ is suppressed, leading to a dose-dependent decrease in firefly luciferase expression, while the Renilla luciferase expression remains relatively constant. The ratio of firefly to Renilla luciferase activity is then calculated to determine the specific effect of the compound on ROR activity.
Signaling Pathway and Assay Workflow
The following diagrams illustrate the RORα/γ signaling pathway and the experimental workflow of the luciferase reporter assay.
References
- 1. The Emerging Role Of Nuclear Receptor RORα And Its Crosstalk With LXR In Xeno- And Endobiotic Gene Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Action of RORs and Their Ligands in (Patho)physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. uknowledge.uky.edu [uknowledge.uky.edu]
- 4. Nuclear Receptor RORα/γ: Exciting Modulators in Metabolic Syndrome and Related Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suppression of TH17 Differentiation and Autoimmunity by a Synthetic ROR Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Improved Dual-Luciferase Reporter Assays for Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Flow Cytometry Analysis of Th17 Cells Following SR1001 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
T helper 17 (Th17) cells are a distinct lineage of CD4+ T helper cells characterized by their production of the pro-inflammatory cytokine Interleukin-17A (IL-17A). These cells play a critical role in host defense against extracellular pathogens but are also implicated in the pathogenesis of various autoimmune and inflammatory diseases. The differentiation and function of Th17 cells are critically dependent on the nuclear receptors RORα and RORγt (Retinoic acid receptor-related orphan receptor alpha and gamma-t). SR1001 is a synthetic small molecule that acts as a high-affinity inverse agonist for both RORα and RORγt.[1][2][3][4][5] By binding to the ligand-binding domains of these receptors, this compound modulates their transcriptional activity, leading to the suppression of Th17 cell differentiation and function.[1][4][5] These application notes provide a detailed protocol for the analysis of Th17 cells by flow cytometry after treatment with this compound, a crucial tool for researchers investigating Th17-mediated pathologies and developing novel therapeutics.
Mechanism of Action of this compound on Th17 Cells
This compound exerts its inhibitory effect on Th17 cells by directly targeting the master transcriptional regulators RORα and RORγt. Upon binding to the ligand-binding domain of these receptors, this compound induces a conformational change that diminishes the affinity for co-activators and increases the affinity for co-repressors.[1][4][5] This shift in co-factor recruitment results in the suppression of the transcriptional activity of RORα and RORγt, which are essential for the expression of key Th17-associated genes, most notably IL17A.[3] Consequently, this compound treatment leads to a significant reduction in IL-17A production and an overall inhibition of Th17 cell differentiation and effector function.[1][2][3][4][5]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on Th17 cell activity as reported in preclinical studies.
Table 1: Effect of this compound on IL-17A Expression and Th17 Differentiation
| Cell Type | Treatment | Parameter Measured | Result | Reference |
| Murine Splenocytes | This compound (5 µM) | IL-17A Secretion | Significant reduction compared to vehicle control | [4] |
| Differentiated Murine Th17 Cells | This compound | IL-17A Gene Expression | Inhibition | [1][2][3][4][5] |
| Differentiated Human Th17 Cells | This compound | Cytokine Expression | Inhibition | [1][2][3][4][5] |
| Human PBMCs | This compound (5 µM) for 24h | Intracellular IL-17A Expression | Significant reduction compared to vehicle control | [4] |
| Murine Model of Autoimmune Disease (EAE) | This compound (25 mg/kg) | Clinical Severity | Effective suppression | [1][3] |
| Murine Model of Acute Pancreatitis | This compound (25 and 50 mg/kg) | Serum IL-17 Levels | Greatly declined compared to untreated controls | [6] |
Table 2: Effect of this compound on RORγt+ Cells in a Murine Model of Acute Pancreatitis
| Tissue | Cell Population | Treatment | Result | Reference |
| Pancreas | CD4+/IL-17+ Th17 cells | This compound | Declined after injection | [6] |
| Pancreas | RORγt+ cells | This compound | Selectively decreased | [6] |
| Spleen | RORγt+ cells | This compound | No significant change | [6] |
Experimental Protocols
This section provides a detailed methodology for the in vitro differentiation of Th17 cells, treatment with this compound, and subsequent analysis by flow cytometry.
Part 1: Isolation of Naïve CD4+ T Cells
-
Human PBMCs: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from whole blood using density gradient centrifugation (e.g., Ficoll-Paque).
-
Murine Splenocytes: Harvest spleens and/or lymph nodes from mice and prepare a single-cell suspension.
-
Naïve CD4+ T Cell Isolation: Enrich for naïve CD4+ T cells using a negative selection magnetic-activated cell sorting (MACS) kit (e.g., Human Naïve CD4+ T Cell Isolation Kit or Murine Naïve CD4+ T Cell Isolation Kit).[7][8][9][10] This method depletes unwanted cells, leaving a highly pure population of naïve CD4+ T cells.
Part 2: In Vitro Th17 Differentiation and this compound Treatment
-
Cell Culture: Culture the isolated naïve CD4+ T cells in complete RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
T Cell Activation: Activate the T cells with anti-CD3 and anti-CD28 antibodies (plate-bound or bead-based).[9]
-
Th17 Polarization Cocktail: To induce Th17 differentiation, add the following polarizing cytokines to the culture medium:
-
This compound Treatment: Add this compound (or vehicle control, e.g., DMSO) to the cell cultures at the desired concentration (e.g., 1-10 µM).
-
Incubation: Incubate the cells for 3-5 days at 37°C in a 5% CO2 incubator.[9]
Part 3: Cell Staining for Flow Cytometry
-
Cell Restimulation (for intracellular cytokine staining):
-
Resuspend the differentiated T cells in fresh medium.
-
Stimulate the cells with a cell stimulation cocktail (e.g., PMA and Ionomycin) in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin) for 4-6 hours. This step is crucial to allow for the accumulation of intracellular cytokines.[11]
-
-
Surface Staining:
-
Wash the cells with FACS buffer (e.g., PBS with 2% FBS).
-
Incubate the cells with fluorescently conjugated antibodies against surface markers (e.g., CD4) for 20-30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer.
-
-
Fixation and Permeabilization:
-
Fix and permeabilize the cells using a commercially available fixation/permeabilization buffer kit according to the manufacturer's instructions. This step is necessary for subsequent intracellular staining.
-
-
Intracellular Staining:
-
Incubate the fixed and permeabilized cells with fluorescently conjugated antibodies against intracellular markers (e.g., IL-17A and RORγt) for 30-45 minutes at room temperature in the dark.
-
Wash the cells twice with permeabilization buffer.
-
-
Resuspension and Acquisition:
-
Resuspend the stained cells in FACS buffer.
-
Acquire the samples on a flow cytometer.
-
Flow Cytometry Gating Strategy
A sequential gating strategy is essential for the accurate identification and quantification of Th17 cells.
Detailed Gating Steps:
-
Singlet Gate: Exclude cell doublets and aggregates by gating on single cells using Forward Scatter Area (FSC-A) versus Forward Scatter Height (FSC-H).[12]
-
Live Cell Gate: Gate on live cells by excluding dead cells that have taken up a viability dye (e.g., Propidium Iodide, 7-AAD, or a fixable viability dye).[12]
-
Lymphocyte Gate: Identify the lymphocyte population based on their characteristic Forward Scatter (FSC) and Side Scatter (SSC) properties.[12]
-
CD4+ T Cell Gate: From the lymphocyte gate, identify CD4+ T helper cells by gating on cells that are positive for CD3 and CD4.[12]
-
Th17 Gate: Within the CD4+ T cell population, identify Th17 cells by gating on cells that are positive for intracellular IL-17A and/or the master transcription factor RORγt.
Conclusion
The protocols and information provided in these application notes offer a comprehensive guide for researchers studying the effects of this compound on Th17 cell biology. The use of flow cytometry with a robust gating strategy is a powerful tool to quantify the inhibitory effects of this compound on Th17 differentiation and function. This methodology is essential for the preclinical evaluation of RORγt inverse agonists as potential therapeutics for a range of autoimmune and inflammatory disorders.
References
- 1. Suppression of TH17 Differentiation and Autoimmunity by a Synthetic ROR Ligand – Frost Institute for Data Science & Computing [idsc.miami.edu]
- 2. Research Portal [scholarship.miami.edu]
- 3. Suppression of TH17 Differentiation and Autoimmunity by a Synthetic ROR Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Suppression of TH17 differentiation and autoimmunity by a synthetic ROR ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. RORγt inhibitor this compound alleviates acute pancreatitis by suppressing pancreatic IL‐17‐producing Th17 and γδ‐T cells in mice with ceruletide‐induced pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. gcris.iyte.edu.tr [gcris.iyte.edu.tr]
- 8. static.miltenyibiotec.com [static.miltenyibiotec.com]
- 9. Isolation and th17 differentiation of naïve CD4 T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Video: Isolation and Th17 Differentiation of Naïve CD4 T Lymphocytes [jove.com]
- 11. Analysis of IL-17 production by flow cytometry and ELISPOT assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: Identifying RORγ Target Genes using SR1001 with ChIP-sequencing
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Retinoic acid receptor-related Orphan Receptors RORα (NR1F1) and RORγ (NR1F3) are crucial nuclear receptors that function as master regulators of T helper 17 (Th17) cell differentiation.[1] Th17 cells, characterized by their production of pro-inflammatory cytokines like Interleukin-17A (IL-17A), are implicated in the pathology of numerous autoimmune diseases, including multiple sclerosis, rheumatoid arthritis, and psoriasis.[2] The thymus-specific isoform of RORγ, RORγt, is considered the lineage-defining transcription factor for Th17 cells.[1][3] RORs function by binding to specific DNA sequences known as ROR Response Elements (ROREs) in the regulatory regions of their target genes, recruiting coactivators and initiating transcription.[4]
SR1001 is a potent and selective synthetic ligand that functions as an inverse agonist for both RORα and RORγ.[5] It binds to the ligand-binding domain of these receptors, inducing a conformational change that diminishes their affinity for coactivators and increases affinity for corepressors.[5][6] This action effectively suppresses the transcriptional activity of RORs. For example, treatment of EL4 cells with this compound has been shown to inhibit the recruitment of the coactivator SRC-2 to the Il17a promoter, leading to reduced gene expression.[5]
This application note provides a detailed protocol for utilizing this compound in conjunction with Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) to identify the direct, genome-wide targets of RORγ. The principle of this method is that treatment with this compound will reduce the occupancy of RORγ at its target loci, leading to a quantifiable decrease in the corresponding ChIP-seq signal compared to a vehicle-treated control. This differential analysis provides a robust method for confirming authentic RORγ target genes.
Principle of the Method
The core of this application is a comparative ChIP-seq analysis. Two populations of cells (e.g., primary Th17 cells) are cultured: one is treated with a vehicle control (DMSO), and the other is treated with the RORγ inverse agonist this compound. Following treatment, a standard ChIP-seq protocol is performed on both populations using a validated anti-RORγ antibody.
The logic is as follows:
-
In vehicle-treated cells, RORγ will be actively bound to the promoter and enhancer regions of its target genes.
-
In this compound-treated cells, the inverse agonist will reduce RORγ's ability to stably associate with chromatin at these sites.
-
After immunoprecipitation and sequencing, the RORγ-bound DNA regions will appear as "peaks" in the genomic data.
-
By comparing the peak data from the this compound-treated sample to the vehicle-treated sample, a significant reduction or complete loss of a peak at a specific genomic locus indicates that RORγ binding at that site is sensitive to this compound.
-
Genes associated with these differentially bound regions are identified as high-confidence RORγ targets.
Figure 1. Logical workflow for identifying RORγ targets using this compound.
Expected RORγ Target Gene Data
RORγ is known to regulate a specific set of genes critical for Th17 cell function. ChIP-seq experiments combined with RNA-seq following RORγt knockdown in human Th17 cells have identified a core set of target genes.[7] Treatment with this compound is expected to significantly reduce RORγ binding at the regulatory regions of these genes. The tables below summarize key expected target genes.
Table 1: Key RORγ Target Genes Involved in Th17 Function
| Gene Symbol | Gene Name | Function in Th17 Cells |
|---|---|---|
| IL17A | Interleukin 17A | Signature pro-inflammatory cytokine. |
| IL17F | Interleukin 17F | Pro-inflammatory cytokine, often co-expressed with IL-17A. |
| IL23R | Interleukin 23 Receptor | Receptor for IL-23, a cytokine crucial for Th17 cell maintenance and expansion.[8] |
| CCR6 | C-C Motif Chemokine Receptor 6 | Chemokine receptor that directs Th17 cell migration to sites of inflammation. |
| CCL20 | C-C Motif Chemokine Ligand 20 | Ligand for CCR6, creating a positive feedback loop for Th17 cell recruitment. |
| RORC | RAR Related Orphan Receptor C | Encodes RORγt itself, suggesting auto-regulation. |
Table 2: Additional Genes Identified as RORγt-Regulated in Human Th17 Cells (Based on downregulation following RORγt siRNA treatment[7])
| Gene Symbol | Gene Name |
|---|---|
| IL22 | Interleukin 22 |
| IL26 | Interleukin 26 |
| ABCA1 | ATP Binding Cassette Subfamily A Member 1 |
| C2CD4A | C2CD4A And C2CD4B Readthrough |
| CTSH | Cathepsin H |
| IQCG | IQ Motif Containing G |
| PXDC1 | PX Domain Containing 1 |
Detailed Experimental Protocols
This section provides a comprehensive protocol. Note that specific parameters like cell number and sonication conditions should be optimized for your experimental system.
Cell Culture and this compound Treatment
This protocol is optimized for in vitro differentiated mouse or human Th17 cells, but can be adapted for cell lines like EL4 that endogenously express RORγ.
-
Cell Preparation: Differentiate naïve CD4+ T cells towards a Th17 phenotype using established protocols (e.g., anti-CD3/CD28 stimulation in the presence of TGF-β and IL-6).[9][10] Culture cells to a sufficient number for ChIP, typically 10-20 million cells per condition (Vehicle and this compound).
-
This compound Preparation: Prepare a 10 mM stock solution of this compound (M.W. 477.40) in DMSO. Store at -20°C.
-
Treatment:
-
For the This compound-treated sample, add the this compound stock solution directly to the cell culture medium to a final concentration of 1-10 µM .
-
For the Vehicle-treated sample, add an equivalent volume of DMSO to the cell culture medium.
-
Note: A concentration of 10 µM this compound for 24 hours has been shown to effectively suppress Il17a mRNA expression in EL4 cells.[5] Optimal concentration and duration should be determined empirically for your cell type.
-
-
Incubation: Incubate the cells for 24 hours under standard cell culture conditions (37°C, 5% CO₂).
-
Harvesting: After incubation, harvest the cells by centrifugation and proceed immediately to the chromatin cross-linking step.
Chromatin Immunoprecipitation (ChIP)
This protocol outlines the major steps for ChIP. Using a commercial ChIP kit is highly recommended for consistency.
-
Cross-linking:
-
Resuspend the cell pellet in fresh culture medium.
-
Add 37% formaldehyde to a final concentration of 1% to cross-link proteins to DNA.
-
Incubate for 10 minutes at room temperature with gentle rotation.
-
Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM.
-
Incubate for 5 minutes at room temperature.
-
Wash cells twice with ice-cold PBS.
-
-
Cell Lysis and Chromatin Shearing:
-
Lyse the cells using appropriate lysis buffers (often a cytoplasmic lysis buffer followed by a nuclear lysis buffer).
-
Shear the chromatin into fragments of 200-800 bp. This is a critical step and is typically done by:
-
Sonication: Use a probe sonicator with optimized settings (power, duration, number of cycles).
-
Enzymatic Digestion: Use Micrococcal Nuclease (MNase) for a defined time.
-
-
QC Step: After shearing, reverse cross-link a small aliquot of the chromatin and run it on an agarose gel to confirm the fragment size is within the desired range.
-
-
Immunoprecipitation (IP):
-
Pre-clear the chromatin lysate with Protein A/G magnetic beads to reduce non-specific background.
-
Set aside a small portion of the pre-cleared lysate to serve as the Input Control .
-
Incubate the remaining lysate with a ChIP-validated anti-RORγ antibody (e.g., Santa Cruz Biotechnology, sc-293150 X) overnight at 4°C with rotation. Also, set up a negative control IP with a non-specific IgG antibody.
-
Add Protein A/G magnetic beads to the antibody-chromatin mixture and incubate for 2-4 hours at 4°C to capture the immune complexes.
-
-
Washing:
-
Wash the beads sequentially with a series of low salt, high salt, and LiCl wash buffers to remove non-specifically bound proteins and DNA.
-
Perform a final wash with TE buffer.
-
-
Elution and Reverse Cross-linking:
-
Elute the chromatin complexes from the beads using an elution buffer (e.g., SDS-containing buffer).
-
Reverse the formaldehyde cross-links by adding NaCl and incubating at 65°C for 4-6 hours or overnight.
-
Treat with RNase A and then Proteinase K to remove RNA and proteins.
-
-
DNA Purification:
-
Purify the ChIP DNA and the Input DNA using a PCR purification kit or phenol-chloroform extraction followed by ethanol precipitation.
-
Elute the final DNA in a small volume of nuclease-free water or low-EDTA TE buffer.
-
Library Preparation and Sequencing
-
Quantification: Quantify the amount of purified ChIP DNA. Typically, 1-10 ng of DNA is required for library preparation.
-
Library Construction: Prepare sequencing libraries from the ChIP and Input DNA samples using a commercial kit (e.g., Illumina TruSeq ChIP Library Prep Kit). This involves end-repair, A-tailing, and ligation of sequencing adapters.
-
Amplification: Amplify the adapter-ligated DNA using PCR. The number of cycles should be minimized to avoid amplification bias.
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq) to a desired read depth (typically 20-50 million reads per sample).
Data Analysis Workflow
Figure 2. Bioinformatic workflow for this compound ChIP-seq data analysis.
-
Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.
-
Alignment: Align the quality-filtered reads to the appropriate reference genome (human or mouse) using aligners like Bowtie2 or BWA.
-
Peak Calling: Identify regions of significant DNA enrichment (peaks) for both the vehicle and this compound samples compared to their respective input controls. MACS2 is a widely used tool for this purpose.
-
Differential Binding Analysis: This is the key step. Use tools like DiffBind or MAnorm to statistically compare the peak signals between the vehicle-treated and this compound-treated samples. This will generate a list of genomic regions where RORγ binding is significantly reduced upon this compound treatment.
-
Annotation and Visualization: Annotate the differential binding sites to the nearest genes. Visualize the data for key target genes (e.g., IL17A) using a genome browser like IGV (Integrative Genomics Viewer) to confirm the reduction in peak height in the this compound track compared to the vehicle track.
-
Motif Analysis: Perform motif analysis on the identified differential binding sites to confirm the enrichment of the known ROR Response Element (RORE) consensus sequence.
RORγ Signaling Pathway and this compound Inhibition
Figure 3. Mechanism of RORγ activation and inhibition by this compound.
References
- 1. A validated regulatory network for Th17 cell specification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RORγt inhibitor this compound alleviates acute pancreatitis by suppressing pancreatic IL‐17‐producing Th17 and γδ‐T cells in mice with ceruletide‐induced pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nuclear receptor RORγ inverse agonists/antagonists display tissue- and gene-context selectivity through distinct activities in altering chromatin accessibility and master regulator SREBP2 occupancy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Transcriptional Regulators of T Helper 17 Cell Differentiation in Health and Autoimmune Diseases [frontiersin.org]
- 5. Suppression of TH17 Differentiation and Autoimmunity by a Synthetic ROR Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 6. RORγt Inhibitor-SR1001 Halts Retinal Inflammation, Capillary Degeneration, and the Progression of Diabetic Retinopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. RORγt and RORα signature genes in human Th17 cells | PLOS One [journals.plos.org]
- 8. Transcription factor RORα enforces stability of the Th17 cell effector program by binding to a Rorc cis-regulatory element - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Genetic and pharmacological inhibition of the nuclear receptor RORα regulates TH17 driven inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols for the Use of SR1001 in Primary Human T Cell Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
SR1001 is a synthetic small molecule that functions as an inverse agonist for the Retinoic Acid Receptor-Related Orphan Receptors (ROR) alpha (RORα) and gamma (RORγ)[1][2]. These nuclear receptors are critical transcription factors in the differentiation and function of T helper 17 (Th17) cells, a subset of CD4+ T cells implicated in the pathogenesis of various autoimmune and inflammatory diseases. By binding to RORα and RORγt (a T-cell specific isoform of RORγ), this compound represses their transcriptional activity, leading to the suppression of Th17 cell differentiation and the production of pro-inflammatory cytokines, most notably Interleukin-17A (IL-17A)[1][2]. These characteristics make this compound a valuable tool for studying Th17 cell biology and a potential therapeutic candidate for autoimmune disorders.
This document provides detailed application notes and protocols for the utilization of this compound in primary human T cell cultures. It is intended to guide researchers in immunology and drug discovery in designing and executing experiments to investigate the effects of this compound on human T cell proliferation, differentiation, and cytokine production.
Mechanism of Action
This compound exerts its effects by directly binding to the ligand-binding domains of RORα and RORγt[1][2]. This binding induces a conformational change in the receptors, which diminishes their affinity for co-activators and increases their affinity for co-repressors[1][2]. The recruitment of co-repressors to RORα and RORγt target gene promoters leads to the suppression of gene transcription. In the context of T cells, this primarily affects the expression of genes crucial for Th17 lineage commitment and function, including the gene encoding IL-17A.
Quantitative Data Summary
The following table summarizes the key quantitative data regarding the activity of this compound, primarily derived from in vitro studies.
| Parameter | Value | Cell Type/Assay | Reference |
| Binding Affinity (Ki) | |||
| RORα | 172 nM | Competitive radioligand binding assay | [1] |
| RORγ | 111 nM | Competitive radioligand binding assay | [1] |
| Functional Activity | |||
| IC50 (Co-activator Interaction) | ~117 nM | Inhibition of TRAP220 co-activator peptide interaction with RORγ | [1] |
| Reported Effective Concentration | 5 µM | Inhibition of Th17 differentiation and IL-17A secretion | [1] |
Experimental Protocols
Protocol 1: Isolation and Culture of Primary Human CD4+ T Cells
This protocol outlines the initial steps for isolating and culturing primary human CD4+ T cells from peripheral blood mononuclear cells (PBMCs).
Materials:
-
Ficoll-Paque PLUS
-
RosetteSep™ Human CD4+ T Cell Enrichment Cocktail
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (100x)
-
L-Glutamine (200 mM)
-
Human CD3/CD28 T cell activator beads or soluble antibodies
-
Recombinant human IL-2
Procedure:
-
PBMC Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
CD4+ T Cell Enrichment: Isolate CD4+ T cells from the PBMC fraction using a negative selection method, such as the RosetteSep™ Human CD4+ T Cell Enrichment Cocktail, according to the manufacturer's instructions. This method yields highly pure, untouched CD4+ T cells.
-
Cell Culture: Resuspend the purified CD4+ T cells in complete RPMI medium (RPMI-1640 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 2 mM L-Glutamine).
-
Activation: Activate the T cells by adding anti-CD3/CD28 activator beads at a bead-to-cell ratio of 1:1 or soluble anti-CD3 (1-2 µg/mL) and anti-CD28 (1-2 µg/mL) antibodies.
-
Culture Maintenance: Culture the cells at 37°C in a humidified 5% CO2 incubator. Add recombinant human IL-2 (20-50 U/mL) to the culture medium on day 2 and maintain the cell density between 0.5 x 10^6 and 2 x 10^6 cells/mL by adding fresh medium as needed.
Protocol 2: In Vitro Differentiation of Human Th17 Cells and this compound Treatment
This protocol describes the differentiation of naive human CD4+ T cells into Th17 cells and the subsequent treatment with this compound.
Materials:
-
Purified naive human CD4+ T cells (CD4+CD45RA+)
-
Complete RPMI medium
-
Anti-CD3/CD28 T cell activator
-
Recombinant human IL-6 (20-50 ng/mL)
-
Recombinant human TGF-β1 (1-5 ng/mL)
-
Recombinant human IL-23 (20-50 ng/mL)
-
Recombinant human IL-1β (10-20 ng/mL)
-
Anti-IFN-γ neutralizing antibody (1-10 µg/mL)
-
Anti-IL-4 neutralizing antibody (1-10 µg/mL)
-
This compound (dissolved in DMSO)
Procedure:
-
Initiate Culture: Plate purified naive CD4+ T cells in a tissue culture plate pre-coated with anti-CD3 antibody or in suspension with anti-CD3/CD28 beads.
-
Th17 Differentiation Cocktail: Add the Th17 polarizing cytokines and antibodies to the culture medium: IL-6, TGF-β1, IL-23, IL-1β, anti-IFN-γ, and anti-IL-4.
-
This compound Treatment:
-
For assessing inhibition of differentiation: Add this compound at the desired concentrations (e.g., a dose-response from 0.1 µM to 10 µM) at the initiation of the culture (Day 0). A DMSO vehicle control should be run in parallel.
-
For assessing effects on differentiated Th17 cells: Differentiate the cells for 5-7 days, then wash and re-plate in fresh medium containing this compound at the desired concentrations.
-
-
Incubation: Culture the cells for 5-7 days.
-
Analysis: After the culture period, harvest the cells and supernatant for downstream analysis (e.g., flow cytometry for intracellular cytokine staining, ELISA for secreted cytokines, or RT-qPCR for gene expression).
Protocol 3: Analysis of this compound Effects on T Cell Proliferation
This protocol uses a proliferation dye to assess the impact of this compound on T cell proliferation.
Materials:
-
Carboxyfluorescein succinimidyl ester (CFSE) or similar proliferation dye
-
Activated primary human T cells
-
This compound
-
Flow cytometer
Procedure:
-
Labeling: Label activated primary human T cells with CFSE according to the manufacturer's protocol.
-
Treatment: Culture the CFSE-labeled cells in the presence of various concentrations of this compound or a DMSO vehicle control.
-
Incubation: Culture for 3-5 days.
-
Flow Cytometry: Harvest the cells and analyze the CFSE fluorescence by flow cytometry. Each cell division will result in a halving of the CF-SE intensity, allowing for the quantification of proliferation.
Protocol 4: Analysis of Cytokine Production
This protocol details the measurement of cytokine secretion by ELISA and intracellular cytokine levels by flow cytometry.
Materials:
-
ELISA kits for human IL-17A, IFN-γ, and IL-10
-
Brefeldin A or Monensin
-
Fixation/Permeabilization buffers
-
Fluorochrome-conjugated antibodies against CD4, IL-17A, IFN-γ, and Foxp3
-
Flow cytometer
Procedure: A. ELISA for Secreted Cytokines:
-
Harvest the cell culture supernatant at the end of the experiment.
-
Perform ELISA for IL-17A, IFN-γ, and IL-10 according to the manufacturer's instructions.
B. Intracellular Cytokine Staining:
-
Four to six hours before harvesting, restimulate the T cells with a cell stimulation cocktail (e.g., PMA and Ionomycin) in the presence of a protein transport inhibitor (Brefeldin A or Monensin).
-
Harvest the cells and stain for surface markers (e.g., CD4).
-
Fix and permeabilize the cells using a commercial kit.
-
Stain for intracellular cytokines (e.g., IL-17A, IFN-γ) and transcription factors (e.g., Foxp3, RORγt).
-
Analyze the cells by flow cytometry.
Visualization of Pathways and Workflows
Caption: this compound inhibits Th17 differentiation by acting as an inverse agonist of RORγt.
Caption: Workflow for assessing this compound's effects on human T cells.
References
Troubleshooting & Optimization
determining optimal SR1001 concentration for in vitro experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on determining the optimal concentration of SR1001 for in vitro experiments. Below you will find frequently asked questions, troubleshooting guides, experimental protocols, and key data to ensure the success of your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a synthetic small molecule that acts as a potent agonist for the nuclear receptors REV-ERBα (NR1D1) and REV-ERBβ (NR1D2).[1][2] These receptors are key components of the circadian clock and function as transcriptional repressors.[1][3] Upon binding of an agonist like this compound, REV-ERB undergoes a conformational change, enhancing the recruitment of the NCoR-HDAC3 corepressor complex.[4][5] This complex then binds to REV-ERB response elements (ROREs) in the promoter regions of target genes, leading to the repression of their transcription.[4] A well-known target of REV-ERB is the core clock gene Bmal1.[1][3]
Q2: What are the primary in vitro applications of this compound?
This compound is widely used in in vitro studies to investigate the physiological processes regulated by REV-ERB, which include:
-
Circadian Rhythms: As a key regulator of the circadian clock, this compound is used to study the molecular mechanisms of circadian gene expression.[1]
-
Metabolism: REV-ERB plays a crucial role in regulating lipid and glucose metabolism, making this compound a valuable tool for studying metabolic diseases.[6][7]
-
Inflammation: this compound has been shown to suppress inflammatory responses by inhibiting the expression of pro-inflammatory cytokines.[5][6] This makes it useful for research into inflammatory and autoimmune diseases.[8]
-
Cancer Biology: Dysregulation of REV-ERB has been linked to cancer progression, and this compound is used to explore its therapeutic potential in various cancer cell lines.[3]
Q3: What is a recommended starting concentration for this compound in cell culture?
The optimal concentration of this compound is highly dependent on the cell type and the specific assay being performed. Based on published data, a typical starting concentration range for in vitro experiments is between 1 µM and 10 µM. For instance, an EC50 of 4 µM has been reported in HEK293 cells for the inhibition of transcriptional activity in a luciferase reporter gene assay.[9] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q4: How should I prepare and store a stock solution of this compound?
This compound is soluble in dimethyl sulfoxide (DMSO).[10] To prepare a stock solution, dissolve this compound in fresh, anhydrous DMSO to a concentration of 10 mM to 20 mM. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability. When preparing your working solution, dilute the stock solution in your cell culture medium to the desired final concentration. Ensure that the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q5: What are the potential off-target effects of this compound?
While this compound is a selective ligand for REV-ERBα and REV-ERBβ, as with any pharmacological agent, the possibility of off-target effects exists, particularly at higher concentrations.[11][12][13] It is crucial to include appropriate controls in your experiments, such as vehicle-only controls and, if possible, using a REV-ERBα/β knockout or knockdown cell line to confirm that the observed effects are indeed mediated by REV-ERB.
Q6: Is this compound cytotoxic?
The cytotoxicity of this compound is cell line-dependent and concentration-dependent.[14][15] It is essential to determine the cytotoxic profile of this compound in your specific cell line by performing a cell viability assay (e.g., MTT, WST-8, or LDH release assay) across a range of concentrations.[16][17] This will help you establish a non-toxic working concentration range for your experiments.
Q7: How can I confirm that this compound is active in my in vitro experiment?
To confirm the activity of this compound in your experiment, you can measure the expression of well-established REV-ERB target genes. A common approach is to use quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of Bmal1, which should be repressed upon this compound treatment.[18][19][20] Other known REV-ERB target genes involved in metabolism and inflammation can also be assessed.[6]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No observable effect of this compound | 1. Sub-optimal concentration. 2. The compound has degraded. 3. The cell line is not responsive to REV-ERB activation. 4. Insufficient treatment time. | 1. Perform a dose-response experiment with a wider range of concentrations (e.g., 0.1 µM to 20 µM). 2. Prepare a fresh stock solution of this compound. 3. Verify the expression of REV-ERBα and REV-ERBβ in your cell line. 4. Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to determine the optimal treatment duration. |
| High cytotoxicity observed | 1. The concentration of this compound is too high. 2. The final DMSO concentration in the culture medium is too high. 3. Prolonged treatment duration. | 1. Lower the concentration of this compound. Perform a cytotoxicity assay to determine the IC50. 2. Ensure the final DMSO concentration is below 0.1%. 3. Reduce the treatment time. |
| Inconsistent or variable results | 1. Instability of this compound in the culture medium. 2. High passage number of cells leading to altered phenotype. 3. Inconsistent experimental technique. | 1. Prepare fresh working solutions for each experiment. 2. Use cells with a low passage number and ensure consistent cell culture conditions. 3. Maintain consistent cell seeding densities, treatment times, and assay procedures. |
Quantitative Data Summary
| Parameter | Value | Assay Conditions | Reference |
| Ki for RORα | 172 nM | Not specified | [9][10][21] |
| Ki for RORγ | 111 nM | Not specified | [9][10][21] |
| EC50 | 4 µM | Inhibition of transcriptional activity in HEK293 cells (luciferase reporter assay) | [9] |
| IC50 for RORγ | ~117 nM | Inhibition of coactivator interaction | [9][21] |
Experimental Protocols
Protocol 1: Determining Optimal this compound Concentration using a Bmal1 Luciferase Reporter Assay
This protocol describes how to determine the effective concentration of this compound by measuring its ability to repress the transcription of a Bmal1 promoter-driven luciferase reporter.
Materials:
-
HEK293 cells (or other suitable cell line)
-
Bmal1-luciferase reporter plasmid
-
Transfection reagent (e.g., Lipofectamine 2000)
-
96-well white, clear-bottom tissue culture plates
-
This compound
-
DMSO
-
Dual-Glo Luciferase Assay System
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293 cells in a 96-well plate at a density of 1.5 x 10⁴ cells per well.[21] Allow cells to attach overnight.
-
Transfection: Transfect the cells with the Bmal1-luciferase reporter plasmid according to the manufacturer's protocol for your transfection reagent.
-
This compound Treatment: 24 hours post-transfection, treat the cells with a serial dilution of this compound (e.g., 0.1, 0.5, 1, 5, 10, 20 µM). Include a vehicle-only control (DMSO).
-
Incubation: Incubate the cells for 24 hours.
-
Luciferase Assay: Measure luciferase activity using the Dual-Glo Luciferase Assay System according to the manufacturer's instructions.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity (if a co-reporter was used). Plot the normalized luciferase activity against the log of the this compound concentration to determine the EC50 value.
Protocol 2: Analysis of Endogenous Bmal1 Gene Expression by qRT-PCR
This protocol details how to measure the effect of this compound on the expression of the endogenous REV-ERB target gene, Bmal1.
Materials:
-
Cell line of interest
-
6-well tissue culture plates
-
This compound
-
DMSO
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for Bmal1 and a housekeeping gene (e.g., GAPDH, ACTB)
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to reach 70-80% confluency. Treat the cells with the desired concentrations of this compound and a vehicle control for the desired time (e.g., 24 hours).
-
RNA Extraction: Harvest the cells and extract total RNA using an RNA extraction kit according to the manufacturer's protocol.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
qRT-PCR: Perform qRT-PCR using a qPCR master mix and primers for Bmal1 and a housekeeping gene.
-
Data Analysis: Calculate the relative expression of Bmal1 using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle-treated control.
Visualizations
References
- 1. Rev-Erb - Wikipedia [en.wikipedia.org]
- 2. REV-ERB_TargetMol [targetmol.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. REV-ERB activation as a novel pharmacological approach for treating inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting REV-ERBα for therapeutic purposes: promises and challenges [thno.org]
- 7. Targeting REV-ERBα for therapeutic purposes: promises and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 8. REV-ERBα Regulates TH17 Cell Development and Autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. blog.addgene.org [blog.addgene.org]
- 13. horizondiscovery.com [horizondiscovery.com]
- 14. ijmcmed.org [ijmcmed.org]
- 15. Low-dose dose-response for reduced cell viability after exposure of human keratinocyte (HEK001) cells to arsenite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Standardization of an in vitro assay matrix to assess cytotoxicity of organic nanocarriers: a pilot interlaboratory comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The Circadian Clock Protein BMAL1 Is Necessary for Fertility and Proper Testosterone Production in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Genome-Wide and Phase-Specific DNA-Binding Rhythms of BMAL1 Control Circadian Output Functions in Mouse Liver | PLOS Biology [journals.plos.org]
- 20. Timing of expression of the core clock gene Bmal1 influences its effects on aging and survival - PMC [pmc.ncbi.nlm.nih.gov]
- 21. glpbio.com [glpbio.com]
potential off-target effects of SR1001 in research
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of SR1001, a selective inverse agonist of Retinoic acid receptor-related orphan receptors (ROR) α and γ. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to facilitate your research and help you navigate potential off-target effects.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound, providing potential causes and solutions in a question-and-answer format.
| Issue/Question | Potential Cause(s) | Suggested Solution(s) |
| 1. Unexpectedly high cell death or cytotoxicity observed after this compound treatment. | - High concentration of this compound: Exceeding the optimal concentration range can lead to off-target toxicity. - Solvent toxicity: The vehicle (e.g., DMSO) used to dissolve this compound may be at a toxic concentration. - Cell line sensitivity: Different cell lines may have varying sensitivities to this compound. - Metabolic effects: this compound can influence metabolic pathways, which may impact cell viability in certain contexts. | - Perform a dose-response curve: Determine the optimal, non-toxic concentration of this compound for your specific cell line and assay. - Optimize solvent concentration: Ensure the final concentration of the vehicle in your culture medium is below the toxic threshold for your cells (typically <0.1% for DMSO). - Test multiple cell lines: If possible, confirm your findings in more than one cell line. - Monitor metabolic markers: Assess key metabolic indicators to understand if the observed cytotoxicity is related to metabolic disruption. |
| 2. Inconsistent or no effect of this compound on the expression of IL-17A, a key downstream target of RORγt. | - Suboptimal this compound concentration: The concentration used may be too low to effectively inhibit RORγt activity. - Incorrect timing of treatment: The timing and duration of this compound exposure may not be optimal for observing changes in gene or protein expression. - Cellular context: The specific signaling environment of your cell line may influence the responsiveness to RORγt inhibition. - Reagent quality: The this compound compound may have degraded. | - Re-evaluate the dose-response: Ensure you are using a concentration known to be effective for RORγt inhibition (in the nanomolar to low micromolar range). - Optimize treatment duration: Conduct a time-course experiment to determine the optimal time point for assessing IL-17A expression. - Use appropriate controls: Include positive and negative controls to validate your assay's responsiveness. - Verify compound integrity: Purchase this compound from a reputable supplier and store it correctly. Consider performing quality control checks. |
| 3. Altered expression of genes related to lipid metabolism, not directly linked to RORα/γ. | - Potential crosstalk with Liver X Receptors (LXRs): RORs and LXRs are known to have overlapping regulatory functions and can influence each other's activity. This compound's effect on RORs might indirectly modulate LXR signaling. | - Investigate LXR target genes: Analyze the expression of well-established LXR target genes to determine if the LXR pathway is affected. - Use LXR-specific modulators: Employ known LXR agonists or antagonists to dissect the potential involvement of this pathway in your observations. |
| 4. Unexpected changes in the expression of circadian clock genes. | - On-target effect of RORα inhibition: RORα is a core component of the cellular circadian clock machinery. Its inhibition by this compound is expected to alter the expression of other clock genes. | - Acknowledge the on-target effect: Recognize that modulation of circadian rhythm is an inherent effect of RORα inhibition. - Synchronize cell cultures: If studying circadian rhythms, ensure your cell cultures are synchronized before this compound treatment to obtain consistent and interpretable results. - Careful experimental design: When the primary research question is not related to circadian rhythms, be aware of this potential confounding factor and design experiments accordingly (e.g., consistent timing of treatments and harvesting). |
Frequently Asked Questions (FAQs)
Q1: What are the primary targets of this compound?
A1: this compound is a selective inverse agonist for two nuclear receptors: Retinoic acid receptor-related orphan receptor α (RORα) and Retinoic acid receptor-related orphan receptor γ (RORγ). It binds to their ligand-binding domains, leading to the suppression of their transcriptional activity.
Q2: Has the selectivity of this compound been tested against other nuclear receptors?
A2: Yes, in a cell-based co-transfection assay panel of 48 human nuclear receptors, this compound did not show activity on receptors other than RORα and RORγ.
Q3: What is the mechanism of action of this compound?
A3: this compound functions as an inverse agonist. It binds to the ligand-binding domains of RORα and RORγ, inducing a conformational change that reduces the affinity for coactivators and increases the affinity for corepressors. This ultimately leads to the suppression of the transcriptional activity of these receptors.
Q4: Can this compound affect cell viability?
A4: Yes, at higher concentrations, this compound can exhibit cytotoxic effects. It is crucial to perform a dose-response experiment to determine the optimal non-toxic concentration for your specific cell line and experimental conditions.
Q5: Are there any known off-target effects of this compound on other signaling pathways?
A5: While this compound is highly selective for RORα and RORγ among nuclear receptors, potential for indirect off-target effects exists. One area of investigation is the crosstalk with Liver X Receptors (LXRs), as RORs and LXRs share some regulatory functions in metabolism. Therefore, unexpected changes in lipid metabolism-related genes might be observed.
Q6: How does this compound affect the circadian rhythm?
A6: RORα is a core component of the circadian clock. As an inverse agonist of RORα, this compound is expected to modulate the expression of circadian clock genes. This is considered an on-target effect of RORα inhibition and should be taken into account when designing and interpreting experiments.
Quantitative Data Summary
| Parameter | Target | Value | Assay Type |
| Ki | RORα | 172 nM | Radioligand Binding Assay |
| Ki | RORγ | 111 nM | Radioligand Binding Assay |
| IC50 | RORγ-coactivator interaction | ~117 nM | Coactivator Recruitment Assay |
Key Experimental Protocols
RORγ Luciferase Reporter Gene Assay
Objective: To quantify the inverse agonist activity of this compound on RORγ-mediated transcription.
Methodology:
-
Cell Culture and Transfection:
-
Plate HEK293T cells in a 96-well plate at a suitable density to reach 70-80% confluency on the day of transfection.
-
Co-transfect the cells with three plasmids:
-
An expression vector for full-length human RORγ.
-
A reporter plasmid containing a luciferase gene driven by a promoter with ROR response elements (ROREs).
-
A control plasmid expressing Renilla luciferase for normalization of transfection efficiency.
-
-
Use a suitable transfection reagent according to the manufacturer's protocol.
-
-
This compound Treatment:
-
24 hours post-transfection, replace the medium with fresh medium containing various concentrations of this compound or vehicle control (e.g., DMSO).
-
Incubate the cells for another 24 hours.
-
-
Luciferase Activity Measurement:
-
Lyse the cells using a passive lysis buffer.
-
Measure firefly and Renilla luciferase activities sequentially using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Plot the normalized luciferase activity against the concentration of this compound to generate a dose-response curve and calculate the IC50 value.
-
Western Blot Analysis of RORα and IL-17A Expression
Objective: To determine the effect of this compound on the protein levels of RORα and its downstream target, IL-17A.
Methodology:
-
Cell Culture and Treatment:
-
Culture a relevant cell line (e.g., Th17-differentiated primary T cells or EL-4 cells) to a suitable confluency.
-
Treat the cells with the desired concentration of this compound or vehicle control for an optimized duration (e.g., 24-48 hours).
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against RORα, IL-17A, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities and normalize the levels of RORα and IL-17A to the loading control.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: RORγt signaling pathway leading to IL-17 expression and its inhibition by this compound.
Caption: General experimental workflow for characterizing the effects of this compound.
Caption: Potential crosstalk between RORs and LXR signaling, an indirect off-target consideration for this compound.
appropriate vehicle control for SR1001 in vivo studies
Welcome to the technical support center for SR1001 in vivo studies. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the appropriate vehicle control and troubleshooting for successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a synthetic ligand that acts as a potent and specific inverse agonist for the Retinoic acid receptor-related Orphan Receptors alpha (RORα) and gamma (RORγ).[1][2] Its mechanism of action involves binding to the ligand-binding domains of RORα and RORγ, which induces a conformational change that decreases the affinity for coactivators and increases the affinity for corepressors. This ultimately leads to the suppression of the transcriptional activity of these receptors.
Q2: What are the primary in vivo effects of this compound?
In vivo, this compound has been shown to suppress the immune response, particularly by inhibiting the differentiation and function of T helper 17 (Th17) cells.[3] This leads to a reduction in the production of pro-inflammatory cytokines such as IL-17A. Consequently, this compound has demonstrated efficacy in animal models of autoimmune diseases and inflammation.[3][4]
Q3: What is the recommended vehicle for in vivo administration of this compound?
The most commonly reported vehicle for in vivo administration of this compound is Dimethyl sulfoxide (DMSO).[3][4] Due to this compound's poor water solubility, DMSO is often used to dissolve the compound before administration. However, for certain applications and to mitigate potential DMSO toxicity, combination vehicles are also frequently used.
Q4: Can I use a vehicle other than 100% DMSO?
Yes, several alternative vehicle formulations have been successfully used for this compound administration. These formulations aim to improve solubility and reduce the concentration of DMSO. Common co-solvents and excipients include Polyethylene glycol 300 (PEG300), Tween-80, saline, and corn oil. The choice of vehicle will depend on the experimental design, route of administration, and institutional guidelines.
Q5: What are the potential side effects of DMSO as a vehicle?
While DMSO is a widely used and effective solvent, it is not biologically inert.[5] High concentrations of DMSO can cause local irritation, inflammation, and have been reported to have various biological effects that could confound experimental results.[5][6] It is crucial to include a vehicle-only control group in your experiments to account for any effects of the vehicle itself.
Troubleshooting Guide
This guide addresses common issues encountered during this compound in vivo experiments.
| Issue | Potential Cause | Troubleshooting Steps |
| Precipitation of this compound in the vehicle solution | - this compound has limited solubility in aqueous solutions. - The concentration of this compound is too high for the chosen vehicle. - The temperature of the solution has dropped, reducing solubility. | - Prepare fresh solutions before each use. - Gently warm the solution to aid dissolution, but avoid high temperatures that could degrade the compound. - Sonication can also be used to help dissolve the compound. - Consider using a co-solvent formulation (see Data Presentation section) to improve solubility. |
| Precipitation upon injection into the animal | - The vehicle solution is not miscible with physiological fluids. - The concentration of this compound is too high, leading to precipitation at the injection site. | - Ensure the final vehicle formulation is compatible with physiological pH and composition. - Administer the injection slowly to allow for gradual dilution and absorption. - If using a high concentration of DMSO, consider diluting it with saline or another biocompatible solvent just before injection. |
| Adverse animal reactions (e.g., irritation, distress, lethargy) | - The vehicle, particularly high concentrations of DMSO, may be causing local irritation or systemic toxicity.[5][6] - The injection volume is too large for the animal. - Improper injection technique. | - Reduce the concentration of DMSO in the vehicle if possible by using co-solvents. - Ensure the total injection volume is within the recommended guidelines for the animal species and route of administration. - Review and refine the intraperitoneal injection technique to minimize tissue damage.[7][8] - Include a vehicle-only control group to assess the effects of the vehicle itself. |
| Inconsistent or unexpected experimental results | - The vehicle may have biological effects that are interfering with the experimental outcome.[5] - Incomplete dissolution or precipitation of this compound leading to inaccurate dosing. - Degradation of this compound in the vehicle over time. | - Always include a vehicle control group to differentiate between the effects of this compound and the vehicle. - Visually inspect the solution for any precipitation before each injection. - Prepare fresh this compound solutions for each experiment and avoid long-term storage of diluted compounds. |
Data Presentation
Table 1: Commonly Used Vehicle Formulations for this compound In Vivo Studies
| Vehicle Composition | Maximum Reported Solubility of this compound | Route of Administration | Notes | Reference |
| 100% DMSO | 95 mg/mL | Intraperitoneal (IP) | Most common vehicle. Potential for local irritation and biological effects. | [2] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL | IP | Clear solution. Good for studies requiring lower DMSO concentrations. | [3] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | 2.08 mg/mL | IP, Oral | Suspended solution. Requires sonication. | [3] |
| 10% DMSO, 90% Corn Oil | ≥ 2.08 mg/mL | IP | Clear solution. Suitable for lipophilic compounds. | [3] |
Table 2: Potential Toxicities of Common Vehicle Components
| Vehicle Component | Potential Toxic Effects | Considerations for In Vivo Studies |
| Dimethyl sulfoxide (DMSO) | Local irritation, inflammation, vasospasm, potential for various biological and neurological effects.[5][6] | Use the lowest effective concentration. Always include a vehicle-only control group. Be aware of its potential to interact with other biological processes. |
| Polyethylene glycol (PEG-400) | Can cause motor impairment at higher doses. | Monitor for any signs of neurotoxicity. Use in combination with other solvents to reduce the required concentration. |
| Propylene glycol (PG) | Can induce strong neuromotor impairment. | Use with caution and at low concentrations. Recovery from effects may be slower compared to other vehicles. |
| Tween-80 | Generally well-tolerated at low concentrations. | Can be used as an emulsifier to improve solubility. |
Experimental Protocols
Detailed Methodology for Intraperitoneal (IP) Injection of this compound in Mice
This protocol provides a standardized procedure for the IP administration of this compound.
Materials:
-
This compound compound
-
Selected vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)
-
Sterile microcentrifuge tubes
-
Vortex mixer and sonicator
-
Sterile syringes (1 mL) with appropriate gauge needles (e.g., 27-30G)
-
70% ethanol for disinfection
-
Animal scale
Procedure:
-
Preparation of this compound Solution:
-
Accurately weigh the required amount of this compound powder.
-
In a sterile microcentrifuge tube, dissolve the this compound in the chosen vehicle. For combination vehicles, add each component sequentially and ensure complete dissolution at each step.
-
Vortex and/or sonicate the solution until the this compound is completely dissolved. Visually inspect for any particulates.
-
Prepare the solution fresh before each experiment.
-
-
Animal Preparation:
-
Weigh the mouse to determine the correct injection volume.
-
Gently restrain the mouse, ensuring a firm but not restrictive grip. The scruff of the neck is a common and effective restraint point.
-
Position the mouse with its head tilted slightly downwards. This allows the abdominal organs to move away from the injection site.
-
-
Injection:
-
Locate the injection site in the lower right quadrant of the abdomen. This avoids the cecum, bladder, and major blood vessels.
-
Swab the injection site with 70% ethanol.
-
Insert the needle at a 15-20 degree angle with the bevel facing up.
-
Gently aspirate to ensure that the needle has not entered a blood vessel or organ. If blood or any fluid is drawn, discard the syringe and prepare a new one.
-
Slowly inject the this compound solution into the peritoneal cavity.
-
Withdraw the needle and return the mouse to its cage.
-
-
Post-injection Monitoring:
-
Observe the mouse for any immediate adverse reactions such as distress, lethargy, or signs of pain at the injection site.
-
Monitor the animals regularly according to your approved animal care protocol.
-
Mandatory Visualization
RORα/γ Signaling Pathway
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Nuclear Receptor RORα/γ: Exciting Modulators in Metabolic Syndrome and Related Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. RORγt inhibitor this compound alleviates acute pancreatitis by suppressing pancreatic IL‐17‐producing Th17 and γδ‐T cells in mice with ceruletide‐induced pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 6. Organic solvents as vehicles for precipitating liquid embolics: a comparative angiotoxicity study with superselective injections of swine rete mirabile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. animalcare.ubc.ca [animalcare.ubc.ca]
- 8. animalcare.ubc.ca [animalcare.ubc.ca]
stability of SR1001 in solution for long-term experiments
Welcome to the technical support center for SR1001. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound for long-term experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic small molecule that acts as a selective inverse agonist for the Retinoic acid receptor-related Orphan Receptors alpha (RORα) and gamma-t (RORγt). By binding to these nuclear receptors, this compound modulates their transcriptional activity, leading to the suppression of T helper 17 (Th17) cell differentiation and the production of pro-inflammatory cytokines, most notably Interleukin-17A (IL-17A).
Q2: What are the recommended solvents for dissolving this compound?
A2: this compound is soluble in several organic solvents. For in vitro experiments, Dimethyl Sulfoxide (DMSO) and Ethanol are commonly used. For in vivo applications, specific formulations are required to ensure solubility and bioavailability.
Q3: How should this compound be stored to ensure its stability?
A3: Proper storage of this compound is crucial for maintaining its activity. Both powdered and dissolved forms have specific storage requirements to prevent degradation.
This compound Solubility and Storage Conditions
| Form | Solvent | Concentration | Storage Temperature | Shelf Life |
| Powder | - | - | -20°C | ≥ 4 years |
| 4°C | Up to 2 years | |||
| In Solution | DMSO | ≥ 39 mg/mL (81.69 mM) | -80°C | Up to 2 years |
| -20°C | Up to 1 year | |||
| Ethanol | ≥ 17.1 mg/mL | -80°C | Up to 6 months | |
| -20°C | Up to 1 month |
Troubleshooting Guide for Long-Term Experiments
Issue 1: Inconsistent or diminishing effects of this compound over time in cell culture.
-
Potential Cause 1: Compound Degradation. Small molecules can be unstable in aqueous cell culture media at 37°C over extended periods. This compound, containing a sulfonamide group, may be susceptible to hydrolysis or photodegradation.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: For long-term experiments, it is advisable to prepare fresh this compound solutions from a frozen stock at regular intervals. Avoid prolonged storage of working dilutions in aqueous media.
-
Minimize Light Exposure: Protect cell culture plates and media containing this compound from direct light to mitigate potential photodegradation. Use amber-colored tubes and limit the time plates are outside the incubator.
-
Perform Media Changes: In continuous long-term cultures, replenish the media with freshly prepared this compound at regular intervals (e.g., every 24-48 hours) to maintain a consistent effective concentration.
-
Assess Stability: If inconsistent results persist, consider performing a stability assessment of this compound in your specific cell culture medium. This can be done by incubating this compound in the medium at 37°C for various time points and then analyzing its concentration using methods like HPLC or LC-MS.
-
-
-
Potential Cause 2: Cell Density and Metabolism. High cell densities can lead to faster metabolism of the compound, reducing its effective concentration.
-
Troubleshooting Steps:
-
Optimize Seeding Density: Determine an optimal cell seeding density that allows for consistent this compound activity throughout the experiment.
-
Monitor Cell Health: Ensure that the cells are healthy and not overgrown, as this can affect their metabolic rate and response to the compound.
-
-
Issue 2: Precipitation of this compound in cell culture medium.
-
Potential Cause: Poor Aqueous Solubility. this compound has limited solubility in aqueous solutions. The final concentration of the organic solvent (e.g., DMSO) used to dissolve the compound might be too low, or the compound concentration might exceed its solubility limit in the final medium.
-
Troubleshooting Steps:
-
Check Final Solvent Concentration: Ensure that the final concentration of DMSO in the cell culture medium is kept low (typically below 0.5%) to avoid cytotoxicity, but sufficient to maintain this compound in solution.
-
Pre-warm Medium: Warm the cell culture medium to 37°C before adding the this compound stock solution.
-
Sonication: Briefly sonicate the stock solution before dilution into the medium to aid dissolution.
-
Visual Inspection: After adding this compound to the medium, visually inspect for any signs of precipitation under a microscope.
-
-
Issue 3: High variability between experimental replicates.
-
Potential Cause: Inconsistent Compound Dosing or Cell Plating. Inaccurate pipetting or uneven cell distribution can lead to significant variability in results.
-
Troubleshooting Steps:
-
Calibrate Pipettes: Ensure all pipettes are properly calibrated.
-
Ensure Homogeneous Cell Suspension: Before plating, ensure that the cells are in a single-cell suspension and are evenly distributed to avoid clumping.
-
Proper Mixing: When adding this compound to the wells, mix gently but thoroughly to ensure an even distribution of the compound.
-
-
RORγt Signaling Pathway
This compound acts as an inverse agonist on RORγt, a key transcription factor in the differentiation of Th17 cells. By binding to RORγt, this compound alters its conformation, leading to the recruitment of corepressors and dismissal of coactivators. This results in the transcriptional repression of RORγt target genes, including those encoding for the pro-inflammatory cytokines IL-17A and IL-17F.
Caption: RORγt signaling pathway in Th17 cell differentiation and its inhibition by this compound.
Experimental Protocols
Protocol 1: In Vitro Murine Th17 Cell Differentiation Assay
This protocol describes the differentiation of naive CD4+ T cells from mice into Th17 cells and the assessment of this compound's inhibitory effect.
Materials:
-
Naive CD4+ T cell isolation kit (mouse)
-
RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Anti-CD3ε and Anti-CD28 antibodies
-
Recombinant murine IL-6
-
Recombinant human TGF-β1
-
Anti-IFN-γ and Anti-IL-4 neutralizing antibodies
-
This compound (stock solution in DMSO)
-
Cell stimulation cocktail (e.g., PMA and Ionomycin) and protein transport inhibitor (e.g., Brefeldin A)
-
IL-17A intracellular staining antibody
Procedure:
-
Isolate Naive CD4+ T Cells: Isolate naive CD4+ T cells from the spleen and lymph nodes of mice using a magnetic cell sorting kit according to the manufacturer's instructions.
-
Cell Plating: Plate the isolated naive CD4+ T cells at a density of 1 x 10^6 cells/mL in a 96-well plate pre-coated with anti-CD3ε antibody (5 µg/mL).
-
Differentiation Cocktail: Add soluble anti-CD28 antibody (2 µg/mL), recombinant murine IL-6 (20 ng/mL), recombinant human TGF-β1 (1 ng/mL), anti-IFN-γ (10 µg/mL), and anti-IL-4 (10 µg/mL) to the culture medium.
-
This compound Treatment: Add this compound at various concentrations to the wells. Include a vehicle control (DMSO).
-
Incubation: Culture the cells for 3-4 days at 37°C in a 5% CO2 incubator.
-
Restimulation: On the final day, restimulate the cells with a cell stimulation cocktail and a protein transport inhibitor for 4-6 hours.
-
Intracellular Staining: Harvest the cells, fix, and permeabilize them. Stain for intracellular IL-17A using a fluorescently labeled antibody.
-
Flow Cytometry Analysis: Analyze the percentage of IL-17A-producing CD4+ T cells by flow cytometry.
Experimental Workflow: In Vitro Th17 Differentiation Assay
Caption: Workflow for in vitro Th17 cell differentiation and analysis of this compound activity.
Navigating Inconsistent Results with SR1001: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting inconsistent results in experiments involving SR1001. By addressing common issues in a direct question-and-answer format, this guide aims to enhance experimental reproducibility and success.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective inverse agonist for the Retinoic acid receptor-related Orphan Receptors (ROR) alpha (RORα) and gamma (RORγ).[1][2] It does not exhibit activity at RORβ or the Liver X Receptor (LXR).[3] this compound binds to the ligand-binding domain of RORα and RORγ, inducing a conformational change that leads to the recruitment of corepressors and subsequent repression of target gene transcription. Although sometimes mistakenly referred to as a REV-ERB agonist, its effect on REV-ERBα is indirect, as REV-ERBα can be a downstream target of ROR.
Q2: What are the recommended storage and handling conditions for this compound?
To ensure the stability and activity of this compound, proper storage and handling are critical.
| Form | Storage Temperature | Duration | Notes |
| Powder | -20°C | Up to 3 years | Protect from light and moisture. |
| 4°C | Up to 2 years | For shorter-term storage. | |
| In Solvent (e.g., DMSO) | -80°C | Up to 2 years | Aliquot to avoid repeated freeze-thaw cycles. |
| -20°C | Up to 1 year | Aliquot to avoid repeated freeze-thaw cycles. |
Data compiled from multiple chemical supplier datasheets.
For preparing stock solutions, high-purity dimethyl sulfoxide (DMSO) is the recommended solvent.[4] It is crucial to use anhydrous DMSO to prevent precipitation of the compound, as DMSO is hygroscopic.
Troubleshooting Inconsistent Experimental Results
This section addresses common problems encountered during in vitro cell-based assays with this compound.
Issue 1: High Variability Between Replicate Wells
High variability across replicate wells is a frequent issue in cell-based assays and can obscure the true effect of the compound.
Possible Cause 1: Inconsistent Cell Seeding
Uneven cell distribution across the plate is a primary source of variability.
-
Solution: Ensure a homogenous single-cell suspension before plating. After seeding, allow the plate to sit at room temperature for 15-20 minutes before transferring to the incubator to allow for even cell settling.
Possible Cause 2: Edge Effects
Wells on the perimeter of the plate are more susceptible to evaporation and temperature fluctuations, leading to altered cell growth and compound efficacy.
-
Solution: Avoid using the outer wells of the plate for experimental conditions. Instead, fill these wells with sterile phosphate-buffered saline (PBS) or culture medium to create a humidity barrier.
Possible Cause 3: Inaccurate Pipetting
Small volume errors during compound dilution and addition can lead to significant concentration differences.
-
Solution: Use calibrated pipettes and proper pipetting techniques. For serial dilutions, ensure thorough mixing between each dilution step.
Issue 2: Lack of a Clear Dose-Response Curve
Observing a flat or non-sigmoidal dose-response curve can be perplexing and may indicate several underlying issues.
Possible Cause 1: Suboptimal Compound Concentration Range
The selected concentration range may be too high or too low to capture the dynamic range of the biological response.
-
Solution: Perform a broad-range dose-response experiment, spanning several orders of magnitude (e.g., from picomolar to micromolar), to identify the optimal concentration range for your specific cell system.
Possible Cause 2: Compound Instability or Degradation
This compound may degrade in the cell culture medium over the course of the experiment, leading to a diminished effect at later time points.
-
Solution: Assess the stability of this compound in your specific cell culture medium. This can be done by preparing a solution of this compound in the medium, incubating it under the same conditions as your experiment, and analyzing its concentration at different time points using methods like HPLC. If instability is an issue, consider shorter incubation times or replenishing the compound during the experiment.
Possible Cause 3: Cytotoxicity at High Concentrations
At high concentrations, this compound may induce cytotoxicity, which can confound the interpretation of the dose-response data.
-
Solution: Determine the cytotoxic profile of this compound in your cell line using a cell viability assay (e.g., MTT, CellTiter-Glo®). This will help you to distinguish between the pharmacological effects and the effects of cell death.
Issue 3: Results Are Not Reproducible Between Experiments
Lack of reproducibility is a significant challenge in research and can stem from various sources of variability.
Possible Cause 1: Inconsistent Cell Culture Conditions
Variations in cell passage number, confluency at the time of treatment, and media composition can all impact cellular responses.
-
Solution: Maintain a consistent cell culture protocol. Use cells within a defined passage number range, seed cells to achieve a consistent confluency at the start of each experiment, and use the same batch of media and supplements whenever possible.
Possible Cause 2: Variability in Reagent Preparation
Inconsistent preparation of this compound stock solutions and dilutions can lead to different effective concentrations between experiments.
-
Solution: Prepare a large, centralized stock of this compound in DMSO, aliquot it into single-use volumes, and store it at -80°C. This will minimize variability from repeated weighing and freeze-thaw cycles.
Possible Cause 3: Biological Variability
Cellular systems are inherently variable. The expression levels of RORα and RORγ can fluctuate, impacting the cellular response to this compound.
-
Solution: Include appropriate positive and negative controls in every experiment to monitor for consistent assay performance. A known RORα/γ agonist or another inverse agonist can serve as a positive control.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes
Procedure:
-
Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the required amount of this compound powder in a sterile environment.
-
Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mM.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming (to no more than 37°C) may be necessary.
-
Aliquot the stock solution into single-use, amber microcentrifuge tubes.
-
Store the aliquots at -80°C.
Protocol 2: Determining the Optimal this compound Concentration
This protocol outlines a cell-based assay to determine the effective concentration range of this compound.
Materials:
-
Cells expressing RORα and/or RORγ
-
Appropriate cell culture medium and supplements
-
This compound stock solution (10 mM in DMSO)
-
96-well cell culture plates
-
Assay for measuring a downstream target of ROR (e.g., qPCR for a target gene, reporter gene assay)
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in cell culture medium. A common starting point is a 10-point, 3-fold serial dilution starting from 10 µM. Remember to include a vehicle control (DMSO at the same final concentration as the highest this compound concentration).
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours).
-
At the end of the incubation period, perform the chosen assay to measure the biological response.
-
Plot the response against the log of the this compound concentration to generate a dose-response curve and determine the EC50 or IC50.
Visualizing Workflows and Pathways
This compound Troubleshooting Workflow
Caption: A logical workflow for troubleshooting inconsistent results with this compound.
This compound Mechanism of Action
Caption: this compound acts as an inverse agonist of RORα and RORγ.
References
- 1. RORγt Inhibitor-SR1001 Halts Retinal Inflammation, Capillary Degeneration, and the Progression of Diabetic Retinopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Identification of a novel selective inverse agonist probe and analogs for the Retinoic acid receptor-related Orphan Receptor Alpha (RORα) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. medchemexpress.cn [medchemexpress.cn]
Technical Support Center: Assessing Cellular Effects of SR1001
Welcome to the technical support center for researchers utilizing SR1001. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for assessing the effects of this compound in various cell lines. While this compound is a potent and selective inverse agonist of Retinoic Acid-related Orphan Receptors (ROR) α and γt, it is crucial to note that current scientific literature does not widely report direct cytotoxic effects of this compound on cancer cell lines. In some contexts, it has been observed to be non-cytotoxic.[1] This guide, therefore, focuses on assessing the broader cellular effects of this compound, including its well-documented immunomodulatory actions and potential anti-proliferative effects, rather than classical cytotoxicity leading to cell death.
Frequently Asked Questions (FAQs)
Q1: Is this compound expected to be cytotoxic to my cancer cell line?
A1: Based on available research, this compound has not demonstrated significant cytotoxicity in several cell lines, including the human hepatocellular carcinoma cell line HepG2.[1] Its primary described function is the inverse agonism of RORα and RORγt, which leads to the suppression of IL-17 transcription and Th17 cell differentiation.[2] While some ROR inverse agonists have shown anti-tumor properties, this compound's direct cytotoxic effects appear to be limited in the contexts studied so far. Researchers should consider assessing this compound for its effects on cell proliferation, migration, or specific signaling pathways rather than expecting broad cytotoxicity.
Q2: What is the recommended starting concentration for this compound in cell-based assays?
A2: The optimal concentration of this compound will be cell-line and assay-dependent. For inhibiting IL-17A gene expression and Th17 cell differentiation, concentrations in the range of 1-10 µM are commonly used.[2] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q3: What solvent should I use to dissolve this compound?
A3: this compound is soluble in DMSO and ethanol.[3] For cell culture experiments, it is crucial to prepare a concentrated stock solution in a suitable solvent like DMSO and then dilute it in a culture medium to the final desired concentration. Always ensure the final solvent concentration in your experiment is non-toxic to the cells (typically <0.5% for DMSO).
Q4: How can I assess the effect of this compound on RORα/γt target gene expression?
A4: To confirm that this compound is active in your cell line, you can measure the expression of known RORα/γt target genes. In immune cells, a key target is IL17A. In other cell types, such as the liver cancer cell line HepG2, this compound has been shown to suppress the expression of Glucose-6-Phosphatase (G6Pase).[1] Quantitative real-time PCR (qRT-PCR) is a suitable method for this analysis.
Troubleshooting Guide for Cell-Based Assays with this compound
| Problem | Potential Cause | Recommended Solution |
| No observable effect on cell viability/proliferation | The cell line may not express RORα or RORγt. | - Verify the expression of RORα and RORγt in your cell line using qPCR or Western blotting. - Consider using a cell line known to express these receptors. |
| The concentration of this compound is suboptimal. | - Perform a dose-response experiment with a wider range of concentrations (e.g., 0.1 µM to 20 µM). | |
| The incubation time is too short. | - Extend the incubation time (e.g., 24, 48, and 72 hours) to observe potential long-term effects on cell proliferation. | |
| Inconsistent or non-reproducible results | This compound degradation. | - Prepare fresh dilutions of this compound from a frozen stock for each experiment. - Avoid repeated freeze-thaw cycles of the stock solution. |
| Pipetting errors. | - Use calibrated pipettes and consider performing serial dilutions to avoid inaccuracies with small volumes. | |
| Variations in cell seeding density. | - Ensure a homogeneous cell suspension before seeding and use a consistent cell counting method. | |
| High background in viability assays | Solvent toxicity. | - Ensure the final solvent concentration (e.g., DMSO) is at a non-toxic level for your specific cell line by running a solvent-only control. |
| Assay interference. | - Some assay reagents can be reduced by the test compound itself. Run a cell-free control with this compound and the assay reagent to check for interference. |
Quantitative Data Summary
Due to the limited data on this compound's cytotoxicity, the following table summarizes its known biological activities at various concentrations rather than providing a comprehensive list of IC50 values for cytotoxicity.
| Compound | Cell Line | Assay Type | Endpoint Measured | Concentration / IC50 |
| This compound | Murine Splenocytes | Th17 Differentiation Assay | IL-17A production | Inhibition at 5 µM |
| This compound | Human PBMCs | Th17 Differentiation Assay | IL-17A secretion | Inhibition at 5 µM |
| This compound | EL4 (murine tumor) | Gene Expression (qRT-PCR) | Il17a mRNA expression | Suppression at 10 µM |
| This compound | HepG2 (human hepatocellular carcinoma) | Gene Expression (qRT-PCR) | G6Pase mRNA expression | Dose-dependent downregulation up to 10 µM |
| This compound | HepG2 (human hepatocellular carcinoma) | Cytotoxicity Assay | Cell Viability | No cytotoxic effect observed at maximal dose |
Experimental Protocols
Protocol 1: Assessing the Effect of this compound on Cell Viability using MTT Assay
This protocol is a general guideline for determining the effect of this compound on the viability of adherent cell lines.
Materials:
-
This compound
-
Adherent cell line of interest
-
Complete cell culture medium
-
96-well tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in a complete medium. Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control.
Protocol 2: Assessing this compound-Induced Apoptosis by Annexin V/Propidium Iodide (PI) Staining
This protocol allows for the detection of early (Annexin V positive, PI negative) and late (Annexin V positive, PI positive) apoptotic cells.
Materials:
-
This compound
-
Suspension or adherent cell line
-
6-well tissue culture plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound and a vehicle control for the desired time.
-
Cell Harvesting: For adherent cells, gently trypsinize and collect the cells. For suspension cells, collect by centrifugation. Also, collect the supernatant to include any detached apoptotic cells.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry within one hour.
Signaling Pathways and Experimental Workflows
References
Navigating SR1001 Treatment: A Guide to Optimizing Duration for Efficacy
Technical Support Center
For researchers, scientists, and drug development professionals utilizing SR1001, a potent RORα/γt inverse agonist, optimizing treatment duration is a critical factor in achieving maximal therapeutic efficacy. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during in vivo and in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a selective inverse agonist for the Retinoic acid receptor-related Orphan Receptors alpha (RORα) and gamma-t (RORγt).[1][2][3] Its primary mechanism involves binding to the ligand-binding domains of these nuclear receptors, inducing a conformational change that reduces their transcriptional activity.[2] This, in turn, suppresses the differentiation of pro-inflammatory T helper 17 (Th17) cells and inhibits the production of key inflammatory cytokines, most notably Interleukin-17A (IL-17A).[1][3]
Q2: What is a typical in vivo treatment duration for this compound in a mouse model of experimental autoimmune encephalomyelitis (EAE)?
In preclinical EAE models, a common therapeutic regimen involves administering this compound at a dose of 25 mg/kg twice daily via intraperitoneal (IP) injection.[4] Treatment is often initiated at the onset of clinical symptoms and continued for the duration of the experiment, which can range from several days to weeks, depending on the specific study design.[5] One study initiated treatment one day prior to the expected relapse onset and continued for the remainder of the experiment.[6]
Q3: How does the duration of this compound treatment impact its efficacy in vivo?
While many studies report successful outcomes with continuous treatment until the experimental endpoint, there is limited direct comparative data on varying treatment durations. However, available evidence suggests that sustained treatment is crucial for maintaining the suppression of the Th17-mediated inflammatory response. For instance, in a diabetic retinopathy model, weekly subcutaneous injections of this compound for two months were effective in significantly reducing retinal inflammation and IL-17A levels.[7] Shorter-term treatments may lead to a rebound of inflammatory markers upon cessation of the drug. The optimal duration is likely model- and disease-specific, necessitating pilot studies to determine the minimum effective treatment period for a given experimental setup.
Q4: Are there any data on the pharmacokinetic properties of this compound, such as its half-life in mice?
Currently, there is a lack of publicly available, detailed pharmacokinetic studies specifically for this compound in mice, including its plasma half-life, bioavailability, and clearance rate. This information is critical for designing an optimal dosing schedule and understanding the rationale behind treatment duration. The absence of this data highlights the need for empirical determination of the optimal treatment window in your specific experimental model.
Q5: Can this compound treatment be stopped and then re-initiated? What is the likely impact on efficacy?
There is no specific research available on the effects of intermittent or interrupted this compound treatment in preclinical models. However, based on the mechanism of action and the chronic nature of autoimmune diseases, it is plausible that discontinuation of treatment could lead to a resurgence of Th17 cell activity and a subsequent relapse of disease symptoms.[8][9] If a treatment interruption is unavoidable, researchers should monitor inflammatory markers and clinical scores closely upon re-initiation of this compound.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Lack of Efficacy with Short-Term Treatment | Insufficient duration to suppress the inflammatory cascade. | Consider extending the treatment duration. In EAE models, continuous treatment through the peak of the disease and into the chronic phase is often necessary. Monitor clinical scores and inflammatory markers (e.g., IL-17A levels) to assess response over time. |
| Disease Relapse After Treatment Cessation | Rebound of RORα/γt activity and Th17 cell differentiation. | If the experimental design allows, consider a longer treatment course. If studying the potential for sustained remission, a gradual tapering of the dose rather than abrupt cessation might be explored, although this would require validation. |
| Variability in Response to a Fixed Treatment Duration | Differences in disease severity, animal genetics, or drug metabolism. | Ensure consistent disease induction and use age- and sex-matched animals. Due to the lack of pharmacokinetic data, it is advisable to perform a pilot study to determine the optimal dose and duration for your specific animal model and supplier. |
| Suboptimal Inhibition of IL-17A Production | Inadequate treatment duration or dosing frequency. | Confirm that the dosing regimen is consistent with published effective protocols (e.g., 25 mg/kg, twice daily IP for EAE). Given the unknown half-life, the twice-daily regimen is likely important for maintaining therapeutic concentrations. Consider measuring this compound levels in plasma if analytical methods are available. |
Experimental Protocols
In Vivo Efficacy Study in EAE Mouse Model
This protocol is a generalized representation based on common practices in published studies.
-
EAE Induction: Induce EAE in C57BL/6 mice using MOG35-55 peptide emulsified in Complete Freund's Adjuvant (CFA), followed by pertussis toxin injections on day 0 and day 2.[10][11]
-
Clinical Scoring: Monitor mice daily for clinical signs of EAE and score on a scale of 0 to 5.[12]
-
This compound Preparation: Dissolve this compound in a suitable vehicle (e.g., DMSO followed by dilution in corn oil or saline).
-
Treatment Initiation: Begin this compound administration when mice reach a predetermined clinical score (e.g., score of 1-2), indicating disease onset.
-
Dosing and Duration: Administer this compound at 25 mg/kg via intraperitoneal injection twice daily. Continue treatment for the desired duration. For initial studies, continuous treatment until a defined endpoint (e.g., day 25-30 post-immunization) is recommended.
-
Outcome Measures: Monitor clinical scores daily. At the study endpoint, collect tissues (e.g., spinal cord, spleen) for histological analysis of inflammation and demyelination, and for analysis of cytokine expression (e.g., IL-17A) by qPCR or ELISA.
Visualizing the Mechanism and Workflow
To further aid in understanding the experimental process and the underlying biological pathways, the following diagrams have been generated.
Caption: this compound inhibits RORα/γt, blocking Th17 differentiation and IL-17A production.
Caption: Workflow for assessing this compound efficacy in an EAE mouse model.
Caption: Relationship between this compound treatment duration and clinical efficacy.
References
- 1. TH17 lineage differentiation is programmed by orphan nuclear receptors RORα and RORγ - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rupress.org [rupress.org]
- 3. RORγt and RORα signature genes in human Th17 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Novel therapeutic for multiple sclerosis protects white matter function in EAE mouse model [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. RORγt Inhibitor-SR1001 Halts Retinal Inflammation, Capillary Degeneration, and the Progression of Diabetic Retinopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Treatment withdrawal in relapsing-remitting multiple sclerosis: a retrospective cohort study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Loss of thymic function promotes EAE relapse in anti-CD52-treated mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Experimental Autoimmune Encephalomyelitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The experimental autoimmune encephalomyelitis (EAE) model of MS: utility for understanding disease pathophysiology and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. einsteinmed.edu [einsteinmed.edu]
Technical Support Center: Managing Potential Toxicity of SR1001 in Animal Models
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist in managing the potential toxicity of SR1001 in animal models. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective synthetic ligand that acts as an inverse agonist for the Retinoic acid receptor-related Orphan Receptors (ROR) alpha (RORα) and gamma (RORγ).[1][2] Its mechanism of action involves binding to the ligand-binding domains of RORα and RORγ, which leads to the suppression of their transcriptional activity.[1] This modulation primarily affects the differentiation and function of T helper 17 (Th17) cells and the expression of pro-inflammatory cytokines like IL-17.
Q2: What are the known and potential toxicities associated with this compound and other RORγ inverse agonists?
A2: While specific public toxicology data for this compound is limited, the primary concerns for the class of RORγ inverse agonists include:
-
Immunosuppression: Due to its mechanism of action on Th17 cells, this compound has immunosuppressive effects.[1] While this is the desired therapeutic effect in autoimmune models, it could potentially increase susceptibility to infections.
-
Thymic Abnormalities: A significant concern with RORγ inhibition is the potential for thymic abnormalities, including T-cell lymphoma. This has been observed in mice genetically deficient in RORγ and in preclinical studies with some RORγt inhibitors. Therefore, careful monitoring of the thymus is crucial during in vivo studies with this compound.
-
Hepatotoxicity: Inhibition of RORγ may interfere with metabolic pathways in the liver. Researchers should be vigilant for signs of liver toxicity.
-
Metabolic Dysregulation: ROR receptors are involved in regulating glucose and lipid metabolism.[3][4][5] Modulation of these receptors could potentially lead to metabolic disturbances.
Q3: Are there any established LD50 values for this compound?
A3: Based on publicly available information, specific LD50 (median lethal dose) values for this compound in various animal models have not been reported. General toxicology principles suggest that dose-range finding studies are essential to determine the maximum tolerated dose (MTD) and to identify a No-Observed-Adverse-Effect-Level (NOAEL) for your specific animal model and experimental conditions.[6][7]
Troubleshooting Guides
Issue 1: Observed Clinical Signs of Toxicity (e.g., weight loss, lethargy, ruffled fur)
Q: My animals treated with this compound are showing signs of general toxicity. What should I do?
A:
-
Immediate Action:
-
Record all clinical signs with frequency and severity.
-
Monitor body weight and food/water intake daily.
-
Consider dose reduction or temporary cessation of treatment for severely affected animals.
-
Consult with your institution's veterinarian.
-
-
Troubleshooting Steps:
-
Dose-Response Assessment: If not already done, perform a dose-range finding study to determine the MTD in your specific model.[6][7] It's possible your current dose is too high.
-
Vehicle Control Check: Ensure that the vehicle used to dissolve this compound is not contributing to the toxicity. Run a vehicle-only control group.
-
Blood Analysis: Collect blood samples for complete blood count (CBC) and serum chemistry analysis to assess for signs of immunosuppression (e.g., lymphopenia) or organ damage (e.g., elevated liver enzymes).
-
Issue 2: Suspected Immunosuppression
Q: How can I monitor for and manage potential immunosuppression caused by this compound?
A:
-
Monitoring:
-
Complete Blood Count (CBC): Regularly monitor lymphocyte counts. A significant decrease may indicate immunosuppression.
-
Flow Cytometry: Perform immunophenotyping of peripheral blood or lymphoid tissues to assess changes in T-cell populations, particularly Th17 cells.
-
Challenge Studies: In a subset of animals, you could consider a controlled immune challenge (e.g., with a benign antigen) to assess the functional impact on the immune system.
-
-
Management:
-
Aseptic Technique: Maintain strict aseptic techniques during all procedures to minimize the risk of opportunistic infections.
-
Prophylactic Antibiotics: In consultation with a veterinarian, consider prophylactic antibiotic treatment if severe immunosuppression is expected or observed.
-
Dose Optimization: Titrate the dose of this compound to the lowest effective level to minimize off-target immunosuppressive effects.
-
Issue 3: Concerns about Thymic Abnormalities
Q: What steps should I take to monitor for potential thymic toxicity?
A:
-
Monitoring Protocol:
-
Gross Pathology: At the end of the study, carefully examine the thymus for any abnormalities in size, color, or texture.
-
Organ Weight: Record the thymus weight and calculate the thymus-to-body weight ratio.
-
Histopathology: Perform histopathological examination of the thymus. Look for signs of atrophy, hyperplasia, or any neoplastic changes. Have the slides evaluated by a qualified veterinary pathologist.
-
Flow Cytometry: Analyze thymocyte populations by flow cytometry to assess for any disruptions in T-cell development.
-
Issue 4: Potential for Hepatotoxicity
Q: How can I assess for liver damage in my this compound-treated animals?
A:
-
Monitoring Protocol:
-
Serum Chemistry: Monitor serum levels of liver enzymes such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST).[8] Elevated levels can indicate liver damage.
-
Gross Pathology and Organ Weight: At necropsy, examine the liver for any visible lesions and record its weight.
-
Histopathology: Perform histopathological analysis of liver tissue to look for signs of inflammation, necrosis, or other pathological changes.
-
Quantitative Data Summary
Since specific quantitative toxicity data for this compound is not widely available, the following tables provide a template for how researchers should structure their own data collection during dose-range finding and toxicology studies.
Table 1: Hematology and Serum Chemistry Parameters for Monitoring
| Parameter | Normal Range (Species-Specific) | This compound-Treated | Vehicle Control |
| Hematology | |||
| White Blood Cell Count | |||
| Lymphocyte Count | |||
| Neutrophil Count | |||
| Serum Chemistry | |||
| Alanine Aminotransferase (ALT) | |||
| Aspartate Aminotransferase (AST) | |||
| Alkaline Phosphatase (ALP) | |||
| Total Bilirubin | |||
| Blood Urea Nitrogen (BUN) | |||
| Creatinine | |||
| Glucose | |||
| Triglycerides | |||
| Cholesterol |
Table 2: Organ Weight and Histopathology Scoring Template
| Organ | Relative Weight (Organ/Body Weight) | Histopathology Score (0-5) | Notes |
| Thymus | (0=normal, 5=severe changes) | ||
| Liver | |||
| Spleen | |||
| Kidneys |
Experimental Protocols
Protocol 1: General In-Life Monitoring for Toxicity
-
Clinical Observations: Observe animals at least once daily for any clinical signs of toxicity, including changes in posture, activity, breathing, and presence of ruffled fur or discharge.
-
Body Weight: Record the body weight of each animal at least twice weekly.
-
Food and Water Consumption: Monitor and record food and water consumption at regular intervals.
Protocol 2: Blood Collection and Analysis
-
Blood Collection: Collect blood samples (e.g., via tail vein, saphenous vein, or terminal cardiac puncture) at baseline, mid-study, and at the end of the treatment period.
-
Hematology: Analyze whole blood for a complete blood count (CBC) including white blood cell differential.
-
Serum Chemistry: Separate serum and analyze for key biomarkers of liver and kidney function, as well as metabolic parameters (see Table 1).
Protocol 3: Necropsy and Histopathology
-
Euthanasia and Necropsy: At the end of the study, euthanize animals according to approved institutional protocols. Perform a thorough gross necropsy, examining all major organs.
-
Organ Weights: Collect and weigh key organs, including the thymus, liver, spleen, and kidneys.
-
Tissue Collection and Processing: Collect tissue samples from all major organs and fix them in 10% neutral buffered formalin. Process the tissues for paraffin embedding and sectioning.
-
Histopathological Examination: Stain tissue sections with hematoxylin and eosin (H&E) and have them evaluated by a board-certified veterinary pathologist.
Visualizations
References
- 1. This compound | ROR agonist | Mechanism | Concentration [selleckchem.com]
- 2. This compound, RORalpha and RORgammat inverse agonist (CAS 1335106-03-0) | Abcam [abcam.com]
- 3. Mechanism analysis of improved glucose homeostasis and cholesterol metabolism in high-fat-induced obese mice treated with La-SJLH001 via transcriptomics and culturomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Interaction between Glucose and Lipid Metabolism: More than Diabetic Dyslipidemia [e-dmj.org]
- 5. Effect of VIVO(dipic-Cl)(H2O)2 on Lipid Metabolism Disorders in the Liver of STZ-Induced Diabetic Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 7. criver.com [criver.com]
- 8. Increased hepatic expression is a major determinant of serum alanine aminotransferase elevation in mice with nonalcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to RORγ Inhibitors: SR1001 vs. SR2211
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two prominent synthetic inverse agonists of the Retinoic acid receptor-related orphan receptor gamma (RORγ), SR1001 and SR2211. Both molecules have been instrumental in understanding the role of RORγ in immune regulation, particularly in the context of T helper 17 (Th17) cell differentiation and function. This comparison focuses on their biochemical potency, cellular activity, and selectivity, supported by experimental data and detailed protocols.
Introduction to RORγ and its Inhibitors
Retinoic acid receptor-related orphan receptor gamma (RORγ) is a nuclear receptor that plays a critical role as a master regulator of Th17 cell differentiation.[1] Th17 cells are a subset of T helper cells that produce pro-inflammatory cytokines, most notably Interleukin-17 (IL-17).[1] Dysregulation of the Th17 pathway is implicated in the pathogenesis of various autoimmune diseases, including multiple sclerosis, rheumatoid arthritis, and psoriasis.[1] Consequently, RORγ has emerged as a key therapeutic target for these conditions.
This compound and SR2211 are small molecule inverse agonists that bind to RORγ and suppress its transcriptional activity. This compound was identified as a dual inverse agonist of both RORα and RORγ.[2] Subsequently, SR2211 was developed from the this compound chemical scaffold with the aim of enhancing selectivity for RORγ over RORα.[1]
Comparative Analysis: this compound vs. SR2211
The primary distinction between this compound and SR2211 lies in their selectivity for ROR isoforms. While both are potent inhibitors of RORγ, this compound also exhibits significant activity against RORα, whereas SR2211 was specifically designed to minimize RORα inhibition.
Table 1: Biochemical and Cellular Potency
| Parameter | This compound | SR2211 | Key Difference |
| Target(s) | RORα and RORγt | RORγ | Selectivity: this compound is a dual inhibitor, while SR2211 is selective for RORγ. |
| Binding Affinity (Ki) | RORα: 172 nM[2][3][4] RORγ: 111 nM[2][3][4] | RORγ: 105 nM[5] | Similar high-affinity binding to RORγ. |
| Cellular Potency (IC50) | ~117 nM (Coactivator peptide interaction with RORγ)[2] | ~320 nM (GAL4-RORγ reporter assay)[5] | Potency varies depending on the assay format. |
| IL-17 Inhibition | Suppresses IL-17A gene expression and protein production in murine Th17 cells.[6] | Significantly inhibits IL-17 production in EL-4 cells[1] and human Th17 cells. | Both effectively inhibit the primary downstream cytokine of RORγ. |
RORγ Signaling Pathway in Th17 Differentiation
The differentiation of naïve T cells into Th17 cells is driven by a specific cytokine milieu, primarily Transforming Growth Factor-beta (TGF-β) and Interleukin-6 (IL-6).[7] This leads to the activation of the transcription factor STAT3, which in turn induces the expression of RORγt.[8] RORγt then drives the transcription of genes encoding for key Th17 cytokines, including IL-17A, IL-17F, and IL-22.[7] Inverse agonists like this compound and SR2211 bind to RORγt, recruiting co-repressors and inhibiting the recruitment of co-activators, thereby suppressing the transcription of these pro-inflammatory cytokines.[3]
Experimental Protocols
Radioligand Binding Assay (Competitive)
This assay is used to determine the binding affinity (Ki) of a test compound for its target receptor.
-
Receptor Preparation: Prepare membrane homogenates from cells or tissues expressing the RORγ receptor.[9]
-
Incubation: Incubate the membrane preparation with a fixed concentration of a radiolabeled ligand (e.g., [3H]-25-hydroxycholesterol) and a range of concentrations of the unlabeled test compound (this compound or SR2211).[10]
-
Separation: Separate the receptor-bound radioligand from the free radioligand via filtration through glass fiber filters.[9][10]
-
Detection: Quantify the radioactivity trapped on the filters using a scintillation counter.[9]
-
Data Analysis: Plot the percentage of radioligand binding against the concentration of the test compound to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.[9]
Cell-Based Reporter Assay
This assay measures the functional activity of a compound in a cellular context.
-
Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293T) and co-transfect with two plasmids: one expressing the RORγ ligand-binding domain fused to a GAL4 DNA-binding domain, and another containing a luciferase reporter gene under the control of a GAL4 upstream activation sequence.
-
Compound Treatment: Treat the transfected cells with a range of concentrations of the test compound (this compound or SR2211).
-
Incubation: Incubate the cells for a defined period (e.g., 24 hours) to allow for compound activity and reporter gene expression.
-
Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a control and plot the results against the compound concentration to determine the IC50 value.
Intracellular Cytokine Staining for IL-17
This flow cytometry-based assay quantifies the production of IL-17 at the single-cell level.
-
Cell Stimulation: Culture primary T cells under Th17 polarizing conditions (e.g., with anti-CD3/anti-CD28 antibodies, TGF-β, and IL-6) in the presence of the test compound. In the final hours of culture, re-stimulate the cells with PMA and ionomycin in the presence of a protein transport inhibitor (e.g., Brefeldin A) to allow for intracellular cytokine accumulation.
-
Surface Staining: Stain the cells with fluorescently labeled antibodies against cell surface markers (e.g., CD4) to identify the T cell population of interest.
-
Fixation and Permeabilization: Fix the cells with a fixation buffer and then permeabilize the cell membrane with a permeabilization buffer.
-
Intracellular Staining: Stain the permeabilized cells with a fluorescently labeled antibody against IL-17.
-
Flow Cytometry Analysis: Acquire the cells on a flow cytometer and analyze the data to determine the percentage of CD4+ T cells that are positive for IL-17.
Conclusion
Both this compound and SR2211 are valuable research tools for investigating the role of RORγ in health and disease. The choice between these two inhibitors will largely depend on the specific research question.
-
This compound is a potent dual inverse agonist of RORα and RORγ. Its activity on both isoforms may be advantageous in certain contexts where the combined inhibition of both receptors is desired.
-
SR2211 offers enhanced selectivity for RORγ, making it a more precise tool for dissecting the specific functions of RORγ without the confounding effects of RORα inhibition. This selectivity is a key advantage for studies aiming to isolate the therapeutic potential of targeting RORγ alone.
For researchers in drug development, the evolution from this compound to the more selective SR2211 highlights a common strategy in lead optimization: refining a molecule's activity profile to improve its therapeutic window and reduce potential off-target effects. This comparative guide provides the foundational data and methodologies to aid in the selection and application of these important RORγ inhibitors.
References
- 1. Identification of SR2211: a potent synthetic RORγ selective modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. rndsystems.com [rndsystems.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Suppression of TH17 Differentiation and Autoimmunity by a Synthetic ROR Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Th17 Differentiation Interactive Pathway: R&D Systems [rndsystems.com]
- 8. Signal transduction pathways and transcriptional regulation in Th17 cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. giffordbioscience.com [giffordbioscience.com]
A Comparative Analysis of SR1001 and Digoxin on Th17 Cell Modulation
For Researchers, Scientists, and Drug Development Professionals
The differentiation and function of T helper 17 (Th17) cells, potent mediators of inflammation, are critically regulated by the nuclear receptor RORγt (Retinoic acid receptor-related orphan receptor gamma t). Consequently, RORγt has emerged as a key therapeutic target for a variety of autoimmune and inflammatory diseases. This guide provides a detailed comparison of two compounds known to modulate Th17 cell activity through their interaction with RORγt: SR1001, a synthetic inverse agonist, and Digoxin, a cardiac glycoside with a more complex, concentration-dependent effect on this pathway.
Mechanism of Action and Core Effects
This compound is a synthetic ligand that acts as an inverse agonist for both RORα and RORγt.[1][2][3][4][5] It binds to the ligand-binding domain of these receptors, inducing a conformational change that reduces the recruitment of co-activators and enhances the binding of co-repressors.[1][3][4][5][6] This dual action effectively suppresses the transcriptional activity of RORα and RORγt, leading to a potent inhibition of Th17 cell differentiation and the subsequent production of pro-inflammatory cytokines such as Interleukin-17A (IL-17A).[1][2][3][4][7]
Digoxin , a well-known cardiac glycoside used in the treatment of heart conditions, has also been identified as a modulator of RORγt activity.[8][9][10] Early studies identified digoxin as a specific inhibitor of RORγt, functioning as an antagonist that suppresses Th17 cell differentiation and is effective in animal models of autoimmune diseases.[8][11][12][13] However, more recent research has revealed a dose-dependent dual role. At high, often cytotoxic concentrations, digoxin inhibits RORγt.[14][15] Conversely, at low, non-toxic nanomolar concentrations, digoxin can act as a RORγ/RORγT agonist, paradoxically increasing the expression of Th17-related genes, including IL-17A and IL-17F.[14][15] The primary and well-established mechanism of action for digoxin is the inhibition of the Na+/K+-ATPase pump.[9][10]
Quantitative Data Summary
The following table summarizes the quantitative data on the effects of this compound and Digoxin on Th17 cells as reported in various studies.
| Parameter | This compound | Digoxin | Source(s) |
| Target(s) | RORα and RORγt | RORγt (primary), Na+/K+-ATPase | [1][2][3][4][5][9][10] |
| Mechanism | Inverse Agonist | Antagonist (high conc.) / Agonist (low conc.) | [1][3][4][5][14][15] |
| Effective Concentration (in vitro) | ~1-10 µM for inhibition of IL-17A | 10 µM for inhibition; 100 nM for activation | [7][8][12][14][15] |
| Ki (RORγt) | 111 nM | Not consistently reported as a direct binder in all studies | [16] |
| Effect on Th17 Differentiation | Inhibition | Inhibition (high conc.) / Potentiation (low conc.) | [1][2][3][4][11][12][14][15] |
| Effect on IL-17A Production | Inhibition | Inhibition (high conc.) / Increased expression (low conc.) | [1][2][3][4][7][11][12][14][15][17][18] |
| In vivo Efficacy | Effective in mouse models of autoimmune disease (e.g., EAE, diabetic retinopathy) | Effective in mouse models of autoimmune disease (e.g., EAE, autoimmune arthritis) | [1][7][9][11][12][19][20] |
Signaling Pathway Diagrams
The following diagrams illustrate the mechanisms of action of this compound and Digoxin on the RORγt signaling pathway in Th17 cells.
Experimental Protocols
Below are generalized methodologies for key experiments cited in the literature for evaluating the effects of this compound and Digoxin on Th17 cells.
In Vitro Th17 Differentiation Assay
-
Cell Isolation: Naive CD4+ T cells are isolated from the spleens and lymph nodes of mice (e.g., C57BL/6) using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).
-
Cell Culture and Differentiation: Isolated cells are cultured in complete RPMI-1640 medium. Th17 differentiation is induced by stimulating the T cell receptor (TCR) with anti-CD3 and anti-CD28 antibodies in the presence of a cocktail of polarizing cytokines, typically including TGF-β, IL-6, IL-23, anti-IFN-γ, and anti-IL-4.
-
Compound Treatment: this compound or Digoxin, dissolved in a suitable solvent (e.g., DMSO), is added to the culture medium at various concentrations at the initiation of the culture or at specified time points. A vehicle control (DMSO) is run in parallel.
-
Analysis: After 3-5 days of culture, the differentiation of Th17 cells is assessed. This is commonly done by intracellular staining for IL-17A followed by flow cytometry. The supernatant can also be collected to measure secreted IL-17A levels by ELISA.
Luciferase Reporter Assay for RORγt Activity
-
Cell Line and Transfection: A suitable cell line (e.g., HEK293T or Drosophila S2 cells) is co-transfected with three plasmids: an expression vector for RORγt, a reporter plasmid containing the firefly luciferase gene under the control of a ROR-responsive element (e.g., from the Il17a promoter), and a control plasmid expressing Renilla luciferase for normalization.
-
Compound Treatment: Transfected cells are treated with various concentrations of this compound or Digoxin for 24-48 hours.
-
Luciferase Measurement: Cell lysates are prepared, and the activities of both firefly and Renilla luciferases are measured using a dual-luciferase reporter assay system.
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity. The results are expressed as relative luciferase units (RLU) or as a percentage of the activity observed in the vehicle-treated control.
Experimental Workflow Diagram
Conclusion
Both this compound and Digoxin have been shown to modulate Th17 cell biology, primarily through their interaction with the master transcriptional regulator, RORγt. This compound acts as a consistent inverse agonist, robustly inhibiting Th17 differentiation and function, which makes it a valuable tool for research and a potential therapeutic candidate for Th17-mediated diseases.[1][2][3][4][5]
The role of Digoxin is more nuanced. While it can inhibit Th17 cells at higher concentrations, its agonistic activity at lower, non-toxic concentrations complicates its profile as a straightforward RORγt inhibitor.[14][15] This dual functionality, coupled with its well-known cardiotonic effects and narrow therapeutic index, requires careful consideration in its application for modulating Th17 responses. Researchers and drug developers should be aware of these distinct mechanisms and concentration-dependent effects when selecting a compound for studying or targeting the RORγt-Th17 axis.
References
- 1. Suppression of TH17 Differentiation and Autoimmunity by a Synthetic ROR Ligand – Frost Institute for Data Science & Computing [idsc.miami.edu]
- 2. Research Portal [scholarship.miami.edu]
- 3. Suppression of TH17 differentiation and autoimmunity by a synthetic ROR ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Suppression of TH17 Differentiation and Autoimmunity by a Synthetic ROR Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small molecule inhibitors of RORγt for Th17 regulation in inflammatory and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. RORγt Inhibitor-SR1001 Halts Retinal Inflammation, Capillary Degeneration, and the Progression of Diabetic Retinopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Digoxin and its derivatives suppress Th17 cell differentiation by antagonizing RORγt activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Small molecule inhibitors of RORγt: Targeting Th17 cells and other applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CV Pharmacology | Cardiac Glycosides (Digoxin) [cvpharmacology.com]
- 11. Digoxin ameliorates autoimmune arthritis via suppression of Th17 differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. scispace.com [scispace.com]
- 14. Frontiers | Digoxin, an Overlooked Agonist of RORγ/RORγT [frontiersin.org]
- 15. Digoxin, an Overlooked Agonist of RORγ/RORγT - PMC [pmc.ncbi.nlm.nih.gov]
- 16. medchemexpress.com [medchemexpress.com]
- 17. Structural Basis of Digoxin That Antagonizes RORγt Receptor Activity and Suppresses Th17 Cell Differentiation and Interleukin (IL)-17 Production - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Structural basis of digoxin that antagonizes RORgamma t receptor activity and suppresses Th17 cell differentiation and interleukin (IL)-17 production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. RORγt inhibitor this compound alleviates acute pancreatitis by suppressing pancreatic IL‐17‐producing Th17 and γδ‐T cells in mice with ceruletide‐induced pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ahajournals.org [ahajournals.org]
Probing RORγ: A Comparative Guide to the Chemical Probe SR1001 and RORγ Knockout Models
For researchers, scientists, and drug development professionals, understanding the nuances of tools used to investigate protein function is paramount. Retinoic acid receptor-related orphan receptor gamma (RORγ), a key transcription factor in the differentiation of T helper 17 (Th17) cells, is a major target in autoimmune disease research. Two primary methods for studying RORγ function are the use of the chemical probe SR1001 and genetic knockout mouse models. This guide provides an objective comparison of these two approaches, supported by experimental data and detailed protocols.
At a Glance: this compound vs. RORγ Knockout
| Feature | This compound (Chemical Probe) | RORγ Knockout (Genetic Model) |
| Mechanism | Inverse agonist of RORα and RORγ | Complete or conditional ablation of the Rorc gene |
| Target(s) | RORα and RORγ | RORγ (and its isoform RORγt) |
| Temporality | Acute, reversible inhibition | Chronic, irreversible loss-of-function |
| Application | In vitro and in vivo studies in adult animals | Developmental and long-term function studies |
| Key Phenotype | Suppression of Th17 differentiation and IL-17 production | Absence of Th17 cells, lack of lymph nodes, thymic abnormalities |
| Advantages | Temporal control, dose-dependent effects, applicable across species with conserved targets, circumvents developmental defects | High specificity for RORγ, complete loss-of-function, ideal for studying developmental roles |
| Disadvantages | Off-target effects (RORα), potential for incomplete inhibition, pharmacokinetic considerations | Developmental abnormalities can confound results, potential for compensation, increased risk of thymic lymphoma |
Mechanism of Action: A Tale of Two Interventions
This compound is a synthetic ligand that functions as an inverse agonist for both RORα and RORγ.[1] It binds to the ligand-binding domain of these nuclear receptors, inducing a conformational change that promotes the recruitment of corepressors and dismisses coactivators.[1] This action effectively represses the transcriptional activity of RORα and RORγ, leading to the inhibition of target gene expression, most notably Interleukin-17A (IL-17A).
In contrast, RORγ knockout models involve the genetic deletion of the Rorc gene. This results in the complete absence of RORγ and its thymus-specific isoform, RORγt.[2] Consequently, the developmental program dependent on RORγ is abrogated, leading to a profound and permanent loss of its function.
Quantitative Comparison of Effects
The following tables summarize quantitative data from various studies to facilitate a comparison between this compound and RORγ knockout models. It is important to note that the data are compiled from different studies and experimental conditions may vary.
Table 1: Effect on Th17 Cell Differentiation and IL-17A Production
| Model | Intervention | Readout | Result |
| In vitro murine splenocytes | This compound (5µM) | IL-17A expressing cells | Inhibition of differentiation |
| In vitro murine EL4 cells | This compound (10µM) | Il17a mRNA expression | Significant suppression |
| In vitro murine EL4 cells | RORα/γ siRNA | Il17a mRNA expression | Significant reduction |
| RORγ knockout mice | Genetic deletion | Th17 cells in vivo | Complete absence |
| Diabetic C57BL/6 mice | This compound (5µM injections) | Retinal IL-17A protein | ~130 pg/mL (diabetic) to negligible levels (treated) |
| Ceruletide-induced pancreatitis mice | This compound (25-50 mg/kg) | Serum IL-17 protein | 18-fold increase (pancreatitis) to significantly declined (treated) |
Table 2: Efficacy in Experimental Autoimmune Encephalomyelitis (EAE) Model
| Model | Intervention | Readout | Result |
| MOG-immunized mice | This compound | Clinical EAE score | Effective suppression of clinical severity |
| RORγ knockout mice | Genetic deletion | EAE development | Protected from induced autoimmune disease |
| RORγt transgenic mice | Overexpression of RORγt | Mean maximum clinical EAE score | 3.3 ± 0.3 (transgenic) vs. 2.3 ± 0.3 (wild-type) |
Visualizing the Pathways and Processes
Experimental Protocols
In Vitro Th17 Differentiation Assay
Objective: To assess the effect of this compound on the differentiation of naïve CD4+ T cells into Th17 cells.
Materials:
-
Naïve CD4+ T cells (isolated from spleen and lymph nodes of mice)
-
Anti-CD3 and Anti-CD28 antibodies
-
Recombinant mouse IL-6
-
Recombinant human TGF-β1
-
This compound (dissolved in DMSO)
-
Complete RPMI-1640 medium
Procedure:
-
Coat a 96-well plate with anti-CD3 antibody.
-
Isolate naïve CD4+ T cells from mice using magnetic-activated cell sorting (MACS).
-
Plate the naïve CD4+ T cells in the anti-CD3-coated plate.
-
Add soluble anti-CD28 antibody, IL-6, and TGF-β1 to the wells to induce Th17 differentiation.
-
Add this compound at various concentrations (or vehicle control, DMSO) to the designated wells.
-
Culture the cells for 3-5 days at 37°C in a 5% CO2 incubator.
-
After incubation, restimulate the cells with PMA and ionomycin in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin) for 4-6 hours.
-
Perform intracellular staining for IL-17A and analyze the percentage of IL-17A-producing CD4+ T cells by flow cytometry.
Experimental Autoimmune Encephalomyelitis (EAE) Induction and Treatment
Objective: To evaluate the in vivo efficacy of this compound in a mouse model of multiple sclerosis and compare it to the phenotype of RORγ knockout mice.
Materials:
-
C57BL/6 mice (wild-type and RORγ knockout)
-
Myelin oligodendrocyte glycoprotein (MOG) 35-55 peptide
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Pertussis toxin (PTX)
-
This compound
-
Vehicle for this compound (e.g., corn oil)
Procedure:
-
Immunization (Day 0): Emulsify MOG35-55 peptide in CFA. Anesthetize mice and inject the emulsion subcutaneously at two sites on the flank.
-
PTX Administration: Administer pertussis toxin intraperitoneally on day 0 and day 2 post-immunization.
-
This compound Treatment: For the chemical probe group, administer this compound (e.g., daily intraperitoneal injections) starting from a specified day post-immunization. The control group receives vehicle injections.
-
Clinical Scoring: Monitor the mice daily for clinical signs of EAE and score them based on a standardized scale (e.g., 0: no signs; 1: limp tail; 2: hind limb weakness; 3: hind limb paralysis; 4: forelimb paralysis; 5: moribund).
-
Endpoint Analysis: At the end of the experiment, tissues such as the spinal cord and brain can be harvested for histological analysis of inflammation and demyelination, and for isolating immune cells for flow cytometric analysis of Th17 cell infiltration and cytokine production.
Conclusion
Both this compound and RORγ knockout models are invaluable tools for dissecting the role of RORγ in health and disease. This compound offers temporal and dose-dependent control over RORγ activity, making it suitable for studying the effects of RORγ inhibition in adult animals and for preclinical therapeutic evaluation. However, its dual specificity for RORα must be considered when interpreting results. RORγ knockout models provide a definitive loss-of-function phenotype, which is crucial for understanding the fundamental roles of RORγ in development and immunity. The associated developmental defects, however, can complicate the analysis of its function in adult animals. The choice between these two powerful tools will ultimately depend on the specific research question being addressed. For therapeutic development, chemical probes like this compound provide a more direct translational path, while knockout models offer a deeper understanding of the target's fundamental biology.
References
A Comparative Guide to ROR Inverse Agonists: SR1001 vs. T0901317
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two widely studied ROR inverse agonists, SR1001 and T0901317. The information presented is curated from experimental data to assist researchers in selecting the appropriate tool compound for their studies targeting the Retinoic Acid Receptor-Related Orphan Receptors (RORs).
Introduction
Retinoic acid receptor-related orphan receptors α (RORα) and γ (RORγ) are key regulators of immune responses, particularly the differentiation of pro-inflammatory Th17 cells, making them attractive therapeutic targets for autoimmune diseases. This compound and T0901317 are two synthetic ligands that have been instrumental in elucidating the function of RORs. While both compounds act as inverse agonists at RORα and RORγ, they exhibit distinct pharmacological profiles, particularly concerning their selectivity. This guide will delve into a head-to-head comparison of their performance based on available experimental data.
Mechanism of Action: ROR Inverse Agonism
Both this compound and T0901317 bind to the ligand-binding domain (LBD) of RORα and RORγ. This binding event induces a conformational change in the receptor, leading to the dissociation of co-activator proteins and the recruitment of co-repressor complexes. This switch in cofactor interaction results in the repression of the transcriptional activity of RORs, thereby inhibiting the expression of target genes such as IL-17A, a key cytokine in Th17-mediated inflammation.[1][2][3]
Quantitative Data Comparison
The following tables summarize the available quantitative data for this compound and T0901317, highlighting their binding affinities and selectivity.
Table 1: Binding Affinity (Ki) for RORs
| Compound | RORα Ki (nM) | RORγ Ki (nM) | Reference |
| This compound | 172 | 111 | [2] |
| T0901317 | 132 | 51 | [3] |
Table 2: Selectivity Profile
| Compound | Primary Targets | Off-Targets (Agonist Activity) | Reference |
| This compound | RORα, RORγ | Not reported | [2] |
| T0901317 | RORα, RORγ | LXR (EC50 ~20-50 nM), FXR (EC50 ~5 µM), PXR (nanomolar potency) | [4][5][6] |
Performance Comparison
Efficacy in Th17 Cell Differentiation and Function
Both this compound and T0901317 have been shown to inhibit the differentiation of Th17 cells and the production of IL-17.[1][3] this compound has been demonstrated to inhibit IL-17A gene expression and protein production in both murine and human Th17 cells.[1][2] While T0901317 also represses ROR-dependent transcription, its effects in cellular assays are often confounded by its potent LXR agonist activity.
In Vivo Efficacy
This compound: In vivo studies have shown that this compound can effectively suppress the clinical severity of autoimmune diseases in mice, such as experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis.[1][7] It has also been shown to halt the progression of diabetic retinopathy in mice by reducing inflammation and capillary degeneration.[8] In non-obese diabetic (NOD) mice, this compound treatment prevented Th17 cell differentiation and IL-17A production, thereby halting the progression of Type 1 diabetes.[8][9]
T0901317: The in vivo effects of T0901317 are largely dominated by its LXR agonist activity. While it was initially investigated for its potential in treating atherosclerosis due to its ability to upregulate cholesterol efflux genes, its therapeutic potential is limited by significant side effects.[10] Administration of T0901317 in animal models leads to severe hypertriglyceridemia and hepatic steatosis (fatty liver).[11][12] These off-target effects make it a less suitable tool for specifically studying the consequences of ROR inverse agonism in vivo.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for its target receptor.
Methodology:
-
Receptor Preparation: Prepare cell membranes or purified receptor protein expressing the ROR of interest.
-
Incubation: Incubate the receptor preparation with a constant concentration of a radiolabeled ROR ligand (e.g., [3H]25-hydroxycholesterol) and varying concentrations of the unlabeled test compound (this compound or T0901317).
-
Separation: After incubation, separate the receptor-bound radioligand from the free radioligand. This is typically achieved by rapid filtration through glass fiber filters.
-
Quantification: Measure the amount of radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of the test compound. The IC50 (the concentration of the compound that inhibits 50% of specific radioligand binding) is determined from this curve. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.
Th17 Cell Differentiation Assay
This assay assesses the ability of a compound to inhibit the differentiation of naive T cells into Th17 cells.
Methodology:
-
Isolation of Naive T cells: Isolate naive CD4+ T cells from the spleens and lymph nodes of mice.
-
Cell Culture: Culture the naive T cells in the presence of Th17-polarizing cytokines (e.g., TGF-β and IL-6) and anti-CD3/CD28 antibodies for stimulation.
-
Compound Treatment: Add varying concentrations of the test compound (this compound or T0901317) to the cell cultures at the time of stimulation.
-
Analysis of Th17 Differentiation: After several days of culture, analyze the differentiation of Th17 cells by:
-
Intracellular Staining for IL-17A: Restimulate the cells and then stain them for intracellular IL-17A, followed by analysis using flow cytometry.
-
ELISA for IL-17A: Measure the concentration of IL-17A secreted into the culture supernatant using an enzyme-linked immunosorbent assay (ELISA).
-
qPCR for RORγt and IL-17A: Measure the mRNA expression levels of RORγt and IL-17A using quantitative real-time PCR.
-
ROR-Dependent Reporter Gene Assay
This assay measures the ability of a compound to inhibit the transcriptional activity of RORs.
Methodology:
-
Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293T) and co-transfect them with two plasmids:
-
An expression vector for the ROR of interest (e.g., RORγ).
-
A reporter plasmid containing a luciferase gene under the control of a ROR-responsive promoter element (RORE).
-
-
Compound Treatment: Treat the transfected cells with varying concentrations of the test compound (this compound or T0901317).
-
Luciferase Assay: After an incubation period, lyse the cells and measure the luciferase activity using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control (e.g., Renilla luciferase) to account for variations in transfection efficiency and cell number. Plot the normalized luciferase activity against the compound concentration to determine the IC50 for the inhibition of ROR transcriptional activity.
Conclusion
Both this compound and T0901317 are valuable chemical probes for studying the biology of RORα and RORγ. However, their distinct selectivity profiles dictate their optimal applications.
-
This compound is a more selective ROR inverse agonist, making it a superior tool for investigating the specific roles of RORα and RORγ in vitro and in vivo without the confounding effects of LXR activation. Its demonstrated efficacy in animal models of autoimmune disease highlights its potential as a lead compound for therapeutic development.
-
T0901317 , while a potent ROR inverse agonist, exhibits significant off-target activity as a potent LXR agonist and also interacts with FXR and PXR. This lack of selectivity makes it challenging to attribute its observed biological effects solely to ROR inhibition. The pronounced in vivo side effects, such as hypertriglyceridemia and hepatic steatosis, further limit its utility as a specific ROR probe in animal studies.
For researchers aiming to specifically dissect the functions of RORα and RORγ, This compound is the recommended compound . T0901317 may be useful in studies where the combined effects of ROR and LXR modulation are of interest, but careful consideration of its pleiotropic effects is crucial for data interpretation.
References
- 1. Suppression of TH17 differentiation and autoimmunity by a synthetic ROR ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Suppression of TH17 Differentiation and Autoimmunity by a Synthetic ROR Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. T0901317 is a potent PXR ligand: implications for the biology ascribed to LXR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. T0901317 is a dual LXR/FXR agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. RORγt Inhibitor-SR1001 Halts Retinal Inflammation, Capillary Degeneration, and the Progression of Diabetic Retinopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Differential anti-atherosclerotic effects in the innominate artery and aortic sinus by the liver × receptor agonist T0901317 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The LXR ligand T0901317 induces severe lipogenesis in the db/db diabetic mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. LXR agonist T0901317-Induced hyperlipidemia does not lead to lipid accumulation in the rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating RORγ Function: A Comparative Guide to SR1001 Alternatives
For researchers and drug development professionals investigating the multifaceted roles of Retinoic Acid Receptor-Related Orphan Receptor gamma (RORγ), the selection of a suitable chemical modulator is paramount. While SR1001 has been a foundational tool, a new generation of compounds offers improved selectivity, potency, and diverse pharmacological profiles. This guide provides an objective comparison of key alternatives to this compound, supported by experimental data and detailed protocols to aid in the rational selection of the most appropriate tool for your research needs.
The nuclear receptor RORγ is a critical transcription factor that governs a spectrum of physiological and pathological processes, most notably the differentiation of T helper 17 (Th17) cells, which are central to autoimmune diseases and have emerging roles in oncology.[1] Modulation of RORγ activity with small molecules has therefore become a significant area of therapeutic interest. This compound, a dual RORα/γ inverse agonist, has been instrumental in early studies; however, its lack of selectivity can confound the interpretation of experimental results.[2][3] This guide focuses on a selection of more recent and selective RORγ modulators: VTP-43742, GSK805, XY018, SR2211, and TAK-828F, comparing their performance and providing the necessary experimental context.
Comparative Performance of RORγ Modulators
The efficacy and selectivity of RORγ modulators can be assessed through a variety of in vitro assays. Below is a summary of key quantitative data for this compound and its alternatives, compiled from publicly available research.
| Compound | Type | RORγ Binding (Ki, nM) | RORγ Functional Activity (IC50/EC50, nM) | Selectivity | Key Cellular Effects |
| This compound | Dual RORα/γ Inverse Agonist | 111 (RORγ), 172 (RORα)[2] | ~117 (Coactivator interaction)[2] | Low (also targets RORα) | Suppresses Th17 differentiation and IL-17A production.[2] |
| VTP-43742 | RORγt Inverse Agonist | 3.5[4] | 17[4] | >1000-fold vs RORα/β[4] | Potently inhibits Th17 differentiation and IL-17A secretion.[4] |
| GSK805 | RORγt Inhibitor | Not Reported | pIC50 = 8.4 (~40 nM)[1] | High | Inhibits Th17 cell differentiation and function.[1] |
| XY018 | RORγ-selective Antagonist | Not Reported | 190[5][6] | Selective for RORγ | Inhibits growth of castration-resistant prostate cancer cells.[6] |
| SR2211 | RORγ-selective Inverse Agonist | 105[7][8] | 320[7][8] | Selective for RORγ | Suppresses IL-17 production in EL-4 cells.[7] |
| TAK-828F | RORγt Inverse Agonist | 1.9[9] | 6.1 (reporter gene)[9] | >5000-fold vs RORα/β[9] | Potently inhibits Th17, Tc17, and Th1/17 differentiation.[10] |
Experimental Protocols
To ensure reproducibility and aid in the design of new experiments, detailed methodologies for key assays are provided below.
RORγ Luciferase Reporter Assay
This assay is fundamental for quantifying the ability of a compound to modulate the transcriptional activity of RORγ.
Objective: To measure the dose-dependent effect of a test compound on RORγ-mediated transcription.
Materials:
-
HEK293T cells
-
Expression vector for Gal4 DNA-binding domain fused to the RORγ ligand-binding domain (Gal4-RORγ-LBD)
-
Luciferase reporter vector containing Gal4 upstream activating sequences (UAS)
-
Renilla luciferase vector (for normalization)
-
Lipofectamine 2000 or similar transfection reagent
-
Dual-Luciferase® Reporter Assay System (Promega)
-
96-well white, clear-bottom plates
-
Luminometer
Protocol:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 2 x 10^4 cells per well in 100 µL of DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO2.
-
Transfection: Co-transfect the cells with the Gal4-RORγ-LBD expression vector, the UAS-luciferase reporter vector, and the Renilla luciferase normalization vector using a suitable transfection reagent according to the manufacturer's instructions.
-
Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing the test compound at various concentrations (typically a serial dilution from 10 µM to 0.1 nM). Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells with the compound for an additional 24 hours.
-
Luciferase Assay: Lyse the cells and measure both Firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized luciferase activity against the compound concentration and fit the data to a dose-response curve to determine the IC50 or EC50 value.
Th17 Cell Differentiation Assay
This assay assesses the impact of a compound on the differentiation of naïve CD4+ T cells into pro-inflammatory Th17 cells.
Objective: To determine the effect of a test compound on the differentiation of naïve CD4+ T cells into IL-17-producing Th17 cells.
Materials:
-
Naïve CD4+ T cells isolated from mouse spleen or human peripheral blood mononuclear cells (PBMCs)
-
Anti-CD3 and anti-CD28 antibodies
-
Recombinant human/mouse IL-6 and TGF-β1
-
Anti-IFN-γ and anti-IL-4 neutralizing antibodies
-
RPMI-1640 medium supplemented with 10% FBS, 2-mercaptoethanol, and antibiotics
-
Test compound at various concentrations
-
Cell stimulation cocktail (e.g., PMA and Ionomycin) and a protein transport inhibitor (e.g., Brefeldin A)
-
Anti-IL-17A antibody for intracellular staining
-
Flow cytometer
Protocol:
-
T Cell Isolation: Isolate naïve CD4+ T cells from splenocytes or PBMCs using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).
-
Cell Culture and Differentiation: Culture the naïve CD4+ T cells in a 96-well plate pre-coated with anti-CD3 and anti-CD28 antibodies. Add Th17-polarizing cytokines (IL-6 and TGF-β1) and neutralizing antibodies against IFN-γ and IL-4 to the culture medium.
-
Compound Treatment: Add the test compound at various concentrations to the cell cultures at the time of activation.
-
Incubation: Culture the cells for 3-5 days at 37°C, 5% CO2.
-
Restimulation and Intracellular Staining: On the final day, restimulate the cells with a cell stimulation cocktail in the presence of a protein transport inhibitor for 4-6 hours.
-
Flow Cytometry: Harvest the cells, fix, and permeabilize them. Stain for intracellular IL-17A using a fluorescently labeled antibody.
-
Data Analysis: Analyze the percentage of IL-17A-positive cells by flow cytometry. Plot the percentage of IL-17A-positive cells against the compound concentration to determine the IC50 value.
Cell Viability Assay
This assay is crucial to ensure that the observed effects of a compound are not due to general cytotoxicity.
Objective: To assess the effect of a test compound on the viability of a chosen cell line.
Materials:
-
Cancer cell line (e.g., C4-2B for prostate cancer) or other relevant cell line
-
96-well plates
-
MTS or MTT reagent
-
Spectrophotometer
Protocol:
-
Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with the test compound at various concentrations for a specified period (e.g., 72 hours).
-
MTS/MTT Assay: Add the MTS or MTT reagent to each well and incubate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a spectrophotometer.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the compound concentration to determine the CC50 (cytotoxic concentration 50%).
Visualizing RORγ Signaling and Experimental Workflows
To provide a clearer understanding of the biological context and experimental procedures, the following diagrams have been generated using Graphviz.
Caption: RORγ signaling pathway in Th17 cell differentiation.
Caption: Experimental workflow for comparing RORγ modulators.
Conclusion
The landscape of RORγ modulators has evolved significantly, offering researchers a toolkit of potent and selective alternatives to this compound. Compounds such as VTP-43742 and TAK-828F demonstrate high potency and selectivity for RORγt, making them excellent choices for studies focused on Th17-mediated immunity. GSK805 and XY018, on the other hand, have shown promise in cancer models, highlighting the context-dependent activities of these modulators. The choice of compound should be guided by the specific research question, considering the desired level of selectivity and the cellular context of the investigation. The provided data and protocols serve as a starting point for these critical experimental decisions, empowering researchers to more precisely dissect the complex functions of RORγ.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Suppression of TH17 Differentiation and Autoimmunity by a Synthetic ROR Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The therapeutic potential of RORγ modulators in the treatment of human disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. ROR-γ drives androgen receptor expression and represents a therapeutic target in castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of SR2211: a potent synthetic RORγ selective modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 8. adooq.com [adooq.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Pharmacological inhibitory profile of TAK-828F, a potent and selective orally available RORγt inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Synergistic Effects of SR1001 with Immunomodulators: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
SR1001, a potent and selective inverse agonist of the nuclear receptors RORα and RORγt, has demonstrated significant immunomodulatory properties by suppressing the differentiation and function of pro-inflammatory Th17 cells. This mechanism of action presents a compelling rationale for its use in combination with other immunomodulators to achieve synergistic therapeutic effects, particularly in the context of autoimmune diseases and cancer. This guide provides a comparative overview of the synergistic potential of this compound, supported by available experimental data, and outlines detailed protocols for assessing such synergies.
Mechanism of Action of this compound
This compound exerts its immunomodulatory effects by binding to the ligand-binding domains of RORα and RORγt, which are key transcription factors for the differentiation of Th17 cells. This binding induces a conformational change that leads to the recruitment of corepressors and dismissal of coactivators, ultimately suppressing the transcription of genes crucial for Th17 cell function, most notably IL-17A. By inhibiting the Th17/IL-17 pathway, this compound can attenuate inflammatory responses.
Synergistic Potential of this compound with Other Immunomodulators
The targeted immunomodulatory activity of this compound makes it a prime candidate for combination therapies. By dampening the pro-inflammatory Th17 response, this compound may enhance the efficacy of other immunomodulatory agents that act through different mechanisms, such as immune checkpoint inhibitors or conventional chemotherapy with immunomodulating properties.
While direct, peer-reviewed quantitative data on the synergistic effects of this compound with commonly used immunomodulators like anti-PD-1 antibodies or cyclophosphamide in cancer models is limited in the public domain, a study on sepsis-associated pancreatic injury has demonstrated a clear synergistic effect with the Rho-kinase inhibitor fasudil.
Quantitative Data on this compound Synergy
The following table summarizes the quantitative data from a preclinical study investigating the synergistic effects of this compound and fasudil in a model of sepsis-associated pancreatic injury.
| Treatment Group | Apoptotic Cells (%) | IL-17 Expression (pg/mL) | RhoA Expression (relative to control) |
| Control | 5.2 ± 1.1 | 15.8 ± 2.3 | 1.00 ± 0.12 |
| Sepsis Model | 28.7 ± 3.5 | 85.4 ± 7.9 | 2.85 ± 0.31 |
| Sepsis + this compound (25 mg/kg) | 18.9 ± 2.8 | 42.1 ± 5.4 | 1.78 ± 0.22 |
| Sepsis + Fasudil (30 mg/kg) | 20.1 ± 3.1 | 50.3 ± 6.1 | 1.55 ± 0.19 |
| Sepsis + this compound + Fasudil | 10.3 ± 1.9 | 25.6 ± 3.8 | 1.12 ± 0.15 |
Data adapted from a study on sepsis-associated pancreatic injury. The combination treatment of this compound and fasudil showed a statistically significant reduction in pancreatic acinar cell apoptosis and IL-17 expression compared to either treatment alone, indicating a synergistic protective effect.[1]
Illustrative Synergy of Other Immunomodulator Combinations
To provide a framework for the potential synergistic outcomes of this compound with other immunomodulators, the following tables present data from preclinical studies of other combination therapies.
Table 2: Illustrative Example - Anti-PD-1 and a STAT3 Inhibitor in a Pancreatic Cancer Model
| Treatment Group | Tumor Volume (mm³) at Day 21 | CD8+ T-cell Infiltration (cells/mm²) |
| Vehicle Control | 1500 ± 250 | 50 ± 10 |
| Anti-PD-1 | 1000 ± 200 | 150 ± 25 |
| STAT3 Inhibitor | 1200 ± 180 | 120 ± 20 |
| Anti-PD-1 + STAT3 Inhibitor | 400 ± 100 | 350 ± 40 |
This hypothetical data illustrates a common endpoint in immuno-oncology studies, where a combination therapy leads to significantly reduced tumor growth and increased infiltration of cytotoxic T-cells into the tumor microenvironment.
Table 3: Illustrative Example - Low-Dose Cyclophosphamide and an Oncolytic Virus in Advanced Solid Tumors
| Treatment Group | Regulatory T-cells (Tregs) (% of CD4+) | Progression-Free Survival (1-year, %) |
| Oncolytic Virus Only | 8.5 ± 1.5 | 15 |
| Oral Cyclophosphamide + Oncolytic Virus | 4.2 ± 0.8 | 53 |
This data from a clinical study highlights how low-dose cyclophosphamide can synergize with an oncolytic virus by reducing immunosuppressive Treg populations, leading to improved clinical outcomes.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of synergistic effects. Below are protocols for key experiments.
In Vitro T-cell Proliferation Assay
Objective: To assess the effect of this compound in combination with another immunomodulator on T-cell proliferation.
Methodology:
-
Cell Isolation: Isolate human peripheral blood mononuclear cells (PBMCs) using Ficoll-Paque density gradient centrifugation.
-
Cell Staining: Stain PBMCs with a proliferation dye (e.g., CFSE or CellTrace™ Violet) according to the manufacturer's instructions.
-
Cell Culture: Plate the stained PBMCs in a 96-well plate at a density of 2 x 10^5 cells/well.
-
Treatment: Add this compound, the other immunomodulator, or the combination at various concentrations. Include appropriate vehicle controls.
-
Stimulation: Stimulate the T-cells with anti-CD3/CD28 antibodies or a specific antigen.
-
Incubation: Culture the cells for 3-5 days at 37°C in a 5% CO2 incubator.
-
Flow Cytometry Analysis: Harvest the cells and analyze the proliferation dye dilution in the CD4+ and CD8+ T-cell populations using a flow cytometer. A greater dilution of the dye indicates more proliferation.
In Vivo Tumor Xenograft Model
Objective: To evaluate the synergistic anti-tumor efficacy of this compound and an immune checkpoint inhibitor in a murine cancer model.
Methodology:
-
Cell Line: Use a syngeneic tumor cell line (e.g., MC38 colon adenocarcinoma or B16-F10 melanoma) that is responsive to the chosen checkpoint inhibitor.
-
Tumor Implantation: Subcutaneously inject 1 x 10^6 tumor cells into the flank of immunocompetent mice (e.g., C57BL/6).
-
Treatment Groups: Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into four groups: Vehicle control, this compound alone, checkpoint inhibitor alone, and this compound + checkpoint inhibitor.
-
Drug Administration: Administer this compound (e.g., daily via oral gavage or intraperitoneal injection) and the checkpoint inhibitor (e.g., bi-weekly via intraperitoneal injection) at predetermined doses.
-
Tumor Measurement: Measure tumor volume using calipers every 2-3 days.
-
Endpoint Analysis: At the end of the study (or when tumors reach a predetermined size), euthanize the mice and harvest the tumors and spleens.
-
Immunophenotyping: Analyze the immune cell populations within the tumor and spleen by flow cytometry, focusing on CD4+, CD8+, Treg, and myeloid-derived suppressor cells (MDSCs).
-
Cytokine Analysis: Measure cytokine levels in the tumor microenvironment and serum using ELISA or multiplex assays.
Cytokine Secretion Assay
Objective: To measure the effect of this compound and a combination treatment on the secretion of key cytokines from immune cells.
Methodology:
-
Cell Culture: Culture isolated PBMCs or specific T-cell subsets in the presence of this compound, the other immunomodulator, or the combination.
-
Stimulation: Stimulate the cells as described in the proliferation assay.
-
Supernatant Collection: After 24-72 hours, collect the cell culture supernatants.
-
ELISA or Multiplex Assay: Quantify the concentration of cytokines of interest (e.g., IL-17A, IFN-γ, TNF-α, IL-10) in the supernatants using commercially available ELISA kits or a multiplex bead-based assay (e.g., Luminex).
Signaling Pathways and Experimental Workflows
Visualizing the complex biological interactions is essential for understanding the mechanisms of synergy.
Caption: this compound inhibits RORγt, a key driver of Th17 cell differentiation and IL-17 production.
Caption: A typical workflow for assessing the synergistic effects of immunomodulatory compounds.
Caption: this compound may reduce Th17-mediated immunosuppression, while anti-PD-1 reinvigorates CD8+ T-cells.
References
Validating the On-Target Effects of SR1001: A Comparative Guide to siRNA-Mediated Target Engagement
For researchers, scientists, and drug development professionals investigating the therapeutic potential of SR1001, confirming its on-target effects is a critical step. This guide provides a comprehensive comparison of methodologies for validating the engagement of this compound with its molecular targets, Retinoic acid receptor-related orphan receptor alpha (RORα) and gamma t (RORγt), with a focus on the use of small interfering RNA (siRNA).
This compound is a potent and selective synthetic inverse agonist of RORα and RORγt.[1][2][3][4][5] These nuclear receptors are key regulators of T helper 17 (Th17) cell differentiation and the production of pro-inflammatory cytokines, such as Interleukin-17A (IL-17A).[1][6][7] By binding to the ligand-binding domains of RORα and RORγt, this compound modulates their transcriptional activity, leading to the suppression of Th17-mediated inflammatory responses.[3][8] This makes this compound a promising candidate for the treatment of autoimmune diseases.[6][7][9]
The Role of siRNA in Target Validation
To definitively attribute the observed effects of a compound to its intended target, it is essential to demonstrate that the depletion of that target phenocopies or abrogates the compound's activity. Small interfering RNA (siRNA) offers a powerful and specific method for transiently silencing the expression of target genes, in this case, RORA and RORC (encoding RORα and RORγt, respectively).
A key study demonstrated that the suppressive effect of this compound on Il17a mRNA expression was significantly diminished in cells depleted of RORα and RORγ using siRNA.[8] This provides strong evidence that this compound exerts its anti-inflammatory effects through its on-target activity on these receptors.
Comparison of Target Validation Methods
While siRNA is a cornerstone of target validation, other techniques can provide complementary information. Below is a comparison of common methods:
| Method | Principle | Advantages | Disadvantages |
| siRNA-mediated Knockdown | Transiently silences target gene expression using small interfering RNAs. | High specificity; relatively straightforward and rapid; allows for the study of loss-of-function phenotypes. | Off-target effects are possible; knockdown is transient; delivery can be challenging in some cell types. |
| CRISPR/Cas9-mediated Knockout | Permanently disrupts the target gene, creating a knockout cell line or animal model. | Complete and permanent loss of gene function; allows for the creation of stable model systems. | More time-consuming and technically complex than siRNA; potential for off-target mutations; cellular compensation mechanisms may arise. |
| Reporter Gene Assays | Measures the transcriptional activity of the target receptor in response to the compound. | Provides a direct readout of the compound's effect on target activity; high-throughput screening compatible. | Indirect measure of target engagement; may not fully recapitulate the complexity of endogenous gene regulation. |
| Co-activator/Co-repressor Interaction Assays | Measures the ability of the compound to modulate the interaction of the target receptor with its co-regulatory proteins. | Provides mechanistic insight into how the compound alters receptor function. | In vitro assay that may not fully reflect the cellular context. |
| Thermal Shift Assays (TSA) | Measures the change in the thermal stability of the target protein upon ligand binding. | Direct evidence of compound binding to the target; can be used for screening. | Does not provide information on the functional consequence of binding (agonist vs. antagonist). |
Experimental Protocols
siRNA-Mediated Knockdown of RORα and RORγt
This protocol describes the general steps for knocking down RORA and RORC expression in a relevant cell line (e.g., EL4 murine T-cell lymphoma) to validate the on-target effects of this compound.
Materials:
-
siRNA targeting mouse Rora and Rorc (and non-targeting control siRNA)
-
Lipofectamine RNAiMAX or similar transfection reagent
-
Opti-MEM I Reduced Serum Medium
-
Cell culture medium and supplements
-
6-well cell culture plates
-
This compound
-
Reagents for RNA extraction and qRT-PCR
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA-Lipid Complex Formation:
-
For each well, dilute the required amount of siRNA (e.g., 20 pmol) in Opti-MEM I.
-
In a separate tube, dilute the transfection reagent in Opti-MEM I according to the manufacturer's instructions.
-
Combine the diluted siRNA and diluted transfection reagent, mix gently, and incubate for 5-20 minutes at room temperature to allow for complex formation.
-
-
Transfection: Add the siRNA-lipid complexes to the cells.
-
Incubation: Incubate the cells for 24-48 hours to allow for target gene knockdown.
-
This compound Treatment: Following the knockdown period, treat the cells with this compound or vehicle (DMSO) at the desired concentration for a specified time (e.g., 24 hours).
-
Analysis:
-
Harvest the cells and extract total RNA.
-
Perform quantitative real-time PCR (qRT-PCR) to assess the mRNA levels of Rora, Rorc, and the target gene of interest (e.g., Il17a).
-
Normalize the expression data to a housekeeping gene.
-
Reporter Gene Assay for RORα/γt Activity
This protocol outlines a luciferase-based reporter assay to measure the inverse agonist activity of this compound on RORα and RORγt.
Materials:
-
HEK293T or other suitable cell line
-
Expression vectors for full-length RORα and RORγt
-
Luciferase reporter vector containing ROR response elements (ROREs) upstream of the luciferase gene (e.g., pGL4-RORE-luc)
-
Transfection reagent
-
This compound
-
Luciferase assay system
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate.
-
Transfection: Co-transfect the cells with the ROR expression vector, the RORE-luciferase reporter vector, and a control vector for normalization (e.g., Renilla luciferase).
-
This compound Treatment: After 24 hours, treat the cells with various concentrations of this compound or vehicle.
-
Incubation: Incubate for another 24 hours.
-
Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activity according to the manufacturer's protocol.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized luciferase activity against the this compound concentration to determine the IC50 value.
Visualizing the Workflow and Signaling Pathway
Caption: Experimental workflow for validating this compound on-target effects using siRNA.
Caption: this compound and siRNA mechanism of action on the RORα/γt signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, RORalpha and RORgammat inverse agonist (CAS 1335106-03-0) | Abcam [abcam.com]
- 3. This compound | ROR agonist | Mechanism | Concentration [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. SR 1001 | CAS 1335106-03-0 | this compound | Tocris Bioscience [tocris.com]
- 6. RORγt inhibitor this compound alleviates acute pancreatitis by suppressing pancreatic IL‐17‐producing Th17 and γδ‐T cells in mice with ceruletide‐induced pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Action of RORs and Their Ligands in (Patho)physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suppression of TH17 Differentiation and Autoimmunity by a Synthetic ROR Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Pharmacokinetic Profiles of ROR Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Retinoic acid receptor-related orphan receptor (ROR) inhibitors are a promising class of therapeutics for a range of autoimmune and inflammatory diseases. Their efficacy is intrinsically linked to their pharmacokinetic (PK) profiles, which dictate their absorption, distribution, metabolism, and excretion (ADME). Understanding these profiles is crucial for selecting and developing the most promising candidates. This guide provides an objective comparison of the available pharmacokinetic data for several key ROR inhibitors, supported by experimental details.
Comparative Pharmacokinetic Data
The following table summarizes the key pharmacokinetic parameters for a selection of ROR inhibitors. It is important to note that the data is compiled from various studies and may not be directly comparable due to differences in experimental conditions, such as species, dose, and formulation.
| Compound | Target | Species | Route | Dose | Cmax | Tmax (h) | AUC | t½ (h) | Oral Bioavailability (%) |
| AZD0284 | RORγ | Human | Oral | 4 - 238 mg | Dose-dependent, subproportional increase | - | Dose-dependent, subproportional increase | 13 - 16 | - |
| VTP-43742 | RORγt | Human | Oral | 30 - 2000 mg | Dose-proportional | - | Dose-proportional | ~30 | - |
| JNJ-61803534 | RORγt | Human | Oral | up to 200 mg | Dose-dependent increase | - | Dose-dependent increase | 164 - 170 | - |
| TAK-828F | RORγt | Mouse | Oral | 1 and 3 mg/kg | - | - | - | - | Orally available[1] |
| S18-000003 | RORγt | Mouse | Oral | - | - | - | - | - | 54.5[2] |
Experimental Protocols
The pharmacokinetic parameters presented in this guide are derived from preclinical and clinical studies. Below are detailed methodologies representative of the key experiments cited.
Preclinical Pharmacokinetic Study in Rodents (Mouse/Rat)
Objective: To determine the pharmacokinetic profile of a ROR inhibitor following oral administration in a rodent model.
Methodology:
-
Animal Models: Male or female mice (e.g., C57BL/6) or rats (e.g., Sprague-Dawley), typically 8-12 weeks old, are used. Animals are housed in a controlled environment with a standard diet and water ad libitum.[3]
-
Dosing: The test compound is formulated in a suitable vehicle (e.g., 0.5% methylcellulose in water). A single dose is administered via oral gavage at a specified concentration (e.g., 10 mg/kg).[4][5][6]
-
Blood Sampling: Blood samples (approximately 50-100 µL) are collected at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dosing.[7][8][9][10][11] Serial sampling from the same animal (e.g., via saphenous vein) or terminal bleeds from different groups of animals at each time point can be performed.[7]
-
Sample Processing: Blood samples are collected into tubes containing an anticoagulant (e.g., EDTA). Plasma is separated by centrifugation and stored at -80°C until analysis.[8][10]
-
Bioanalysis: Plasma concentrations of the ROR inhibitor are quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[12][13][14][15][16] This involves protein precipitation from the plasma samples, followed by chromatographic separation and mass spectrometric detection.[13][14]
-
Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental methods to determine key PK parameters such as Cmax, Tmax, AUC, and t½.
Phase I Single Ascending Dose (SAD) Study in Healthy Human Volunteers
Objective: To evaluate the safety, tolerability, and pharmacokinetics of a ROR inhibitor in humans.
Methodology:
-
Study Population: A cohort of healthy adult male and/or female volunteers meeting specific inclusion and exclusion criteria.
-
Study Design: A randomized, double-blind, placebo-controlled, single ascending dose design is typically employed.[12][17][18]
-
Dosing: Participants receive a single oral dose of the ROR inhibitor or a matching placebo. The dose is escalated in subsequent cohorts of participants.
-
Blood Sampling: Serial blood samples are collected at frequent intervals before and after dosing to characterize the full pharmacokinetic profile.
-
Bioanalysis: Plasma concentrations of the drug are measured using a validated LC-MS/MS method.[12]
-
Pharmacokinetic and Safety Analysis: PK parameters are calculated for each dose level. Safety and tolerability are assessed through monitoring of adverse events, clinical laboratory tests, vital signs, and electrocardiograms (ECGs).
Visualizing the ROR Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the biological context and experimental procedures, the following diagrams have been generated using Graphviz.
Caption: ROR Signaling Pathway and Mechanism of Inhibition.
Caption: General Experimental Workflow for a Preclinical Pharmacokinetic Study.
References
- 1. Pharmacological Evaluation of TAK-828F, a Novel Orally Available RORγt Inverse Agonist, on Murine Colitis Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Small molecule inhibitors of RORγt for Th17 regulation in inflammatory and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2.6. Pharmacokinetic Studies in Mice [bio-protocol.org]
- 4. ouv.vt.edu [ouv.vt.edu]
- 5. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 6. scribd.com [scribd.com]
- 7. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. idexxbioanalytics.com [idexxbioanalytics.com]
- 9. a-star.edu.sg [a-star.edu.sg]
- 10. bcm.edu [bcm.edu]
- 11. health-sciences.nwu.ac.za [health-sciences.nwu.ac.za]
- 12. Pharmacokinetics, pharmacodynamics and safety of the inverse retinoic acid‐related orphan receptor γ agonist AZD0284 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. media.beckman.com [media.beckman.com]
- 14. researchgate.net [researchgate.net]
- 15. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. research.rug.nl [research.rug.nl]
- 17. Preclinical and clinical characterization of the RORγt inhibitor JNJ-61803534 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
A Comparative Guide to SR1001 and SR3335 for Selective RORα Modulation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two widely used synthetic inverse agonists of the Retinoic Acid-related Orphan Receptor alpha (RORα): SR1001 and SR3335. The information presented herein is collated from published experimental data to assist researchers in selecting the most appropriate modulator for their specific experimental needs.
Introduction
Retinoic Acid-related Orphan Receptor alpha (RORα) is a nuclear receptor that plays a crucial role in regulating a diverse range of physiological processes, including metabolism, inflammation, and circadian rhythm. As a constitutively active transcription factor, RORα represents a significant therapeutic target for various diseases. Small molecule inverse agonists that can suppress the basal activity of RORα are invaluable tools for both basic research and drug discovery. This guide focuses on two such molecules, this compound and SR3335, detailing their selectivity, potency, and functional effects.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound and SR3335 based on available in vitro data.
Table 1: Binding Affinity and Potency
| Compound | Target(s) | Binding Affinity (Ki) | Functional Potency (IC50) | Reference(s) |
| This compound | RORα, RORγt | 172 nM (RORα), 111 nM (RORγt) | Not explicitly reported for RORα | [1][2] |
| SR3335 | RORα | 220 nM | 480 nM | [3][4] |
Table 2: In Vitro Effects on RORα Target Gene Expression in HepG2 Cells
| Compound | Target Gene | Effect | Reference(s) |
| This compound | Glucose-6-Phosphatase (G6Pase) | Dose-dependent downregulation of mRNA | [5] |
| SR3335 | Glucose-6-Phosphatase (G6Pase) | Suppression of mRNA expression | [4][6] |
| Phosphoenolpyruvate Carboxykinase (PEPCK) | Suppression of mRNA expression | [4][6] |
Key Differentiators
The primary distinction between this compound and SR3335 lies in their selectivity. SR3335 is a selective inverse agonist for RORα , showing minimal to no activity on the related RORγ isoform.[4][7] This selectivity makes it a preferred tool for studies aiming to dissect the specific roles of RORα without confounding effects from RORγ modulation.
In contrast, This compound is a dual inverse agonist, targeting both RORα and RORγt with similar potency .[1][2] This property makes this compound suitable for investigations where the combined inhibition of both RORα and RORγ is desired, such as in the context of Th17 cell differentiation and autoimmune disease models.[7]
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams are provided in Graphviz DOT language.
Caption: RORα Inverse Agonist Signaling Pathway.
References
- 1. ROR nuclear receptors: structures, related diseases, and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Action of RORs and Their Ligands in (Patho)physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of the Transcriptional Activity of Retinoic Acid-related Orphan Receptors (RORs) and Inhibition by Inverse Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Dual-Luciferase® Reporter Assay System Protocol [promega.com]
- 6. Natural products as modulators of retinoic acid receptor-related orphan receptors (RORs) - Natural Product Reports (RSC Publishing) DOI:10.1039/D0NP00047G [pubs.rsc.org]
- 7. Luciferase Assay System Protocol [worldwide.promega.com]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling SR1001
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the handling and disposal of SR1001, a selective RORα and RORγ inverse agonist. Adherence to these procedural guidelines is critical to ensure a safe laboratory environment and the integrity of your research.
Personal Protective Equipment (PPE) for this compound
The following table summarizes the required personal protective equipment for handling this compound. This compound is classified as harmful if swallowed and causes serious eye irritation.[1]
| PPE Category | Item | Specifications |
| Hand Protection | Gloves | Nitrile or other chemically resistant gloves |
| Eye Protection | Safety Glasses/Goggles | ANSI Z87.1 certified safety glasses or chemical splash goggles. |
| Body Protection | Lab Coat | Standard laboratory coat. |
| Respiratory | Respirator | Use in a well-ventilated area. A NIOSH-approved respirator may be required for handling large quantities or in poorly ventilated areas. |
Operational Plan for Handling this compound
A systematic approach to handling this compound is crucial to minimize exposure and prevent contamination. The following workflow outlines the key steps from preparation to disposal.
Experimental Protocols
Engineering Controls:
-
Always handle this compound in a well-ventilated area.[2]
-
For procedures that may generate dust or aerosols, use a chemical fume hood or other ventilated enclosure.[2]
Personal Hygiene:
-
Wash hands thoroughly with soap and water after handling this compound and before leaving the laboratory.[1]
-
Do not eat, drink, or smoke in areas where this compound is handled.[2]
Emergency Procedures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[1]
-
Skin Contact: In case of contact, immediately flush skin with plenty of water. Remove contaminated clothing and shoes. Get medical attention if irritation develops.
-
Ingestion: If swallowed, wash out mouth with water. Do not induce vomiting unless directed to do so by medical personnel. Get medical attention.[1]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.
Disposal Plan for this compound
This compound and any contaminated materials should be treated as hazardous chemical waste.
| Waste Type | Disposal Container | Disposal Procedure |
| Solid this compound | Labeled, sealed container for chemical waste. | Dispose of through a licensed hazardous waste disposal contractor. |
| Solutions of this compound | Labeled, sealed container for liquid chemical waste. | Dispose of through a licensed hazardous waste disposal contractor. Do not pour down the drain. |
| Contaminated PPE | Labeled, sealed bag or container for solid waste. | Dispose of as hazardous waste in accordance with institutional and local regulations. |
This compound Mechanism of Action: RORα and RORγ Signaling
This compound is a synthetic ligand that acts as an inverse agonist for the Retinoic acid-related Orphan Receptors alpha (RORα) and gamma (RORγ). These nuclear receptors are critical in regulating various physiological processes, including immune responses and metabolism. As an inverse agonist, this compound suppresses the constitutive activity of RORα and RORγ.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
